Product packaging for Sodium gallate(Cat. No.:CAS No. 2053-21-6)

Sodium gallate

Cat. No.: B1262042
CAS No.: 2053-21-6
M. Wt: 192.1 g/mol
InChI Key: FZHLWVUAICIIPW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sodium gallate is an organic sodium salt resulting from the replacement of the proton from the carboxy group of gallic acid by a sodium ion. It has a role as an antineoplastic agent, an antioxidant, an apoptosis inducer, an astringent, a cyclooxygenase 2 inhibitor, a human xenobiotic metabolite and an EC 1.13.11.33 (arachidonate 15-lipoxygenase) inhibitor. It contains a gallate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NaO5 B1262042 Sodium gallate CAS No. 2053-21-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZHLWVUAICIIPW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60883790
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2053-21-6
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002053216
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 3,4,5-trihydroxy-, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60883790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium gallate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.499
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physicochemical properties, synthesis, analysis, and biological activities of sodium gallate. The information is intended to serve as a comprehensive technical resource for professionals in research, science, and drug development.

Chemical and Physical Properties

This compound (CAS No: 2053-21-6) is the organic sodium salt of gallic acid.[1][2][3][4] It is formed by the replacement of the acidic proton of the carboxyl group on gallic acid with a sodium ion.[4][5][6][7] Structurally, it features a benzene ring substituted with three hydroxyl (-OH) groups at the 3, 4, and 5 positions and a sodium carboxylate group.[1][5] This arrangement of multiple hydroxyl groups is fundamental to its notable antioxidant activity.[1][5]

Chemical Identification

Quantitative identifiers for this compound are summarized in the table below.

IdentifierValue
IUPAC Name sodium;3,4,5-trihydroxybenzoate[1][3][7]
CAS Number 2053-21-6[1][2][3]
Molecular Formula C₇H₅NaO₅[1][3][5][8]
Molecular Weight 192.1 g/mol [1][2][3][5][8]
InChI InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1[1][3][5]
InChI Key FZHLWVUAICIIPW-UHFFFAOYSA-M[1][2][3][8]
Canonical SMILES C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+][1][3][5][8]
Physical Characteristics

The primary physical properties of this compound are presented below. It is a white crystalline powder known for its high solubility in water.[1][2][3][9] While its melting point is not extensively documented, it is known to have specific melting characteristics that can be used as a basic identity test.[1][3]

PropertyValue
Appearance White crystalline powder[1][2][3][9]
Solubility Highly soluble in water; insoluble in diethyl ether[1][2][3][9][10]
Melting Point Not extensively documented; used as an identity test[1][3]
Boiling Point 501.1°C at 760 mmHg[11]
Flash Point 271°C[11]
Spectroscopic Data

Spectroscopic methods are crucial for the structural confirmation and quality control of this compound.

TechniqueKey Findings
UV-Visible Exhibits a characteristic maximum absorption (λmax) at 295 nm, which can be used for quantitative analysis.[1]
FT-IR The spectrum shows characteristic peaks corresponding to its functional groups: hydroxyl (-OH), carboxylate (COO⁻), and the aromatic ring system.[1][2]
NMR Spectroscopy ¹H and ¹³C NMR provide definitive structural confirmation and can be used to identify impurities at levels as low as 0.01%.[1]

Experimental Protocols

Synthesis and Purification

This compound can be synthesized through several methods, most commonly via the neutralization of gallic acid.[1][2]

This method is preferred for laboratory-scale synthesis as sodium bicarbonate (NaHCO₃) is a mild base that selectively neutralizes the more acidic carboxylic acid group without deprotonating the phenolic hydroxyl groups.[10]

Protocol:

  • A solution or suspension of gallic acid is prepared in water.[10]

  • Solid or saturated aqueous sodium bicarbonate is added gradually to the gallic acid suspension under vigorous stirring. A slight excess of gallic acid is recommended (e.g., a molar ratio of 1.0:0.9 gallic acid to NaHCO₃) to ensure complete reaction of the base.[10]

  • The reaction produces the sodium salt of gallic acid, which is soluble in water.[10]

  • The water is removed by evaporation under reduced pressure to yield a solid crude product containing this compound and a small amount of unreacted gallic acid.[10]

  • The crude product is dried under a vacuum.[10]

Purification is essential to remove unreacted starting materials and byproducts.

Protocol for Solvent Washing:

  • The crude, dried this compound is washed repeatedly with anhydrous diethyl ether.[10]

  • Unreacted gallic acid is soluble in diethyl ether and is washed away, while this compound, being an insoluble salt in this solvent, remains as a solid.[10]

  • The purified solid is collected by filtration and dried under a vacuum to yield pure this compound.[10]

Protocol for Recrystallization:

  • The crude product is dissolved in a minimum amount of hot water.[1]

  • The solution is subjected to controlled cooling, which reduces the solubility of this compound, causing it to crystallize.[1]

  • The purified crystals are collected by filtration, washed with a small amount of cold water, and dried. This process can achieve purity levels of 96-98%, which can be improved with subsequent recrystallization cycles.[1]

G Diagram 1: Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification GallicAcid Gallic Acid Reaction Aqueous Reaction (Vigorous Stirring) GallicAcid->Reaction NaHCO3 Sodium Bicarbonate NaHCO3->Reaction Evaporation Evaporation (Reduced Pressure) Reaction->Evaporation Forms soluble salt CrudeProduct Crude this compound (Solid) Evaporation->CrudeProduct Washing Solvent Washing (Anhydrous Diethyl Ether) CrudeProduct->Washing PureProduct Pure this compound Washing->PureProduct Insoluble salt remains UnreactedGA Unreacted Gallic Acid (Removed in Ether) Washing->UnreactedGA

Diagram 1: Synthesis and Purification of this compound.
Analytical Quality Control

A suite of analytical techniques is used to verify the identity, purity, and concentration of this compound.

Protocol for Concentration Determination by UV-Vis Spectrophotometry:

  • Prepare a series of standard solutions of this compound of known concentrations.[1]

  • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax = 295 nm) using a spectrophotometer.[1]

  • Generate a calibration curve by plotting absorbance versus concentration.

  • Measure the absorbance of the unknown sample solution at 295 nm.

  • Determine the concentration of the unknown sample by interpolating its absorbance value on the calibration curve. This technique offers a rapid and cost-effective method for routine quality control with a detection limit of 1.0 μg/mL.[1]

Other Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): Considered the gold standard for purity analysis, providing high sensitivity with detection limits around 0.1 μg/mL.[1]

  • Thin-Layer Chromatography (TLC): Offers a rapid method for screening impurities.[1]

  • Melting Point Determination: Serves as a simple and quick identity verification test.[1]

Biological Activity and Mechanism of Action

This compound has garnered significant interest for its diverse biological activities, which are primarily linked to its antioxidant and anti-inflammatory properties.[1]

  • Antioxidant Activity: The three phenolic hydroxyl groups on the benzene ring enable this compound to effectively scavenge free radicals and mitigate oxidative damage.[1][3][5]

  • Anti-inflammatory Activity: Research indicates that this compound can inhibit key enzymes in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX).[1][2][3][5] By inhibiting these enzymes, it can block the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.

  • Anticancer Activity: Some studies suggest that this compound may induce apoptosis (programmed cell death) in cancer cells, indicating its potential as an antineoplastic agent.[1][5][7]

The anti-inflammatory mechanism involves the modulation of the arachidonic acid cascade. When cellular damage occurs, arachidonic acid is released from the cell membrane and is metabolized by COX and LOX enzymes to produce pro-inflammatory eicosanoids. This compound intervenes by inhibiting these enzymes.

G Diagram 2: Anti-inflammatory Mechanism of this compound Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA via Phospholipase A₂ COX Cyclooxygenase (COX) Enzymes AA->COX LOX Lipoxygenase (LOX) Enzymes AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation SodiumGallate This compound SodiumGallate->COX SodiumGallate->LOX

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Sodium Gallate

This technical guide provides a comprehensive overview of the molecular structure, functional groups, and physicochemical properties of this compound. It includes detailed experimental protocols for its synthesis and visual representations of its structure and relevant biological pathways to support research and development activities.

Molecular Structure and Functional Groups

This compound (sodium 3,4,5-trihydroxybenzoate) is an organic sodium salt formed by the replacement of the acidic proton of the carboxyl group of gallic acid with a sodium ion.[1][2][3] The core of its structure is a benzene ring, which is substituted with key functional groups that dictate its chemical and biological properties.

The primary functional groups are:

  • Three Phenolic Hydroxyl (-OH) Groups: These are located at the 3, 4, and 5 positions of the benzene ring.[1][2] This vicinal trihydroxyphenyl moiety is crucial for the compound's potent antioxidant activity, as the hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals.[1][2]

  • A Sodium Carboxylate (-COO⁻Na⁺) Group: This group is attached directly to the benzene ring and is formed from the neutralization of the carboxylic acid group of gallic acid.[1][2] The ionic nature of the sodium carboxylate group confers high water solubility to the molecule.[1][2][4]

The specific arrangement of these groups—the three adjacent hydroxyl groups and the carboxylate—is fundamental to its role as an antioxidant, anti-inflammatory, and potential antineoplastic agent.[1][5]

Figure 1. Molecular Structure of this compound.

Physicochemical and Identification Data

The key properties and identifiers for this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Chemical Formula C₇H₅NaO₅[1][2][5]
Molecular Weight 192.10 g/mol [1][2]
IUPAC Name sodium;3,4,5-trihydroxybenzoate[2][5][6]
CAS Number 2053-21-6[1][2][5]
Appearance White crystalline powder[1][2]
Solubility Highly soluble in water[1][2][4]
SMILES String C1=C(C=C(C(=C1O)O)O)C(=O)[O-].[Na+][1][2][7]
InChI InChI=1S/C7H6O5.Na/c8-4-1-3(7(11)12)2-5(9)6(4)10;/h1-2,8-10H,(H,11,12);/q;+1/p-1[1][2][5]
InChIKey FZHLWVUAICIIPW-UHFFFAOYSA-M[2][5][6]
Crystal System Orthorhombic[5]

Experimental Protocols

Synthesis of this compound from Gallic Acid

The most common and direct method for synthesizing this compound is through the acid-base neutralization of gallic acid.[1][6] This method selectively targets the more acidic carboxylic acid group over the phenolic hydroxyl groups.

3.1.1. Materials
  • Gallic acid (C₇H₆O₅)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous diethyl ether

  • Stirring apparatus, filtration equipment (Buchner funnel), evaporator

3.1.2. Detailed Methodology using Sodium Bicarbonate

Using a milder base like sodium bicarbonate is often preferred to prevent the deprotonation of the phenolic hydroxyl groups.[8]

  • Preparation: Create a suspension or solution of gallic acid in deionized water. Gallic acid has limited water solubility (approx. 1.5 g/100 mL at low temperatures), so gentle heating (20-50°C) can be applied to aid dissolution.[6][8]

  • Neutralization: Add solid or a saturated solution of sodium bicarbonate to the gallic acid solution under vigorous stirring. A slight excess of gallic acid (e.g., a 1.0:0.9 molar ratio of gallic acid to NaHCO₃) is recommended to ensure all the base reacts.[8] The reaction proceeds as follows: C₇H₆O₅ + NaHCO₃ → C₇H₅NaO₅ + H₂O + CO₂

  • Isolation: Once the reaction (indicated by the cessation of CO₂ effervescence) is complete, evaporate the water completely under reduced pressure to obtain the solid this compound crude product.[8]

  • Purification: The primary impurity is typically unreacted gallic acid.[6] Wash the solid residue repeatedly with anhydrous diethyl ether. Gallic acid is soluble in ether, while the this compound salt is completely insoluble.[8]

  • Drying: Collect the purified this compound via filtration and dry it under a vacuum to remove any residual solvent.[8]

Figure 2. Experimental Workflow for this compound Synthesis cluster_0 Preparation cluster_1 Reaction cluster_2 Isolation & Purification A Suspend Gallic Acid in Deionized Water B Gentle Heating (20-50°C) A->B Optional C Add NaHCO₃ (Vigorous Stirring) B->C D Reaction Complete (CO₂ evolution stops) C->D E Evaporate Water (Reduced Pressure) D->E F Wash Solid with Anhydrous Diethyl Ether E->F G Filter and Dry (Vacuum) F->G H H G->H Pure this compound

Figure 2. Experimental Workflow for this compound Synthesis.
Alternative Sourcing and Synthesis Methods

  • Extraction from Natural Sources: On an industrial scale, gallic acid is often extracted from tannin-rich plant materials like Tara pods or Chinese gallnuts, followed by the same neutralization process.[2]

  • Microbial Synthesis: Co-culture systems of Escherichia coli have been developed for the green biosynthesis of gallic acid from glucose, which can then be converted to this compound.[2]

Biological Activity and Signaling Pathways

This compound exhibits significant biological activities, primarily attributed to its gallate structure.[1] It is recognized as an antioxidant, anti-inflammatory, and an inducer of apoptosis.[1][2][5] Its mechanisms of action often involve the modulation of key cellular signaling pathways. While much of the detailed pathway research has been conducted on related compounds like epigallocatechin gallate (EGCG), the gallate moiety is the active component.[9][10][11]

Key biological activities include:

  • Antioxidant Action: The compound effectively scavenges free radicals by donating hydrogen atoms from its multiple hydroxyl groups.[1][5]

  • Enzyme Inhibition: this compound is an inhibitor of cyclooxygenase-2 (COX-2) and arachidonate 15-lipoxygenase, enzymes central to inflammatory pathways.[1][5] This inhibition reduces the synthesis of pro-inflammatory mediators like prostaglandins.[5]

  • Modulation of Cancer Signaling Pathways: The gallate structure has been shown to influence critical signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation, such as the MAPK and NF-κB pathways.[9][10][11]

Figure 3. Simplified Signaling Pathways Modulated by Gallates SG This compound ROS Reactive Oxygen Species (ROS) SG->ROS Scavenges COX2 COX-2 Lipoxygenase SG->COX2 Inhibits MAPK MAPK Pathway (e.g., ERK1/2) SG->MAPK Inhibits NFkB NF-κB Pathway SG->NFkB Inhibits Inflammation Inflammation ROS->Inflammation COX2->Inflammation Proliferation Cell Proliferation & Survival Inflammation->Proliferation Promotes MAPK->Proliferation Apoptosis Apoptosis MAPK->Apoptosis Reduces Inhibition NFkB->Proliferation

Figure 3. Simplified Signaling Pathways Modulated by Gallates.

References

A Technical Guide to the Natural Sourcing and Extraction of Gallic Acid for Sodium Gallate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found extensively in the plant kingdom.[1][2][3] It serves as a vital precursor for the synthesis of various commercially important compounds, including the antioxidant propyl gallate, the antimicrobial drug trimethoprim, and numerous dyes.[4][5][6] One of its key derivatives is sodium gallate, the organic sodium salt of gallic acid, which is valued for its high water solubility and biological activities, including antioxidant, anti-inflammatory, and antineoplastic properties.[7][8][9] This technical guide provides an in-depth overview of the primary natural sources of gallic acid, detailed methodologies for its industrial and laboratory-scale extraction and purification, and a clear protocol for its subsequent conversion to this compound.

Natural Sources of Gallic Acid

Gallic acid exists in plants in both its free form and, more commonly, as a constituent of hydrolyzable tannins, particularly gallotannins.[2][10][11] Gallotannins are complex polymers composed of multiple gallic acid molecules esterified to a central glucose core.[6] The industrial production of gallic acid, therefore, relies on plant materials with a high concentration of these tannins.

Key commercial sources include:

  • Gallnuts (Oak Galls) : These abnormal growths on oak twigs, produced by insects like the gall wasp (Cynips tinctoria), are a historically significant and rich source of gallotannins.[3][12] Chinese and Aleppo galls are particularly valued.[12]

  • Tara Pods (Caesalpinia spinosa) : The fruit pods of this Peruvian tree are a major industrial source, containing 40-60% gallotannic acid.[12] They are processed to produce tara powder, which is then used for extraction.[13]

  • Sumac (Rhus spp.) : Various species of sumac are known to contain significant quantities of gallic acid and its derivatives.[3]

  • Witch Hazel (Hamamelis virginiana) : The bark and leaves of witch hazel are also recognized sources.[2][3]

While many common fruits and beverages contain gallic acid, their concentrations are generally too low for viable commercial extraction, though they are significant from a dietary perspective.[1][3][14]

Table 1: Gallic Acid Content and Potential in Various Natural Sources

Natural SourcePlant PartTypical FormGallic Acid Potential/ContentReference(s)
TaraPods (Caesalpinia spinosa)GallotanninsUp to 53% gallic acid in extracts after hydrolysis.[12][15]
GallnutsGalls (Quercus infectoria, Rhus semialata)GallotanninsHigh concentration; a primary commercial source.[3][12][16]
BearberryLeaves (Arctostaphylos uva-ursi)Tannins, Esters116–309 mg/g liberated from tannin fraction.[11]
Green TeaLeaves (Camellia sinensis)Catechin Esters (EGCG)55–155 mg/g liberated by tannase.[11]
MangoPeels (Mangifera indica)Free and Bound FormsA notable source from agro-industrial waste.[17]
CarobFruit (Ceratonia siliqua)Free and Bound Forms24–165 mg per 100 g.[3]

Extraction and Production of Gallic Acid

The liberation of gallic acid from its natural tannin precursors is primarily achieved through hydrolysis, which breaks the ester bonds of the gallotannin polymer. Industrial processes favor acid hydrolysis for its speed, while enzymatic hydrolysis presents a more environmentally benign alternative.[4][18]

Experimental Protocol: Acid Hydrolysis of Tara Pods/Gallnuts

This method is widely used for large-scale industrial production due to its efficiency and high yield.[13][19]

Objective: To produce high-purity gallic acid via direct acid hydrolysis of a tannin-rich raw material.

Materials & Equipment:

  • Tara powder or pulverized gallnuts

  • Sulfuric acid (H₂SO₄) or other mineral acid

  • Activated carbon

  • Reducing agent (e.g., sodium bisulfite)

  • High-pressure reactor with heating and stirring capabilities

  • Filtration apparatus (e.g., filter press)

  • Crystallization vessel with cooling system

  • Drying oven

Methodology:

  • Pre-treatment: The raw material (e.g., Tara powder) is mixed with the acid solution (e.g., sulfuric acid) in a weight ratio of approximately 1:3 to 1:2 (powder to solvent).[13]

  • Extraction-Hydrolysis: The mixture is heated in a sealed reactor to a temperature between 80°C and 110°C (some processes may go up to 128°C) for a period of 30 minutes to 4 hours.[13][19] This single step performs both the extraction of tannins and their hydrolysis into gallic acid and glucose.[13] An inert atmosphere is maintained to prevent oxidation.[13]

  • Filtration: After hydrolysis, the resulting suspension is filtered while hot to remove the solid plant residue. The residue can be washed with hot water to recover additional gallic acid, with the wash water being recycled.[13]

  • Crystallization: The hot, filtered solution containing gallic acid is cooled to between 4°C and 10°C to induce the crystallization of crude gallic acid.[13]

  • Purification: The crude crystals are re-dissolved in hot water. A decolorizing agent (activated carbon) and a reducing agent are added, and the solution is refluxed for approximately 30 minutes.[13]

  • Final Isolation: The solution is filtered again to remove the carbon and then cooled to re-crystallize the purified gallic acid. The crystals are filtered, washed with ice-cold water, and dried. This process can yield a product with a purity higher than 99%.[13]

Experimental Protocol: Enzymatic Hydrolysis (Bioconversion)

This "green" method utilizes the enzyme tannase (tannin acyl hydrolase) to specifically catalyze the hydrolysis of tannins. The enzyme is typically produced by microorganisms like Aspergillus niger or Enterobacter spp.[4][5][20]

Objective: To produce gallic acid from tannic acid using microbial tannase.

Materials & Equipment:

  • Tannin-rich substrate (e.g., tara powder, agricultural waste like pineapple peels).[18]

  • Tannase-producing microorganism (e.g., Aspergillus fischeri MTCC 150).[4]

  • Fermentation medium and appropriate nutrients.

  • Fermenter/bioreactor with controls for temperature, pH, and agitation.

  • Centrifuge.

  • Solvent for extraction (e.g., ethyl acetate).

  • Rotary vacuum evaporator.

Methodology:

  • Inoculum Preparation: A seed culture of the tannase-producing microorganism is grown for approximately 12-24 hours under optimal conditions (e.g., 35°C, 160 rpm).[20]

  • Fermentation/Biotransformation: The production medium, containing the tannin substrate, is inoculated with the seed culture. The fermentation is carried out under optimized conditions. For example, with A. fischeri, the bioconversion phase is optimal at 35°C and a pH of 3.3-3.5 with agitation at 250 rpm.[4] The tannic acid may be added in installments to avoid microbial toxicity.[4]

  • Harvesting: After the incubation period (e.g., 71 hours), the culture broth is harvested.[4] The biomass is separated from the supernatant by centrifugation or filtration.[20]

  • Extraction of Gallic Acid: The gallic acid present in the supernatant is extracted using an organic solvent. The fermented broth is heated to 60-70°C, and ethyl acetate is added in a separating funnel to partition the gallic acid into the organic phase.

  • Solvent Removal: The ethyl acetate phase is collected, and the solvent is removed using a rotary vacuum evaporator (e.g., at 70°C and 200 mbar) to yield crude gallic acid crystals.

  • Purification: The crude product can be further purified by recrystallization from hot water or by washing with a solvent like diethyl ether in which gallic acid has low solubility.

Synthesis of this compound

The synthesis of this compound from purified gallic acid is a straightforward acid-base neutralization reaction. The primary goal is the selective reaction of the carboxylic acid group without deprotonating the more weakly acidic phenolic hydroxyl groups.[8]

Experimental Protocol: this compound Synthesis

Objective: To synthesize this compound via neutralization of gallic acid.

Materials & Equipment:

  • High-purity gallic acid

  • Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Reaction vessel with stirring

  • pH meter

  • Filtration apparatus

  • Vacuum oven

  • Anhydrous diethyl ether (for washing, optional)

Methodology:

  • Dissolution: Dissolve a known quantity of gallic acid in deionized water in the reaction vessel. Gentle heating (up to 50°C) may be required to fully dissolve the gallic acid, which is sparingly soluble at room temperature.[8]

  • Neutralization: Prepare a stoichiometric solution of the sodium base (NaOH or NaHCO₃). Slowly add the base solution to the gallic acid solution under constant stirring.[8][21] Using NaHCO₃ is often preferred as it is a weaker base and less likely to deprotonate the phenolic groups.[21] The reaction is: C₇H₆O₅ (Gallic Acid) + NaOH → C₇H₅NaO₅ (this compound) + H₂O[7][8]

  • Parameter Control: Monitor the pH throughout the addition of the base. The reaction temperature should be controlled, typically between room temperature and 50°C, to ensure the reaction goes to completion.[8]

  • Isolation: Once the reaction is complete, the this compound can be isolated. If the concentration is high enough, it may precipitate upon cooling. Alternatively, the water can be removed under reduced pressure to obtain the solid product.[21]

  • Purification and Drying: The resulting this compound crystals are collected by filtration. To remove any unreacted gallic acid, the crystals can be washed with a solvent in which this compound is insoluble, such as anhydrous diethyl ether.[21] The purified this compound is then dried under vacuum to remove residual water and solvent.

Visualizations

G A Natural Source (Gallnuts, Tara Pods) B Pre-treatment (Grinding/Pulverizing) A->B C Hydrolysis (Acid or Enzymatic) B->C D Crude Gallic Acid (in solution/precipitate) C->D E Purification (Recrystallization, Charcoal) D->E F Pure Gallic Acid E->F G Synthesis (Neutralization with NaOH) F->G H This compound G->H

Figure 1: General workflow for the production of this compound from natural sources.

G GA Gallic Acid (C₇H₆O₅) plus1 + NaOH Sodium Hydroxide (NaOH) arrow SG This compound (C₇H₅NaO₅) plus2 + H2O Water (H₂O)

Figure 2: Chemical reaction for the synthesis of this compound from gallic acid.

G Tannin Gallotannin (Gallic Acid + Glucose Polymer) hydrolysis_point Tannin->hydrolysis_point Tannin->hydrolysis_point   Hydrolysis   (H⁺ or Tannase) GA Gallic Acid Glucose Glucose hydrolysis_point->GA hydrolysis_point->Glucose

Figure 3: Schematic of gallotannin hydrolysis to yield gallic acid and glucose.

References

An In-depth Technical Guide to Sodium Gallate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sodium gallate, the sodium salt of gallic acid, is a phenolic compound that has garnered significant interest in the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key biological effects, with a focus on its antioxidant, anti-inflammatory, and apoptosis-inducing properties. Detailed experimental protocols and proposed signaling pathways are presented to support researchers and drug development professionals in their exploration of this promising compound.

Chemical Identification and Properties

This compound is an organic sodium salt formed by the replacement of the proton from the carboxyl group of gallic acid with a sodium ion.[1]

IdentifierValueReference
CAS Number 2053-21-6[2][3][4][5]
Chemical Formula C₇H₅NaO₅[2][4][5]
Molecular Weight 192.10 g/mol [2][4][6]
IUPAC Name Sodium 3,4,5-trihydroxybenzoate[4]
Synonyms Gallic acid sodium salt[2]
Appearance White crystalline powder[4]
Solubility Highly soluble in water[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for assessing its key biological activities.

Synthesis of this compound

The most common method for synthesizing this compound is through the neutralization of gallic acid with a sodium base.

Protocol: Neutralization of Gallic Acid with Sodium Hydroxide

  • Dissolution: Dissolve a known molar equivalent of gallic acid in distilled water. Gentle heating (up to 50°C) may be applied to aid dissolution.

  • Neutralization: Slowly add a stoichiometric amount of a sodium hydroxide (NaOH) solution to the gallic acid solution while stirring continuously.

  • pH Adjustment: Monitor the pH of the reaction mixture. The addition of NaOH should continue until a neutral pH (approximately 7.0) is achieved.

  • Crystallization: Allow the solution to cool to room temperature, and then further cool in an ice bath to promote the crystallization of this compound.

  • Isolation and Drying: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting material. Dry the purified this compound crystals under vacuum.

Antioxidant Activity Assessment

The antioxidant activity of this compound can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

  • Preparation of this compound Solutions: Prepare a stock solution of this compound in distilled water or methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each this compound dilution to separate wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of the solvent (distilled water or methanol) instead of the this compound solution.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anti-inflammatory Activity Assessment

The anti-inflammatory potential of this compound can be investigated by assessing its ability to inhibit cyclooxygenase (COX) enzymes.

Protocol: Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate, and a suitable buffer (e.g., Tris-HCl).

  • Preparation of this compound Solutions: Prepare a range of concentrations of this compound in a suitable solvent.

  • Reaction Mixture: In a 96-well plate, add the assay buffer, heme cofactor, and the COX enzyme (either COX-1 or COX-2).

  • Inhibitor Incubation: Add the this compound solutions at various concentrations to the wells. Include a vehicle control (solvent only). Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid to all wells.

  • Color Development: Add the colorimetric substrate TMPD. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 650 nm) using a microplate reader.

  • Calculation of Inhibition: The percentage of COX inhibition is calculated by comparing the absorbance of the wells containing this compound to the control wells.

Apoptosis Induction Assessment

The ability of this compound to induce apoptosis can be determined in a suitable cell line, such as Jurkat T-lymphoma cells, using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Culture: Culture Jurkat cells in appropriate media and conditions.

  • Treatment: Seed the Jurkat cells in 6-well plates and treat them with various concentrations of this compound for a specified period (e.g., 24 or 48 hours). Include an untreated control group.

  • Cell Harvesting and Staining:

    • Harvest the cells by centrifugation.

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-FITC positive, PI negative cells are considered to be in early apoptosis.

    • Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

    • Annexin V-FITC negative, PI negative cells are viable.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Signaling Pathways

Based on studies of related gallate compounds, the following signaling pathways are proposed to be modulated by this compound, contributing to its anti-inflammatory and anticancer effects.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Cytokines->Receptor binds IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB leads to degradation NFkB NF-κB (p65/p50) IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates to NFkB_nucleus NF-kB Gene_Expression Pro-inflammatory Gene Expression (e.g., VCAM-1, ICAM-1, E-selectin) NFkB_nucleus->Gene_Expression activates Sodium_Gallate This compound Sodium_Gallate->IKK inhibits Sodium_Gallate->NFkB inhibits nuclear translocation

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

JAK_STAT_Inhibition cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT Receptor->STAT recruits & phosphorylates JAK->Receptor phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to STAT_dimer_nucleus STAT Dimer Gene_Expression Target Gene Expression (e.g., proliferation, inflammation) STAT_dimer_nucleus->Gene_Expression activates Sodium_Gallate This compound Sodium_Gallate->JAK inhibits phosphorylation Sodium_Gallate->STAT inhibits phosphorylation

References

Beyond the Antioxidant: A Technical Guide to the Diverse Biological Activities of Sodium Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 14, 2025 – While sodium gallate, the sodium salt of gallic acid, is widely recognized for its potent antioxidant properties, a growing body of scientific evidence reveals its significant engagement in a spectrum of other biological activities. This in-depth technical guide explores the anti-inflammatory, anticancer, antiviral, and antimicrobial effects of this compound and its closely related gallate derivatives, offering valuable insights for researchers, scientists, and professionals in drug development. This guide summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways.

Anti-inflammatory Activity

This compound and its related compounds have demonstrated notable anti-inflammatory effects by modulating key inflammatory pathways. These compounds are known to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase, which are crucial mediators of inflammation.

A key mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Under inflammatory stimuli, NF-κB translocates to the nucleus, inducing the expression of pro-inflammatory genes. Gallates can prevent this translocation, thereby suppressing the inflammatory response.

Quantitative Data for Anti-inflammatory Activity of Gallates

CompoundAssayTarget/Cell LineIC50 / Effective ConcentrationReference
Epigallocatechin-3-gallate (EGCG)COX-2 InhibitionCaco-2 cellsNot specified, but significant reduction in PGE2[1]
Epigallocatechin-3-gallate (EGCG)Pro-inflammatory cytokine releaseLipopolysaccharide-stimulated fibroblasts50 μM showed greater anti-inflammatory effect than 10 μM[2]
Epigallocatechin-3-gallate (EGCG)Cell Viability (Cytotoxicity)Nanoscale particlesIC50 can be estimated as ~50 μg/mL[2][3]
Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

Materials:

  • Ovine COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound)

  • Reaction buffer (e.g., Tris-HCl)

  • Prostaglandin E2 (PGE2) ELISA kit

Procedure:

  • The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the reaction buffer.

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, often by the addition of an acid.

  • The amount of PGE2 produced is quantified using a commercial ELISA kit.

  • The percentage of inhibition is calculated by comparing the PGE2 production in the presence of the test compound to a control without the inhibitor.

  • IC50 values are determined by testing a range of compound concentrations.[4][5][6][7][8]

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB->IkB_NFkB Ubiquitination &\nDegradation Ubiquitination & Degradation IkB->Ubiquitination &\nDegradation NFkB NF-κB NFkB->IkB_NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases IkB_NFkB->Ubiquitination &\nDegradation DNA DNA NFkB_n->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Stimuli->IKK Activates SodiumGallate This compound SodiumGallate->IKK Inhibits SodiumGallate->NFkB_n Inhibits Translocation

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Activity

Gallates have been shown to possess significant anticancer properties, including the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration. These effects are often mediated through the modulation of various signaling pathways involved in cell survival and death.

Quantitative Data for Anticancer Activity of Gallates

CompoundCell LineIC50Reference
Heptyl gallateBreast (MCF-7)25.94 µg/mL[9]
Octyl gallateBreast (MCF-7)42.34 µg/mL[9]
Isoamyl gallateBreast (MCF-7)58.11 µg/mL[9]
Gallic AcidBreast (MCF-7)166.90 µg/mL[9]
Epigallocatechin-3-gallate (EGCG)Skin (A431)44 µM/L[10]
Gallic AcidBreast (MDA-MB-231)50 µM (effective dose)[11]
Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • 96-well plates

Procedure:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, the MTT solution is added to each well and incubated for a few hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The medium is removed, and a solubilization solution is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[12][13][14]

Experimental Protocol: Apoptosis Assay (Annexin V Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface, an early marker of apoptosis.

Materials:

  • Treated and control cells

  • Annexin V conjugated to a fluorescent dye (e.g., FITC, PE)

  • A viability dye (e.g., Propidium Iodide, 7-AAD)

  • Binding buffer

  • Flow cytometer

Procedure:

  • Cells are harvested after treatment with the test compound.

  • The cells are washed and resuspended in the binding buffer.

  • Fluorescently labeled Annexin V and a viability dye are added to the cell suspension.

  • The cells are incubated in the dark to allow for binding.

  • The stained cells are analyzed by flow cytometry.

  • The results differentiate between viable cells (Annexin V and viability dye negative), early apoptotic cells (Annexin V positive, viability dye negative), and late apoptotic/necrotic cells (Annexin V and viability dye positive).[15][16][17][18]

Logical Workflow: Anticancer Effect Evaluation

Anticancer_Workflow Start Start: Cancer Cell Line Treatment Treat with this compound (Varying Concentrations & Times) Start->Treatment CellViability Assess Cell Viability (e.g., MTT Assay) Treatment->CellViability DetermineIC50 Determine IC50 Value CellViability->DetermineIC50 ApoptosisAssay Investigate Apoptosis (e.g., Annexin V Staining) DetermineIC50->ApoptosisAssay If potent End Conclusion on Anticancer Potential DetermineIC50->End If not potent Mechanism Elucidate Mechanism (e.g., Western Blot for Caspases) ApoptosisAssay->Mechanism Mechanism->End

Figure 2: Experimental workflow for evaluating the anticancer activity of this compound.

Antiviral Activity

Gallates have shown promise as antiviral agents against a range of DNA and RNA viruses. Their mechanisms of action often involve inhibiting viral entry into host cells, interfering with viral replication, or direct inactivation of virus particles.

Quantitative Data for Antiviral Activity of Gallates

CompoundVirusCell LineEC50Reference
Epicatechin (EC)Herpes Simplex Virus-1 (HSV-1)Vero2.5 µM[19]
Epicatechin gallate (ECG)Herpes Simplex Virus-1 (HSV-1)Vero4 µM[19]
Epicatechin (EC)Herpes Simplex Virus-2 (HSV-2)Vero35 µM[19]
Epicatechin gallate (ECG)Herpes Simplex Virus-2 (HSV-2)Vero63 µM[19]
Experimental Protocol: Plaque Reduction Assay

This is a standard method to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

Materials:

  • Susceptible host cell line

  • Virus stock

  • Test compound (e.g., this compound)

  • Cell culture medium

  • Semi-solid overlay (e.g., agarose, methylcellulose)

  • Staining solution (e.g., crystal violet)

Procedure:

  • A confluent monolayer of host cells is prepared in multi-well plates.

  • The virus is pre-incubated with different concentrations of the test compound.

  • The cell monolayers are infected with the virus-compound mixtures.

  • After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium containing the respective concentrations of the test compound.

  • The plates are incubated for several days to allow for plaque formation.

  • The cells are then fixed and stained to visualize the plaques.

  • The number of plaques in each well is counted, and the percentage of plaque reduction compared to the virus control is calculated.

  • The EC50 (the concentration that reduces the number of plaques by 50%) is determined.[20][21][22][23][24]

Antimicrobial Activity

This compound and other gallates exhibit broad-spectrum antimicrobial activity against various bacteria and fungi. The mechanism of action can involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Quantitative Data for Antimicrobial Activity of this compound and Gallic Acid

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
This compoundEscherichia coli25-50 mg/ml[25]
This compoundSalmonella enterica25-50 mg/ml[25]
This compoundListeria monocytogenes25-50 mg/ml[25]
This compoundStaphylococcus aureus25-50 mg/ml[25]
This compoundBacillus cereus25-50 mg/ml[25]
This compoundSaccharomyces cerevisiae25-50 mg/ml[25]
This compoundLeuconostoc mesenteroides25-50 mg/ml[25]
Gallic AcidStreptococcus mutans250 µg/mL[26]
Gallic AcidMulti-drug resistant E. coli1024 µg/mL[26]
Methyl GallateSalmonella strains3.9 to 125 µg/ml[27]
Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Materials:

  • Microorganism to be tested

  • Bacterial or fungal growth medium (e.g., Mueller-Hinton broth)

  • Test compound (e.g., this compound)

  • 96-well microtiter plates

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the growth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • Positive (microorganism without compound) and negative (medium only) controls are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • After incubation, the plates are visually inspected for turbidity, indicating microbial growth.

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[28][29][30][31][32]

Conclusion

The biological activities of this compound and related gallates extend far beyond their well-established antioxidant effects. Their demonstrated anti-inflammatory, anticancer, antiviral, and antimicrobial properties highlight their potential as lead compounds in the development of new therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action of this compound specifically and to explore its potential clinical applications. The experimental protocols and signaling pathway diagrams provided in this guide serve as a foundational resource for researchers in this promising field.

References

Early Studies on the Effect of Sodium Gallate on Nucleic Acids: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gallate, the sodium salt of gallic acid, has been a subject of scientific inquiry for its biological activities, including its antioxidant and potential radioprotective properties. Early investigations into its effects at a cellular level focused on its interaction with nucleic acids, the fundamental molecules of life. This technical guide provides an in-depth analysis of two pivotal early studies conducted in 1963 that explored the impact of this compound on both the integrity and the quantity of nucleic acids in different biological systems. This document summarizes the quantitative data, details the experimental methodologies, and visualizes the experimental workflows and findings to offer a comprehensive understanding of this foundational research.

Mutagenic and Antimutagenic Effects on Chromosomal DNA

A 1963 study by V.A. Baraboi and G.S. Yukova investigated the dual nature of this compound's effect on the genetic material of the Russian horse bean, Vicia faba. This research was prompted by the understanding that certain radioprotective agents could also influence the natural mutation rate.

Quantitative Data

The study revealed a dose-dependent effect of this compound on the frequency of chromosomal aberrations, specifically the percentage of fragments observed during anaphase. The results are summarized in the table below.

Concentration of this compound (µg/mL)Percentage of Chromosomal Fragments in Anaphase
0 (Control)23.1%
0.000019.4%
1.0Moderate Mutagenic Effect (exact % not specified)
10.044.8%

Data sourced from Baraboi, V.A. and Yukova, G.S. (1963). The Mutagenic and Antimutagenic Action of this compound.

Experimental Protocol

The experiment was conducted on the root tips of Vicia faba seedlings, a common model for studying chromosomal aberrations.

  • Seed Preparation and Germination:

    • Seeds of the Russian horse bean (Vicia faba) were moistened and maintained at 25°C for 48 hours.

    • The moistened seeds were then allowed to germinate at 25°C for an additional 24 hours.

  • Treatment with this compound:

    • Germinated seedlings were treated with aqueous solutions of this compound at various concentrations (0.00001 µg/mL, 0.0001 µg/mL, 1.0 µg/mL, and 10 µg/mL) for 24 hours. A control group was maintained in water.

  • Cytological Analysis:

    • After the 24-hour treatment period, the root tips were presumably fixed, stained, and prepared for microscopic examination.

    • The number of chromosomal aberrations, specifically fragments, was counted during the anaphase stage of mitosis.

Visualizations

experimental_workflow_vicia_faba cluster_prep Preparation cluster_treatment Treatment (24 hours) cluster_analysis Analysis start Vicia faba seeds moisten Moisten for 48h at 25°C start->moisten germinate Germinate for 24h at 25°C moisten->germinate control Control (Water) sg1 This compound (0.00001 µg/mL) sg2 This compound (1.0 µg/mL) sg3 This compound (10 µg/mL) analysis Count Chromosomal Fragments in Anaphase control->analysis sg1->analysis sg2->analysis sg3->analysis dose_response_sodium_gallate cluster_input This compound Concentration cluster_output Effect on Chromosomal Fragmentation c0 0 µg/mL (Control) r0 23.1% (Baseline) c0->r0 Results in c1 0.00001 µg/mL r1 9.4% (Antimutagenic) c1->r1 Leads to c2 1.0 µg/mL r2 Increased (Mutagenic) c2->r2 Induces c3 10 µg/mL r3 44.8% (Strongly Mutagenic) c3->r3 Causes experimental_workflow_rat_study cluster_animals Animal Model cluster_groups Experimental Groups cluster_procedure Procedure cluster_analysis Analysis rats Rats g1 Group 1: Control g2 Group 2: This compound (60 mg/kg) g3 Group 3: Irradiation (750 r) g4 Group 4: This compound + Irradiation collect Tissue Collection (Liver, Spleen, Intestine, Testicles) g1->collect admin Intra-abdominal Administration g2->admin irradiate Irradiation g3->irradiate g4->admin wait 30 minutes admin->wait admin->collect wait->irradiate irradiate->collect irradiate->collect measure Measure Nucleic Acid Content collect->measure

Gallic Acid vs. Sodium Gallate: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Core Chemical, Biological, and Pharmacokinetic Differences

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between an active pharmaceutical ingredient (API) and its salt form is critical for formulation, efficacy, and therapeutic success. This technical guide provides a comprehensive comparison of gallic acid and its corresponding salt, sodium gallate, focusing on their distinct physicochemical properties, biological activities, and the implications for pharmaceutical applications.

Physicochemical Properties: The Foundation of Formulation

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid with a well-documented history of medicinal use. This compound is its sodium salt, formed by the deprotonation of the carboxylic acid group. This seemingly simple conversion from a free acid to a salt has profound effects on the compound's physical and chemical characteristics, which are paramount in drug formulation and delivery.

The most significant distinction lies in their aqueous solubility. Gallic acid is sparingly soluble in water, a characteristic that can pose challenges for developing aqueous-based formulations and can limit its oral bioavailability. In contrast, this compound exhibits significantly higher water solubility, a crucial advantage for creating parenteral solutions and potentially enhancing dissolution rates in the gastrointestinal tract.

A summary of their key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Gallic Acid and this compound

PropertyGallic AcidThis compound
Molecular Formula C₇H₆O₅C₇H₅NaO₅
Molecular Weight 170.12 g/mol 192.10 g/mol [1]
Appearance White to pale-yellow crystalline powderWhite crystalline powder
Water Solubility ~1.2 g/100 mL (20 °C)Highly soluble
pKa (Carboxylic Acid) ~4.4Not Applicable (Salt)
Melting Point 251 °C (decomposes)>300 °C

Comparative Biological Activities: A Nuanced Perspective

Both gallic acid and this compound are recognized for their potent antioxidant, anti-inflammatory, and anticancer properties. These activities are largely attributed to the three hydroxyl groups on the phenyl ring, which are adept at scavenging free radicals and modulating cellular signaling pathways. While the core pharmacophore remains the same, differences in solubility and cellular uptake may lead to variations in their biological efficacy.

Antioxidant Activity

The antioxidant capacity of both compounds is a cornerstone of their therapeutic potential. This activity is commonly evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While direct comparative studies between gallic acid and this compound are limited, research on gallic acid and its ester derivatives (which also modify the carboxylic acid group) suggests that such modifications can influence antioxidant activity. For instance, some studies have shown that gallic acid has a slightly higher radical scavenging activity in the DPPH assay compared to its methyl ester.

Table 2: Comparative Antioxidant Activity of Gallic Acid and Methyl Gallate (as a proxy)

CompoundDPPH Radical Scavenging IC₅₀ (µM)
Gallic Acid29.5
Methyl Gallate38.0
Data from a comparative study on gallic acid and methyl gallate.

A standardized protocol for assessing antioxidant activity via the ABTS assay is as follows:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

  • Assay Procedure:

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds (gallic acid and this compound).

    • Add a small volume of the test compound solution to the diluted ABTS•+ solution.

    • Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of inhibition of the ABTS radical is calculated.

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of the ABTS radicals) is determined from a dose-response curve.

Anti-inflammatory and Anticancer Activities & Associated Signaling Pathways

Gallic acid and its derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways, including the NF-κB and MAPK pathways. The improved solubility of this compound may lead to higher effective concentrations at the cellular level, potentially enhancing these activities.

NF-κB Signaling Pathway: The transcription factor NF-κB is a critical regulator of inflammation and cell survival. Gallic acid has been shown to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and anti-apoptotic proteins.

nfkB_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_pathway NF-κB Pathway cluster_response Cellular Response Stimulus e.g., TNF-α IKK IKK Activation Stimulus->IKK Inhibitor Gallic Acid / this compound Inhibitor->IKK Inhibits IkB IκB Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB Gene Gene Expression (Inflammation, Survival) NFkB->Gene

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Gallic acid can modulate this pathway, contributing to its anticancer effects.

mapk_pathway cluster_input External Signal cluster_cascade MAPK Cascade cluster_modulation Modulation cluster_output Cellular Outcome Signal Growth Factors / Stress MAPKKK MAPKKK Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Outcome Proliferation / Apoptosis MAPK->Outcome Modulator Gallic Acid / this compound Modulator->MAPK Modulates

Caption: Modulation of the MAPK signaling pathway.

To assess the cytotoxic effects of gallic acid and this compound on cancer cells, the MTT assay is a widely used method.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of gallic acid or this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Bioavailability and Pharmacokinetics: The Salt Advantage

A critical factor in drug development is the bioavailability of the API. The oral bioavailability of weakly acidic drugs like gallic acid can be limited by their poor solubility and dissolution in the gastrointestinal tract. Forming a salt, such as this compound, is a common and effective strategy to overcome this limitation.

The higher aqueous solubility of this compound is expected to lead to a faster dissolution rate in the stomach and intestines. This enhanced dissolution can result in a higher concentration of the drug at the site of absorption, potentially leading to improved bioavailability compared to the free acid form.

bioavailability_logic cluster_compound Compound Form cluster_property Key Property cluster_dissolution Dissolution Rate cluster_bioavailability Oral Bioavailability Acid Gallic Acid (Free Acid) LowSol Low Aqueous Solubility Acid->LowSol Salt This compound (Salt Form) HighSol High Aqueous Solubility Salt->HighSol SlowDiss Slower Dissolution LowSol->SlowDiss FastDiss Faster Dissolution HighSol->FastDiss LowBio Potentially Lower Bioavailability SlowDiss->LowBio HighBio Potentially Higher Bioavailability FastDiss->HighBio

Caption: Logical workflow from compound form to bioavailability.

Conclusion for the Drug Development Professional

The choice between gallic acid and this compound in a drug development program will be dictated by the specific therapeutic application and desired formulation characteristics.

  • This compound is the preferred choice for aqueous-based formulations , such as parenteral solutions, where high water solubility is essential. Its enhanced solubility also presents a strong rationale for its use in oral solid dosage forms to potentially improve dissolution and bioavailability.

  • Gallic acid may still be suitable for certain topical or non-aqueous formulations . However, for oral delivery, its low solubility is a significant hurdle that may necessitate enabling formulation technologies.

References

Understanding the role of the gallate moiety in biological systems.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The gallate moiety, a 3,4,5-trihydroxybenzoyl functional group, is a recurring structural motif in a diverse array of natural and synthetic compounds that exhibit significant biological activities. Its presence is a key determinant of the potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of these molecules. This technical guide provides a comprehensive overview of the fundamental role of the gallate moiety in biological systems, with a focus on its mechanism of action, structure-activity relationships, and therapeutic potential.

The Chemical Basis of the Gallate Moiety's Biological Activity

The unique chemical structure of the gallate moiety underpins its profound impact on biological systems. The three hydroxyl groups on the aromatic ring are crucial for its potent radical scavenging and antioxidant activities. These hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions.[1][2][3] The gallate moiety's ability to chelate metal ions also contributes to its antioxidant effects by preventing the formation of highly reactive hydroxyl radicals through the Fenton reaction.[4]

Furthermore, the gallate ester linkage, commonly found in natural polyphenols like catechins, enhances the biological activity of the parent molecule. This esterification can improve the lipophilicity of the compound, potentially leading to better cell membrane permeability and bioavailability.[4][5]

Key Biological Activities Modulated by the Gallate Moiety

The presence of a gallate moiety has been consistently linked to a wide spectrum of biological effects, making it a privileged scaffold in drug discovery.

Antioxidant and Pro-oxidant Activities

The gallate moiety is a hallmark of potent antioxidant compounds.[6][7] In numerous studies, gallate esters and galloylated catechins, such as epigallocatechin gallate (EGCG), have demonstrated superior radical scavenging capabilities compared to their non-galloylated counterparts.[2] This activity is attributed to the high number of hydroxyl groups that can effectively quench reactive oxygen species (ROS).[1][2]

Interestingly, under certain conditions, particularly at higher concentrations and in the presence of metal ions, the gallate moiety can exhibit pro-oxidant activity.[8] This involves the generation of hydrogen peroxide and other ROS, which can induce oxidative stress and trigger apoptosis in cancer cells, contributing to its anticancer effects.[8][9]

Anticancer Activity

The gallate moiety is a critical pharmacophore for the anticancer properties of many natural compounds.[10][11] Galloylated catechins, especially EGCG, have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[9][10][12] The antiproliferative effects are often dose- and time-dependent.[10]

The mechanisms underlying the anticancer activity are multifaceted and involve the modulation of key signaling pathways. The gallate moiety has been implicated in the inhibition of receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR), which are often overactive in cancer.[13] Furthermore, it can interfere with downstream signaling cascades, including the JAK-STAT, MAPKs, and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival.[14][15] The gallate group in EGCG has also been shown to be crucial for the inhibition of matrix metalloproteinases (MMPs), enzymes that play a key role in tumor invasion and metastasis.[15]

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The gallate moiety contributes significantly to the anti-inflammatory effects of various compounds.[16][17] It can suppress the activation of the pro-inflammatory transcription factor NF-κB and downregulate the expression of inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[15][18]

Antimicrobial Activity

Gallate-containing compounds have demonstrated broad-spectrum antimicrobial activity against various bacteria and viruses.[7][16] The gallate moiety is thought to contribute to this activity by disrupting bacterial cell membranes, inhibiting essential enzymes, and interfering with viral replication.[7] Lipophilic derivatives of EGCG have shown enhanced antiviral activity against viruses like Hepatitis C and HIV.[4]

Quantitative Data on the Biological Activity of Gallate-Containing Compounds

The following tables summarize key quantitative data from various studies, highlighting the potent biological activities of compounds featuring the gallate moiety.

Table 1: Antioxidant Activity of Gallate Derivatives

CompoundAssayIC50 ValueReference
Gallate Ester DerivativesDPPH radical scavenging< 5.00 µg/mL[7]
Epigallocatechin gallate (EGCG)Peroxyl radical scavengingn = 4.16 ± 0.51 (stoichiometric factor)[3]

Table 2: Anticancer Activity of Galloylated Catechins

CompoundCell LineActivityIC50 ValueReference
Epigallocatechin gallate (EGCG)Hs578T (Breast Cancer)Antiproliferative15.8 µM (48h)[10]
Gallic Acid (GA)Hs578T (Breast Cancer)Antiproliferative40.14 µM (48h)[10]
Epigallocatechin gallate (EGCG)KYSE 150 (Esophageal Cancer)Growth Inhibition~20 µM[13]

Table 3: Enzyme Inhibitory Activity of Gallate-Containing Compounds

CompoundEnzymeActivityIC50 ValueReference
Epigallocatechin gallate (EGCG)Cystathionine β-synthase (CBS)Inhibition0.12 µM (for H2S production)[19]
Epigallocatechin gallate (EGCG)Topoisomerase IIαDNA cleavage enhancementPotent poison[12]
Epigallocatechin gallate (EGCG)Topoisomerase IIβDNA cleavage enhancementPotent poison[12]

Table 4: Antibacterial Activity of Gallate Derivatives

CompoundBacteriaActivityMIC ValueReference
Gallate Ester DerivativesE. coliInhibition≤ 8.00 µg/mL[7]

Signaling Pathways Modulated by the Gallate Moiety

The biological effects of the gallate moiety are exerted through its interaction with and modulation of numerous intracellular signaling pathways.

Gallate_Signaling_Pathways cluster_oxidative_stress Oxidative Stress Modulation cluster_inflammation Anti-inflammatory Pathway cluster_cancer Anticancer Pathways Gallate Gallate Moiety (e.g., in EGCG) ROS Reactive Oxygen Species (ROS) Gallate->ROS Scavenges AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) Gallate->AntioxidantEnzymes Induces NFkB NF-κB Gallate->NFkB Inhibits EGFR EGFR Gallate->EGFR Inhibits Apoptosis Apoptosis Gallate->Apoptosis Induces MMPs MMPs Gallate->MMPs Inhibits TopoisomeraseII Topoisomerase II Gallate->TopoisomeraseII Poisons COX2 COX-2 NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis Inhibits

Caption: Key signaling pathways modulated by the gallate moiety.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of gallate-containing compounds.

DPPH Radical Scavenging Assay

This assay is a standard method to evaluate the antioxidant activity of a compound.

DPPH_Assay_Workflow Start Start PrepareSample Prepare Gallate Compound Solutions (various concentrations) Start->PrepareSample PrepareDPPH Prepare DPPH Solution (in methanol) Start->PrepareDPPH Mix Mix Sample and DPPH Solution PrepareSample->Mix PrepareDPPH->Mix Incubate Incubate in the Dark (e.g., 30 min at room temp) Mix->Incubate MeasureAbsorbance Measure Absorbance (at ~517 nm) Incubate->MeasureAbsorbance Calculate Calculate % Inhibition and IC50 MeasureAbsorbance->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow Start Start SeedCells Seed Cells in a 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 TreatCells Treat with Gallate Compound (various concentrations) Incubate1->TreatCells Incubate2 Incubate (24-72h) TreatCells->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->AddSolubilizer MeasureAbsorbance Measure Absorbance (at ~570 nm) AddSolubilizer->MeasureAbsorbance Calculate Calculate % Viability and IC50 MeasureAbsorbance->Calculate End End Calculate->End

Caption: Workflow for the MTT cell viability assay.

Challenges and Future Directions

Despite the promising biological activities of gallate-containing compounds, their therapeutic application is often hindered by poor bioavailability, metabolic instability, and potential toxicity at high concentrations.[11][14][20] Future research should focus on strategies to overcome these limitations, such as the development of novel drug delivery systems (e.g., nanoparticles), and the synthesis of more stable and potent gallate-based analogues.[11][14][21] A deeper understanding of the specific molecular targets and the complex interplay of signaling pathways modulated by the gallate moiety will be crucial for the rational design of next-generation therapeutics.

References

Sodium gallate's potential as an antineoplastic agent.

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on the Mechanisms and Therapeutic Promise of Sodium Gallate in Oncology

Introduction

This compound, the sodium salt of gallic acid (3,4,5-trihydroxybenzoic acid), is emerging as a compound of interest in oncology research. As a derivative of a widely distributed plant polyphenol, it shares bioactive properties with its parent compound, including antioxidant, anti-inflammatory, and, most notably, antineoplastic activities. This technical whitepaper provides an in-depth analysis of the current understanding of this compound's potential as an anticancer agent, focusing on its mechanism of action, supported by quantitative data from in vitro and in vivo studies, and detailed experimental protocols for its investigation. While much of the existing research has been conducted on gallic acid, its active form in physiological conditions is its corresponding salt, making these findings highly relevant to the therapeutic potential of this compound.

Mechanism of Action: Induction of Apoptosis

The primary antineoplastic effect of this compound and its parent compound, gallic acid, is the induction of apoptosis in cancer cells.[1][2][3][4][5][6] This programmed cell death is orchestrated through the modulation of key signaling pathways, primarily the intrinsic (mitochondrial) and, in some contexts, the extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major route for gallic acid-induced apoptosis.[1][3][4][5][6] This pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: Gallic acid alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It upregulates the expression of pro-apoptotic members like Bax and Bad while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1][3][7] This shift in the Bax/Bcl-2 ratio is a critical step in initiating apoptosis.[7]

  • Mitochondrial Membrane Depolarization: The increased ratio of pro- to anti-apoptotic proteins leads to the loss of mitochondrial membrane potential (ΔΨm).[1][6]

  • Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytoplasm.[1][4][5]

  • Caspase Activation: In the cytosol, cytochrome c forms a complex with Apaf-1, leading to the activation of caspase-9, an initiator caspase.[4][5] Caspase-9, in turn, activates executioner caspases, most notably caspase-3, which orchestrates the dismantling of the cell.[1][4][5][6][8]

Extrinsic (Death Receptor) Pathway

Evidence also suggests that gallic acid can trigger the extrinsic apoptotic pathway in certain cancer cell types, such as human gastric adenocarcinoma cells.[2][4] This pathway involves:

  • Upregulation of Death Receptors and Ligands: Gallic acid has been shown to increase the expression of Fas (a death receptor) and its ligand, FasL, as well as Death Receptor 5 (DR5).[2]

  • Caspase-8 Activation: The binding of FasL to Fas initiates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of the initiator caspase-8.[2][4][5]

  • Crosstalk with the Intrinsic Pathway: Activated caspase-8 can cleave Bid to tBid, which then translocates to the mitochondria to amplify the apoptotic signal through the intrinsic pathway.

Role of p53

The tumor suppressor protein p53 can be involved in gallic acid-induced apoptosis.[2][3] Gallic acid treatment has been observed to increase p53 expression, which can, in turn, upregulate the expression of pro-apoptotic proteins like Fas, FasL, and DR5, thereby linking p53 activation to the extrinsic pathway.[2]

Data Presentation

The following tables summarize the quantitative data on the antineoplastic effects of gallic acid and its derivatives from various studies. It is important to note that specific IC50 values for this compound are not widely reported; however, the data for gallic acid are considered a strong indicator of its potential activity.

Table 1: In Vitro Cytotoxicity of Gallic Acid and its Derivatives against Various Cancer Cell Lines

CompoundCancer Cell LineAssayIC50Exposure TimeReference
Gallic AcidOVCAR-3 (Ovarian)MTT22.14 ± 0.45 µM24 h[3]
Gallic AcidOVCAR-3 (Ovarian)MTT20.36 ± 0.18 µM48 h[3]
Gallic AcidOVCAR-3 (Ovarian)MTT15.13 ± 0.53 µM72 h[3]
Gallic AcidA2780/CP70 (Ovarian)MTT33.53 ± 2.64 µM24 h[3]
Gallic AcidA2780/CP70 (Ovarian)MTT27.18 ± 0.22 µM48 h[3]
Gallic AcidA2780/CP70 (Ovarian)MTT22.81 ± 0.56 µM72 h[3]
Epigallocatechin-3-gallatePA-TU-8902 (Pancreatic)MTT9.979 µMNot Specified[9]
Epigallocatechin-3-gallateCFPAC-1 (Pancreatic)MTT19.34 µMNot Specified[9]
Epigallocatechin-3-gallateCAPAN-1 (Pancreatic)MTT22.41 µMNot Specified[9]

Table 2: In Vivo Antitumor Activity of Gallic Acid and its Derivatives

CompoundCancer ModelAdministrationDosageTumor Growth InhibitionReference
Gallic AcidNCI-H460 Lung Cancer XenograftNot SpecifiedNot SpecifiedSignificant inhibition[1][6]
Gallic AcidMNNG/HOS Osteosarcoma XenograftNot SpecifiedDose-dependentSignificant decrease[10]
Methyl GallateMelanoma XenograftNot SpecifiedNot Specified~30% reduction in tumor volume[11]
Epigallocatechin-3-gallateGastric Cancer XenograftIntraperitoneal injectionNot Specified60.4% suppression
Epigallocatechin-3-gallateH1299 Lung Cancer Xenograft0.1-0.5% in dietDose-dependentSignificant inhibition[12]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antineoplastic potential of this compound.

Preparation of this compound for Cell Culture
  • Stock Solution Preparation:

    • Dissolve this compound powder in a sterile, aqueous solvent such as sterile phosphate-buffered saline (PBS) or cell culture medium without serum. Due to its high water solubility, organic solvents like DMSO are generally not necessary.

    • Prepare a concentrated stock solution (e.g., 100 mM).

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube.

  • Storage:

    • Store the sterile stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare working concentrations by diluting the stock solution in complete cell culture medium (containing serum and other supplements).

    • Ensure the final concentration of any solvent is non-toxic to the cells (typically <0.1%).

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are Annexin V-positive and PI-positive.

Western Blot for Bcl-2 Family Proteins

This technique is used to detect the levels of specific proteins involved in the apoptotic pathway.

  • Protein Extraction:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualization

Signaling Pathways

Sodium_Gallate_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway FasL FasL Fas Fas FasL->Fas DISC DISC Formation Fas->DISC Casp8 Pro-Caspase-8 DISC->Casp8 aCasp8 Activated Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Activates Bid Bid aCasp8->Bid Bcl2 Bcl-2 / Bcl-xL Mito Mitochondrion Bcl2->Mito Inhibits Permeabilization Bax Bax / Bad Bax->Mito Promotes Permeabilization CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome CytC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Apoptosome->Casp9 aCasp9 Activated Caspase-9 Casp9->aCasp9 aCasp9->Casp3 Activates aCasp3 Activated Caspase-3 Apoptosis Apoptosis aCasp3->Apoptosis Executes SodiumGallate This compound SodiumGallate->Bcl2 Downregulates SodiumGallate->Bax Upregulates p53 p53 SodiumGallate->p53 p53->FasL Upregulates p53->Bax Upregulates tBid tBid Bid->tBid tBid->Mito Amplifies Signal

Caption: Proposed signaling pathways for this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis This compound has Antineoplastic Activity cell_culture 1. Cell Culture (e.g., MCF-7, NCI-H460) start->cell_culture treatment 2. Treatment (Varying concentrations of This compound) cell_culture->treatment viability_assay 3. Cell Viability Assay (MTT Assay) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 apoptosis_assay 4. Apoptosis Assay (Flow Cytometry with Annexin V/PI) ic50->apoptosis_assay quantify_apoptosis Quantify Apoptotic Cells apoptosis_assay->quantify_apoptosis protein_analysis 5. Protein Expression Analysis (Western Blot for Bax, Bcl-2, Caspase-3) quantify_apoptosis->protein_analysis mechanism Elucidate Mechanism protein_analysis->mechanism invivo 6. In Vivo Study (Xenograft Model) mechanism->invivo tumor_inhibition Measure Tumor Growth Inhibition invivo->tumor_inhibition conclusion Conclusion: Evaluate Therapeutic Potential tumor_inhibition->conclusion

Caption: Experimental workflow for evaluating this compound's antineoplastic potential.

Conclusion

The available evidence strongly suggests that this compound, primarily through the actions of its parent compound gallic acid, is a promising antineoplastic agent. Its ability to selectively induce apoptosis in cancer cells through well-defined molecular pathways, particularly the mitochondrial pathway, provides a solid foundation for its further development. The in vitro and in vivo data, although often from related gallate compounds, consistently demonstrate potent anticancer activity. Future research should focus on studies specifically designed around this compound to establish its unique pharmacokinetic and pharmacodynamic profile, and to explore its efficacy in combination with existing chemotherapeutic agents. The detailed protocols and established mechanisms outlined in this guide provide a comprehensive framework for researchers and drug development professionals to advance the investigation of this compound as a novel therapeutic strategy in oncology.

References

Methodological & Application

How to synthesize sodium gallate from gallic acid and sodium hydroxide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of sodium gallate from gallic acid and sodium hydroxide. This compound, the sodium salt of gallic acid, is a valuable compound in various research and development applications due to its antioxidant, anti-inflammatory, and potential antineoplastic properties.[1][2][3] These protocols outline the direct aqueous synthesis method, including reaction conditions, purification, and characterization, to enable the consistent production of high-purity this compound for laboratory use.

Introduction

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in a variety of plants. Its sodium salt, this compound (sodium 3,4,5-trihydroxybenzoate), exhibits enhanced water solubility compared to its parent compound, making it a versatile intermediate for various applications in the food, pharmaceutical, and cosmetic industries.[1][4] In a research and drug development context, this compound is investigated for its therapeutic potential, including its role as a cyclooxygenase (COX) inhibitor and an inducer of apoptosis in cancer cells.[1][2]

The synthesis of this compound is primarily achieved through the neutralization of gallic acid with a sodium base. While sodium hydroxide is a common reagent for this purpose, careful control of reaction parameters is crucial to ensure the selective neutralization of the carboxylic acid group without significant deprotonation of the more weakly acidic phenolic hydroxyl groups, which could lead to side products.[5][6]

Synthesis Overview

The fundamental reaction for the synthesis of this compound involves the direct neutralization of gallic acid with sodium hydroxide in a 1:1 molar ratio.[1] The reaction proceeds via an acid-base mechanism where the proton of the carboxylic acid group on gallic acid is replaced by a sodium ion.[1]

Chemical Equation:

C₇H₆O₅ (Gallic Acid) + NaOH (Sodium Hydroxide) → C₇H₅NaO₅ (this compound) + H₂O (Water)[1]

This reaction is typically performed in an aqueous solution. The solubility of gallic acid in water is limited at room temperature, so gentle heating is often employed to facilitate dissolution and ensure a complete reaction.[5][6] The reaction is exothermic, and temperature control is important to prevent potential degradation of the product.[1]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis of this compound, compiled from various experimental findings.

ParameterValueNotesSource
Molar Ratio (Gallic Acid:NaOH) 1:1 (Theoretical)A slight excess of NaOH (1.02-1.05 equivalents) may be used to ensure complete conversion.[1]
Reaction Temperature 60-80°COptimized for superior results compared to ambient temperature.[1]
Reaction Time Not explicitly stated, but implied to be until completion of dissolution and reaction.-
Typical Yield 90-98%Dependent on reaction conditions and purification method.[1]
Purity (after recrystallization) 96-98%Can be enhanced with multiple recrystallization cycles.[1]
Solvent-Free Synthesis Yield Up to 90%Achieved through solid-solid reaction with controlled heating and mixing.[1]

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound in a laboratory setting.

Materials and Equipment
  • Gallic Acid (C₇H₆O₅), high purity

  • Sodium Hydroxide (NaOH), pellets or solution

  • Deionized Water

  • Diethyl Ether (for optional washing step)

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Thermometer

  • pH meter or pH indicator strips

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Detailed Synthesis Protocol
  • Reagent Preparation:

    • Accurately weigh a desired amount of gallic acid (e.g., 17.01 g, 0.1 mol).

    • Prepare a 1 M solution of sodium hydroxide by dissolving 4.00 g (0.1 mol) of NaOH pellets in 100 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic. Allow the solution to cool to room temperature.

  • Reaction:

    • In a beaker, add the weighed gallic acid to a suitable volume of deionized water (e.g., 200 mL). Gallic acid has limited solubility in cold water.[6]

    • Gently heat the suspension to 60-80°C while stirring continuously with a magnetic stirrer until the gallic acid is fully dissolved.[1]

    • Slowly add the 1 M sodium hydroxide solution dropwise to the heated gallic acid solution while monitoring the pH. The goal is to selectively neutralize the carboxylic acid.

    • Continue adding the NaOH solution until the pH of the reaction mixture reaches approximately 7.0-7.5.

  • Purification by Crystallization:

    • Once the reaction is complete, allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to promote the crystallization of this compound.

    • Collect the precipitated white crystalline powder by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold deionized water to remove any unreacted starting materials or excess base.

  • Optional Washing Step for High Purity:

    • For enhanced purity, the collected crystals can be washed with anhydrous diethyl ether.[6] Unreacted gallic acid is soluble in diethyl ether, while this compound is insoluble.[6] This step is particularly useful if an excess of gallic acid was used.[6]

  • Drying:

    • Dry the purified this compound crystals in a drying oven at a moderate temperature (e.g., 60-80°C) or in a vacuum desiccator until a constant weight is achieved.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrations of the functional groups present in this compound.[5]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and quantify any unreacted gallic acid.[5]

  • Melting Point Determination: To compare with the known melting point of this compound.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product Gallic_Acid Gallic Acid Dissolution Dissolve Gallic Acid in Water (60-80°C) Gallic_Acid->Dissolution NaOH_Solution NaOH Solution Neutralization Slow Addition of NaOH to pH 7.0-7.5 NaOH_Solution->Neutralization Dissolution->Neutralization Cooling Cooling and Crystallization Neutralization->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Cold Water/Ether Filtration->Washing Drying Drying Washing->Drying Sodium_Gallate This compound Drying->Sodium_Gallate

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship Reactants Gallic Acid & Sodium Hydroxide Process Aqueous Neutralization (Controlled Temperature & pH) Reactants->Process React Intermediate Crude this compound in Solution Process->Intermediate Forms Purification Crystallization, Filtration & Washing Intermediate->Purification Undergoes Final_Product Pure this compound Purification->Final_Product Yields

Caption: Logical relationship of the synthesis process.

Alternative Synthesis Considerations

To circumvent the potential for side reactions with the phenolic hydroxyl groups when using a strong base like sodium hydroxide, weaker bases can be employed.[6]

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃): These bases are less likely to deprotonate the phenolic groups and will selectively react with the more acidic carboxylic acid group.[6] The reaction with sodium bicarbonate will produce carbonic acid, which decomposes to carbon dioxide and water, providing a visual indication of the reaction's progress.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Sodium hydroxide is corrosive and can cause severe burns. Handle with care in a well-ventilated area or a fume hood.

  • Diethyl ether is highly flammable. Use in a well-ventilated area away from ignition sources.

  • The reaction between gallic acid and sodium hydroxide is exothermic; control the rate of addition of the base to manage the temperature.[1]

Conclusion

The synthesis of this compound from gallic acid and sodium hydroxide is a straightforward and efficient method for producing this valuable compound in a laboratory setting. By carefully controlling the reaction conditions, particularly temperature and pH, and employing appropriate purification techniques, high yields of pure this compound can be consistently obtained. This enables further research into its diverse biological activities and potential applications in drug development.

References

Green Synthesis of Sodium Gallate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of sodium gallate. These methods offer environmentally benign alternatives to traditional synthetic routes, focusing on reduced solvent use, lower energy consumption, and the use of renewable resources.

Introduction

This compound, the sodium salt of gallic acid, is a compound of significant interest in the pharmaceutical and food industries due to its antioxidant, antimicrobial, and anti-inflammatory properties. Traditional synthesis methods often involve harsh reagents and generate considerable waste. The green chemistry approaches detailed below aim to provide sustainable and efficient pathways for the production of high-purity this compound.

Green Synthesis Approaches

Several green synthesis strategies can be employed for the production of this compound. These methods prioritize the use of safer solvents (or no solvent at all), milder reaction conditions, and energy-efficient technologies. The primary methods covered in these notes are:

  • Aqueous Synthesis with Weak Base: A straightforward and green method involving the reaction of gallic acid with a weak base in water.

  • Solvent-Free Solid-State Synthesis (Mechanochemistry): An innovative approach that avoids the use of solvents by utilizing mechanical energy to drive the reaction.

  • Microwave-Assisted Synthesis: A technology that significantly reduces reaction times and energy consumption.

  • Ultrasound-Assisted Synthesis: A method that uses acoustic cavitation to enhance reaction rates.

  • Microbial Production of Gallic Acid: A biotechnological approach to produce the gallic acid precursor from renewable feedstocks, which is then converted to this compound.

Data Presentation: Comparison of Green Synthesis Methods

The following table summarizes the quantitative data associated with various green synthesis methods for this compound and its precursor, gallic acid.

MethodReactantsSolventReaction TimeTemperatureYield/ProductivityPurityReference(s)
This compound Synthesis
Aqueous Synthesis with NaHCO₃Gallic acid, Sodium bicarbonateWater~1 hourRoom Temp.Near-quantitativeHigh[1]
Solvent-Free Solid-State (Proposed)Gallic acid, Sodium hydroxide/carbonateNone15-60 minRoom Temp.Up to 90% (for similar salts)High[2]
Microwave-Assisted (Analogous)Aromatic acid, Sodium baseWater5-15 min120°CModerate to excellentHigh[3][4]
Ultrasound-Assisted (Analogous)Phenolic compounds, Sodium hydroxideWater15-60 minRoom Temp.HighHigh[5][6]
Gallic Acid Synthesis (Precursor)
Microbial Fermentation (A. fischeri)Tannic acidWater71 hours35°C71.4% conversion, 0.56 g/L/h96%[7]
Microbial Fermentation (A. aculeatus)TanninWater36 hours30°C6.21 mg/mLN/A[8]

Experimental Protocols

Aqueous Synthesis using Sodium Bicarbonate

This protocol describes the synthesis of this compound by reacting gallic acid with sodium bicarbonate in an aqueous solution. This method is environmentally friendly, using water as a solvent and a mild base.[1]

Materials:

  • Gallic acid (C₇H₆O₅)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Anhydrous diethyl ether

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

Procedure:

  • Prepare a suspension of gallic acid in deionized water in a beaker. The solubility of gallic acid in water is approximately 1.5 g/100 mL at room temperature.

  • While vigorously stirring the suspension, gradually add solid sodium bicarbonate or a saturated solution of sodium bicarbonate. A slight excess of gallic acid is recommended (e.g., a molar ratio of gallic acid to NaHCO₃ of approximately 1.0:0.9).[1]

  • Continue stirring until the effervescence of CO₂ ceases, indicating the completion of the reaction. The carboxylic acid group of gallic acid selectively reacts with sodium bicarbonate, leaving the phenolic hydroxyl groups unaffected.[1]

  • Evaporate the water completely under reduced pressure using a rotary evaporator to obtain a solid residue.

  • Dry the solid residue under vacuum.

  • To purify the this compound, wash the residue repeatedly with anhydrous diethyl ether. Free gallic acid is soluble in ether, while this compound is insoluble.[1]

  • Collect the solid this compound by filtration using a Buchner funnel.

  • Dry the final product under vacuum to obtain almost pure this compound.

Aqueous_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification GallicAcid Gallic Acid Suspension in Water ReactionVessel Stirred Reaction (Effervescence of CO₂) GallicAcid->ReactionVessel NaHCO3 Sodium Bicarbonate (Solid or Saturated Solution) NaHCO3->ReactionVessel Evaporation Evaporation of Water (Reduced Pressure) ReactionVessel->Evaporation Reaction Mixture Drying1 Vacuum Drying Evaporation->Drying1 Solid Residue Washing Washing with Anhydrous Diethyl Ether Drying1->Washing Filtration Filtration Washing->Filtration Purified Solid Drying2 Final Vacuum Drying Filtration->Drying2 Product Pure this compound Drying2->Product

Aqueous synthesis of this compound.
Proposed Protocol for Solvent-Free Solid-State Synthesis (Mechanochemistry)

This proposed protocol is based on mechanochemical methods for the synthesis of other sodium carboxylates and offers a rapid, solvent-free route to this compound.[9][10]

Materials:

  • Gallic acid (C₇H₆O₅), finely ground

  • Sodium carbonate (Na₂CO₃), anhydrous and finely ground

  • Ball mill (planetary or shaker)

  • Milling jars and balls (e.g., stainless steel, zirconia)

Procedure:

  • Ensure both gallic acid and sodium carbonate are finely powdered to maximize surface area.

  • In a milling jar, combine gallic acid and sodium carbonate in a 2:1 molar ratio (for complete neutralization of the carboxylic acid).

  • Add milling balls to the jar. A ball-to-powder mass ratio of 10:1 to 20:1 is a good starting point.

  • Seal the milling jar and place it in the ball mill.

  • Mill the mixture at a moderate to high speed (e.g., 300-600 rpm for a planetary mill) for 15-60 minutes. The optimal time should be determined experimentally by monitoring the reaction progress (e.g., by IR spectroscopy to observe the disappearance of the carboxylic acid carbonyl peak and the appearance of the carboxylate peak).

  • After milling, open the jar in a fume hood and carefully remove the powdered product.

  • The product is expected to be this compound with sodium bicarbonate as a byproduct, which can be removed by washing with a minimal amount of cold ethanol, in which this compound has low solubility.

  • Dry the final product under vacuum.

Mechanochemical_Synthesis cluster_reactants Reactants cluster_reaction Mechanochemical Reaction cluster_workup Purification GallicAcid Finely Ground Gallic Acid BallMill Ball Milling (High Energy) GallicAcid->BallMill Na2CO3 Finely Ground Sodium Carbonate Na2CO3->BallMill Washing Washing with Cold Ethanol (Optional) BallMill->Washing Powdered Product Drying Vacuum Drying Washing->Drying Product This compound Drying->Product

Mechanochemical synthesis of this compound.
Proposed Protocol for Microwave-Assisted Synthesis

This proposed protocol is adapted from general procedures for microwave-assisted synthesis of organic salts and aims to rapidly produce this compound.[3][4][11]

Materials:

  • Gallic acid (C₇H₆O₅)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Microwave synthesizer with sealed vessel capability

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • In a microwave-safe sealed reaction vessel, combine gallic acid (1 mmol) and sodium bicarbonate (1 mmol) with a small amount of deionized water (e.g., 5 mL) to act as a polar solvent for efficient microwave absorption.

  • Add a magnetic stir bar to the vessel.

  • Seal the vessel and place it in the microwave synthesizer.

  • Set the reaction parameters:

    • Temperature: 120°C (superheating the water will accelerate the reaction)

    • Time: 5-15 minutes

    • Power: Dynamic, to maintain the set temperature

    • Stirring: On

  • After the reaction is complete and the vessel has cooled to a safe temperature, carefully open the vessel.

  • The product, this compound, should be in solution. It can be isolated by cooling the solution to induce crystallization, followed by filtration.

  • Wash the crystals with a small amount of cold water and dry under vacuum.

Microwave_Synthesis cluster_reactants Reactants cluster_reaction Microwave Reaction cluster_workup Isolation ReactantMix Gallic Acid + NaHCO₃ in Water Microwave Microwave Irradiation (Sealed Vessel, 120°C) ReactantMix->Microwave Cooling Cooling & Crystallization Microwave->Cooling Product Solution Filtration Filtration Cooling->Filtration Drying Vacuum Drying Filtration->Drying Product This compound Crystals Drying->Product

Microwave-assisted synthesis of this compound.
Proposed Protocol for Ultrasound-Assisted Synthesis

This proposed protocol utilizes the principles of sonochemistry to enhance the reaction between gallic acid and a sodium base in an aqueous medium.[5][6]

Materials:

  • Gallic acid (C₇H₆O₅)

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ultrasonic bath or probe sonicator

  • Beaker

  • Magnetic stirrer and stir bar (optional, for use in an ultrasonic bath)

Procedure:

  • In a beaker, prepare a suspension of gallic acid in deionized water.

  • Add a stoichiometric amount of sodium hydroxide solution or sodium bicarbonate.

  • Place the beaker in an ultrasonic bath filled with water, or insert a probe sonicator into the reaction mixture.

  • Apply ultrasonic irradiation at a frequency of 20-40 kHz. The power should be adjusted to induce cavitation without causing excessive heating. If a bath is used, ensure the water level is appropriate for efficient energy transfer.

  • Continue sonication for 15-60 minutes at room temperature. The reaction progress can be monitored by the dissolution of gallic acid and the cessation of gas evolution if using sodium bicarbonate.

  • After the reaction, the this compound is in solution. Isolate the product by evaporating the water under reduced pressure.

  • Purify the solid residue by washing with anhydrous diethyl ether if necessary, and dry under vacuum.

Ultrasound_Synthesis cluster_reactants Reactants cluster_reaction Ultrasonic Reaction cluster_workup Isolation & Purification ReactantMix Gallic Acid + Sodium Base in Water Sonication Ultrasonic Irradiation (20-40 kHz) ReactantMix->Sonication Evaporation Evaporation of Water Sonication->Evaporation Product Solution Washing Washing with Diethyl Ether (Optional) Evaporation->Washing Drying Vacuum Drying Washing->Drying Product This compound Drying->Product

Ultrasound-assisted synthesis of this compound.
Microbial Production of Gallic Acid and Conversion to this compound

This protocol outlines a two-stage process: first, the microbial fermentation of tannins to produce gallic acid, and second, the conversion of the produced gallic acid to this compound.[7][8]

Stage 1: Microbial Fermentation for Gallic Acid Production

Materials:

  • Tannic acid or a source of tannins (e.g., from Cassia siamea)

  • Fungal strain (e.g., Aspergillus aculeatus DBF9 or Aspergillus fischeri MTCC 150)

  • Fermentation medium (specific to the chosen microorganism)

  • Bioreactor

  • Filtration system

  • Crystallization vessel

Procedure (based on A. aculeatus DBF9): [8]

  • Prepare the fermentation medium containing a tannin source (e.g., 3% tannin from Cassia siamea).

  • Adjust the initial pH of the medium to 5.5.

  • Inoculate the bioreactor with the Aspergillus aculeatus DBF9 culture.

  • Maintain the fermentation at 30°C with an aeration rate of 4 L/min and agitation at 100 rpm.

  • Monitor the production of gallic acid over time. Maximum production is typically observed after 36 hours.

  • After fermentation, harvest the broth and separate the fungal biomass by filtration.

  • The filtrate, containing gallic acid, is then processed for purification (e.g., by crystallization) to obtain solid gallic acid.

Stage 2: Conversion of Gallic Acid to this compound

The purified gallic acid from Stage 1 can be converted to this compound using the Aqueous Synthesis using Sodium Bicarbonate protocol described above.

Microbial_Production cluster_stage1 Stage 1: Gallic Acid Production cluster_stage2 Stage 2: this compound Synthesis Tannin Tannin Source Fermentation Submerged Fermentation (30°C, pH 5.5, 36h) Tannin->Fermentation Microorganism Microorganism (e.g., A. aculeatus) Microorganism->Fermentation Filtration1 Filtration to Remove Biomass Fermentation->Filtration1 Fermentation Broth Purification Purification of Gallic Acid (e.g., Crystallization) Filtration1->Purification Gallic Acid Solution GallicAcid Purified Gallic Acid Purification->GallicAcid AqueousReaction Aqueous Reaction with NaHCO₃ SodiumGallate This compound AqueousReaction->SodiumGallate GallicAcid->AqueousReaction

Microbial production of gallic acid and conversion to this compound.

Conclusion

The green synthesis methods presented provide viable and sustainable alternatives for the production of this compound. The choice of method will depend on the available equipment, desired scale of production, and specific purity requirements. The aqueous synthesis with a weak base is the simplest and most accessible method. Mechanochemical, microwave, and ultrasound-assisted syntheses offer significant advantages in terms of reaction speed and reduced waste, making them attractive for process intensification. The microbial production route, while more complex, utilizes renewable feedstocks and represents a highly sustainable long-term strategy. These protocols and application notes should serve as a valuable resource for researchers and professionals in the development of greener processes for this important pharmaceutical and industrial compound.

References

Protocol for using sodium gallate as a reducing agent in nanoparticle synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium gallate as a reducing and capping agent in the green synthesis of various metallic nanoparticles. Gallic acid, a naturally occurring plant phenolic compound, and its sodium salt, this compound, offer an eco-friendly, simple, and effective alternative to conventional chemical reducing agents.[1][2][3] The protocols outlined below are based on established methodologies for the synthesis of gold (AuNPs), silver (AgNPs), and palladium (PdNPs) nanoparticles.

Introduction

The synthesis of metallic nanoparticles using plant-derived compounds is a rapidly growing area of nanotechnology.[2][4][5] Gallic acid, and by extension this compound, is a potent antioxidant that can effectively reduce metal ions to form stable nanoparticles.[1] The phenolic hydroxyl groups and the carboxylic acid group in gallic acid play a crucial role in both the reduction of the metal precursor and the stabilization of the newly formed nanoparticles, preventing their aggregation.[6][7][8] The synthesis parameters, particularly pH and the concentration of gallic acid, are critical in controlling the size, morphology, and stability of the resulting nanoparticles.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on the synthesis of nanoparticles using gallic acid. These parameters are crucial for reproducibility and for tailoring the nanoparticle characteristics for specific applications.

Table 1: Synthesis of Gold Nanoparticles (AuNPs) using Gallic Acid

PrecursorGallic Acid ConcentrationpHTemperature (°C)Average Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
HAuCl₄ (2.5 mM)10 mM6Room Temp52.0 ± 18.1+61.30 ± 2.840.259[11]
HAuCl₄ (2.5 mM)10 mM9Room Temp32.0 ± 20.8+48.26 ± 1.840.311[11]
HAuCl₄ (2.5 mM)10 mM11Room Temp40.8 ± 15.4-49.63 ± 2.110.141[11]
HAuCl₄Not SpecifiedNot SpecifiedNot Specified54.4 (Hydrodynamic Radius)-41.98Not Specified[7][8]

Table 2: Synthesis of Silver Nanoparticles (AgNPs) using Gallic Acid

PrecursorGallic Acid ConcentrationpHTemperature (°C)Average Size (nm)Zeta Potential (mV)Polydispersity Index (PDI)Reference
AgNO₃7 mM9Room Temp5.77Good StabilityNot Specified[9][10]
AgNO₃ (from 16.9 mg in 100 mL)10 mg in 10 mL10Room Temp15Not SpecifiedNot Specified[12]
AgNO₃ (1 mM)1 mM11Room Temp< 30Not SpecifiedNot Specified[13]
AgNO₃Not SpecifiedNot SpecifiedNot Specified33.7 (Hydrodynamic Radius)-53.47Not Specified[7][8]

Table 3: Synthesis of Palladium Nanoparticles (PdNPs) using Gallic Acid

| Precursor | Gallic Acid Concentration | pH | Temperature (°C) | Average Size (nm) | Reference | |---|---|---|---|---| | PdCl₂ | 50 mg in 50 mL | Not Specified | Room Temp | 23 |[14] | | PdCl₂ | 25 mg in 50 mL | Not Specified | Room Temp | Not Specified (remained yellow) |[14] |

Experimental Protocols

The following are detailed protocols for the synthesis of gold and silver nanoparticles using gallic acid. These can be adapted for other metal nanoparticles as well.

Protocol for Gold Nanoparticle (AuNP) Synthesis

This protocol is based on the work of Chen et al. (2021).[11]

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Gallic acid (or this compound)

  • Sodium hydroxide (NaOH) or Hydrochloric acid (HCl) for pH adjustment

  • Deionized water

  • Magnetic stirrer

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Prepare a 2.5 mM HAuCl₄ solution: Dissolve the appropriate amount of HAuCl₄·3H₂O in deionized water.

  • Prepare a 10 mM gallic acid solution: Dissolve the appropriate amount of gallic acid in deionized water. Gentle heating (e.g., to 50°C) may be required to fully dissolve the gallic acid.[11]

  • pH Adjustment: Adjust the pH of the 10 mL HAuCl₄ solution to the desired value (e.g., 6, 9, or 11) using NaOH or HCl.[11] This step is critical as pH significantly influences the nanoparticle size and surface charge. At pH 11, gallic acid will be fully deprotonated to form gallate ions.

  • Reduction Reaction: While stirring the HAuCl₄ solution, add 0.1 mL of the 10 mM gallic acid solution dropwise.[11]

  • Stirring: Continue stirring the mixture for 6 hours at room temperature.[11] A color change in the solution indicates the formation of AuNPs.

  • Characterization: Characterize the synthesized AuNPs using techniques such as UV-Vis Spectroscopy (for surface plasmon resonance), Dynamic Light Scattering (DLS) (for size distribution and zeta potential), and Transmission Electron Microscopy (TEM) (for morphology and size).

Protocol for Silver Nanoparticle (AgNP) Synthesis

This protocol is adapted from the methodologies described by Martínez-Castañon et al. and Ahani & Khatibzadeh.[9][10][12]

Materials:

  • Silver nitrate (AgNO₃)

  • Gallic acid (or this compound)

  • Ammonia solution (e.g., 7.7 M) or NaOH for pH adjustment

  • Deionized water

  • Magnetic stirrer

  • pH meter

  • Standard laboratory glassware

Procedure:

  • Prepare a 1 mM AgNO₃ solution: Dissolve 16.9 mg of AgNO₃ in 100 mL of deionized water.[12]

  • Prepare a gallic acid solution: Dissolve 10 mg of gallic acid in 10 mL of deionized water.[12]

  • Mixing: Add the gallic acid solution to the AgNO₃ solution under constant stirring.[12]

  • pH Adjustment: Adjust the pH of the mixture to 10 using an ammonia solution or NaOH.[12] The formation of spherical AgNPs is typically observed at this alkaline pH.

  • Reaction: Continue stirring until a color change is observed, indicating the formation of AgNPs. The reaction is often rapid.

  • Characterization: Analyze the synthesized AgNPs using appropriate characterization techniques as mentioned in the AuNP protocol.

Visualizations

Experimental Workflow for Nanoparticle Synthesis

Nanoparticle_Synthesis_Workflow cluster_preparation Reactant Preparation cluster_synthesis Synthesis cluster_characterization Characterization Metal_Precursor Prepare Metal Precursor Solution (e.g., HAuCl₄, AgNO₃) Mix Mix Precursor and Reducing Agent Metal_Precursor->Mix Reducing_Agent Prepare this compound Solution Reducing_Agent->Mix pH_Adjust Adjust pH (Critical Step) Mix->pH_Adjust Control of nanoparticle properties Stir Stir for a defined period at a specific temperature pH_Adjust->Stir UV_Vis UV-Vis Spectroscopy Stir->UV_Vis DLS Dynamic Light Scattering (DLS) Stir->DLS TEM Transmission Electron Microscopy (TEM) Stir->TEM

Caption: Experimental workflow for the synthesis of metallic nanoparticles using this compound.

Proposed Mechanism of Nanoparticle Formation

Nanoparticle_Formation_Mechanism cluster_chelation Chelation cluster_reduction Reduction & Nucleation cluster_growth Growth & Stabilization Metal_Ion Metal Ions (M⁺) Complex Metal-Gallate Complex Metal_Ion->Complex Gallate Gallate Ions Gallate->Complex Reduction Reduction of M⁺ to M⁰ Complex->Reduction Electron Transfer Nucleation Nucleation of Metal Atoms Reduction->Nucleation Growth Particle Growth Nucleation->Growth Stabilization Stabilization by Gallate Capping Growth->Stabilization Nanoparticle Stable Nanoparticles Stabilization->Nanoparticle

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Sodium Gallate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium gallate, the sodium salt of gallic acid, is a phenolic compound with recognized antioxidant properties.[1] Emerging evidence suggests its potential as an anti-inflammatory agent, making it a compound of interest for therapeutic development.[1] This document provides a comprehensive set of protocols for the in vitro and in vivo evaluation of the anti-inflammatory effects of this compound, focusing on its mechanism of action, including its influence on key inflammatory signaling pathways.

I. In Vitro Experimental Protocols

A fundamental aspect of assessing the anti-inflammatory potential of this compound involves a series of in vitro experiments. These assays are designed to determine the compound's efficacy in a controlled cellular environment, typically using macrophage cell lines (e.g., RAW 264.7 or THP-1) or primary cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Cell Viability Assay (MTT Assay)

Objective: To determine the non-toxic concentration range of this compound on the selected cell line. It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

Protocol:

  • Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1×10⁴ cells/well and incubate for 24 hours.

  • Prepare various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control. Subsequent experiments should use non-toxic concentrations of this compound.[2][3]

Nitric Oxide (NO) Production Assay (Griess Test)

Objective: To quantify the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.[4][5]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5×10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group (no LPS, no this compound), an LPS-only group, and this compound-only groups.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the nitrite concentration using a sodium nitrite standard curve.

Quantification of Pro-inflammatory Cytokines (ELISA)

Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 from LPS-stimulated macrophages.[2][4][6]

Protocol:

  • Seed RAW 264.7 cells in a 24-well plate at a density of 2×10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Induce inflammation by adding LPS (1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Gene Expression Analysis (RT-qPCR)

Objective: To determine if this compound regulates the expression of genes involved in the inflammatory response, such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.

Protocol:

  • Following the same treatment protocol as for the ELISA assay, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol).

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform quantitative PCR (qPCR) using gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Analyze the relative gene expression using the ΔΔCt method.

Western Blot Analysis for Signaling Pathways

Objective: To investigate the effect of this compound on the activation of key inflammatory signaling pathways, specifically the NF-κB and MAPK pathways.[7][8]

Protocol:

  • Seed cells in a 6-well plate and treat with this compound and LPS as described previously, but for shorter incubation times (e.g., 15, 30, 60 minutes) to capture signaling events.

  • For NF-κB pathway analysis, prepare cytoplasmic and nuclear extracts. For MAPK analysis, prepare whole-cell lysates.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against key signaling proteins overnight at 4°C. Relevant antibodies include those for phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, phospho-p38, and p38. Use an antibody against a housekeeping protein (e.g., β-actin or Lamin B1) as a loading control.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels.

II. In Vivo Experimental Protocol

An in vivo model is essential to validate the in vitro findings and to assess the therapeutic potential of this compound in a whole organism. The LPS-induced systemic inflammation model in mice is a commonly used and relevant model.

LPS-Induced Systemic Inflammation in Mice

Objective: To evaluate the anti-inflammatory effects of this compound in a mouse model of acute systemic inflammation.

Protocol:

  • Use male C57BL/6 mice (6-8 weeks old). Acclimatize the animals for at least one week before the experiment. All animal procedures should be approved by the institutional animal care and use committee.

  • Divide the mice into the following groups (n=6-8 per group):

    • Vehicle control (e.g., saline)

    • LPS only (e.g., 10 mg/kg, intraperitoneal injection)

    • This compound (various doses, e.g., 10, 25, 50 mg/kg, oral gavage) + LPS

    • This compound only (highest dose)

  • Administer this compound or the vehicle by oral gavage 1 hour before the intraperitoneal injection of LPS or saline.

  • Monitor the animals for signs of distress.

  • At a predetermined time point (e.g., 6 hours post-LPS injection), collect blood via cardiac puncture and euthanize the animals.

  • Centrifuge the blood to obtain serum and store at -80°C for cytokine analysis using ELISA.

  • Harvest relevant organs (e.g., lungs, liver) for histological analysis (H&E staining) and for measuring inflammatory markers (e.g., myeloperoxidase activity, gene expression).

III. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Cell Viability

This compound (µM)Cell Viability (%)
0 (Control)100 ± 5.2
1098.7 ± 4.8
2597.1 ± 5.5
5095.3 ± 4.9
10090.2 ± 6.1
20075.4 ± 7.3*
Data are presented as mean ± SD. *p < 0.05 compared to control.

Table 2: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated Macrophages

TreatmentNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350.1 ± 8.325.6 ± 5.1
LPS (1 µg/mL)25.8 ± 2.11540.7 ± 120.5980.4 ± 95.2
LPS + SG (10 µM)20.1 ± 1.81250.3 ± 110.2750.1 ± 80.3
LPS + SG (25 µM)15.7 ± 1.5980.6 ± 98.7560.8 ± 65.4
LPS + SG (50 µM)10.3 ± 1.1650.2 ± 75.9340.5 ± 40.1*
Data are presented as mean ± SD. SG: this compound. *p < 0.05 compared to LPS only.

Table 3: In Vivo Anti-inflammatory Effects of this compound in LPS-Treated Mice

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)Lung MPO (U/g tissue)
Vehicle105.4 ± 15.280.1 ± 12.51.5 ± 0.4
LPS2540.8 ± 210.61850.3 ± 190.78.9 ± 1.1
LPS + SG (10 mg/kg)1980.2 ± 180.41420.7 ± 150.26.7 ± 0.9
LPS + SG (25 mg/kg)1550.6 ± 150.91100.1 ± 120.84.8 ± 0.7
LPS + SG (50 mg/kg)1120.3 ± 120.1850.5 ± 98.33.1 ± 0.5*
Data are presented as mean ± SD. SG: this compound; MPO: Myeloperoxidase. *p < 0.05 compared to LPS only.

IV. Visualization of Pathways and Workflows

Diagram 1: General Experimental Workflow

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies cluster_analysis Data Analysis & Conclusion A Cell Culture (e.g., RAW 264.7) B Cell Viability Assay (MTT) Determine non-toxic dose A->B D This compound Treatment A->D B->D Select Doses C LPS Stimulation E Nitric Oxide Assay (Griess) C->E F Cytokine Analysis (ELISA) C->F G Gene Expression (RT-qPCR) C->G H Protein Expression (Western Blot) C->H D->C O Statistical Analysis E->O F->O G->O H->O I Animal Model (LPS-induced inflammation) J This compound Administration (Oral Gavage) I->J K LPS Challenge (Intraperitoneal) J->K L Sample Collection (Blood, Tissues) K->L M Cytokine Measurement (ELISA) L->M N Histology & MPO Assay L->N M->O N->O P Conclusion on Anti-inflammatory Properties of this compound O->P

Caption: A flowchart of the experimental design for evaluating the anti-inflammatory properties of this compound.

Diagram 2: The NF-κB Signaling Pathway and a Potential Point of Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_p p-IκBα IkB->IkB_p p65 p65 p65_p50_free p65/p50 p65->p65_p50_free Released p50 p50 p50->p65_p50_free Released NFkB_complex p65/p50 NFkB_complex->IkB Bound Proteasome Proteasome IkB_p->Proteasome Degradation p65_p50_nuc p65/p50 p65_p50_free->p65_p50_nuc Translocation DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Sodium_Gallate This compound Sodium_Gallate->IKK Inhibits Sodium_Gallate->p65_p50_nuc Inhibits Translocation

Caption: The NF-κB signaling cascade and potential inhibition points by this compound.

Diagram 3: The MAPK Signaling Pathway and a Potential Point of Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds ASK1 ASK1 TLR4->ASK1 Activates MKKs MKK3/6, MKK4/7, MEK1/2 ASK1->MKKs p38 p38 MKKs->p38 Phosphorylates JNK JNK MKKs->JNK Phosphorylates ERK ERK MKKs->ERK Phosphorylates p_p38 p-p38 p38->p_p38 p_JNK p-JNK JNK->p_JNK p_ERK p-ERK ERK->p_ERK AP1 AP-1 p_p38->AP1 Activate p_JNK->AP1 Activate p_ERK->AP1 Activate Transcription Pro-inflammatory Gene Expression AP1->Transcription Sodium_Gallate This compound Sodium_Gallate->MKKs Inhibits Phosphorylation

Caption: The MAPK signaling cascade and a potential point of inhibition by this compound.

References

Sodium Gallate: A Versatile Precursor for Advanced Material Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Sodium gallate, the sodium salt of gallic acid, is emerging as a crucial precursor in the fabrication of a diverse range of advanced materials. Its inherent antioxidant properties, coupled with its utility as a reducing and capping agent, make it an invaluable component in the synthesis of metallic nanoparticles and the formation of metal-organic frameworks (MOFs). These materials are at the forefront of innovations in drug delivery, biomedical imaging, and diagnostics. This document provides detailed application notes and experimental protocols for the use of this compound in these cutting-edge fields.

I. Synthesis of this compound

This compound can be readily synthesized in the laboratory from its parent compound, gallic acid. The most common method involves the neutralization of gallic acid with a sodium base.

Experimental Protocol: Synthesis of this compound

Materials:

  • Gallic acid (C₇H₆O₅)

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Deionized water

  • Anhydrous diethyl ether

Procedure:

  • Dissolution: Prepare a solution or suspension of gallic acid in deionized water.

  • Neutralization: While stirring vigorously, slowly add a stoichiometric amount of sodium bicarbonate (or sodium hydroxide) to the gallic acid solution. The use of sodium bicarbonate is often preferred as it selectively reacts with the carboxylic acid group without affecting the phenolic hydroxyl groups.[1]

  • Evaporation: Once the reaction is complete (effervescence ceases if using sodium bicarbonate), evaporate the water under reduced pressure to obtain the solid this compound.

  • Purification: Wash the resulting solid residue repeatedly with anhydrous diethyl ether. Gallic acid is soluble in ether, while this compound is not, allowing for the removal of any unreacted gallic acid.[1]

  • Drying: Dry the purified this compound under a vacuum to obtain a fine powder.

II. Application in Nanoparticle Synthesis

This compound, or gallic acid in the presence of a sodium salt, serves as an excellent reducing and capping agent in the green synthesis of metallic nanoparticles, such as silver (AgNPs), gold (AuNPs), and zinc oxide (ZnO NPs). The gallate moiety reduces the metal ions to their metallic form and then stabilizes the newly formed nanoparticles by capping their surface, preventing aggregation.[2][3][4]

A. Silver Nanoparticles (AgNPs)

Application Note: Gallate-capped AgNPs exhibit significant antimicrobial and antioxidant properties, making them promising candidates for wound dressings, antimicrobial coatings, and therapeutic agents.

Experimental Protocol: Synthesis of Silver Nanoparticles

Materials:

  • Silver nitrate (AgNO₃)

  • This compound

  • Deionized water

Procedure:

  • Precursor Solution: Prepare a dilute aqueous solution of silver nitrate (e.g., 1 mM).

  • Reaction Initiation: To the silver nitrate solution, add an aqueous solution of this compound while stirring continuously. The concentration of this compound will influence the size and stability of the resulting nanoparticles.

  • Reaction Progression: The reduction of silver ions by gallate is often indicated by a color change in the solution, typically to a yellowish-brown hue, due to the surface plasmon resonance of the formed AgNPs.

  • Characterization: The synthesized AgNPs can be characterized using UV-Vis spectroscopy to confirm their formation and estimate their size and concentration. Transmission Electron Microscopy (TEM) can be used for direct visualization of nanoparticle size and morphology.

B. Gold Nanoparticles (AuNPs)

Application Note: AuNPs synthesized with this compound are highly valued in diagnostics, bio-imaging, and as drug delivery vehicles due to their unique optical properties and biocompatibility.

Experimental Protocol: Synthesis of Gold Nanoparticles

Materials:

  • Hydrogen tetrachloroaurate (HAuCl₄)

  • This compound

  • Deionized water

Procedure:

  • Precursor Solution: Prepare an aqueous solution of HAuCl₄ (e.g., 1 mM).

  • Reduction: While stirring, add a solution of this compound to the HAuCl₄ solution. The solution will typically change color from yellow to deep red, indicating the formation of AuNPs.

  • Stabilization: The gallate molecules will cap the surface of the AuNPs, providing stability.

  • Purification and Characterization: The AuNPs can be purified by centrifugation and washing. Characterization is typically performed using UV-Vis spectroscopy, TEM, and Dynamic Light Scattering (DLS) to determine size distribution.

C. Zinc Oxide Nanoparticles (ZnO NPs)

Application Note: ZnO NPs are widely investigated for their antibacterial, antifungal, and UV-blocking properties. Gallate-functionalized ZnO NPs show enhanced biocompatibility and antioxidant activity.

Experimental Protocol: Synthesis of Zinc Oxide Nanoparticles

Materials:

  • Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O) or Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • Sodium hydroxide (NaOH)

  • This compound

  • Isopropanol or ethanol

Procedure:

  • Precursor Solution: Dissolve the zinc salt in isopropanol or ethanol.

  • Hydrolysis: Add a solution of NaOH in the same solvent to the zinc salt solution to form a zinc hydroxide precipitate.

  • Functionalization: Introduce a solution of this compound to the reaction mixture to functionalize the surface of the forming nanoparticles.

  • Calcination: The resulting precipitate is then washed, dried, and calcined at a high temperature (e.g., 300-600°C) to form crystalline ZnO NPs.

  • Characterization: The final product can be characterized by X-ray Diffraction (XRD) for crystallinity, TEM for morphology, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of the gallate capping agent.

Table 1: Quantitative Data on Gallate-Functionalized Nanoparticles

Nanoparticle TypePrecursorReducing/Capping AgentAverage Particle Size (nm)ApplicationReference
Silver (AgNPs)AgNO₃Gallic Acid15Drug Nanocarriers[5]
Gold (AuNPs)HAuCl₄Gallic Acid~45Biomedical Applications[1]
Iron Oxide (IONPs)-Gallic Acid5-8Antioxidant, Antimicrobial[6]

III. Application in Metal-Organic Frameworks (MOFs)

Application Note: Gallate-based MOFs are a class of porous crystalline materials constructed from metal ions or clusters linked by gallate ligands.[7][8][9] These materials exhibit high surface areas and tunable pore sizes, making them ideal for applications in gas storage, separation, and as carriers for pH-responsive drug delivery.[7][10]

Experimental Protocol: Synthesis of a Gallate-Based MOF (e.g., Mg-gallate)

Materials:

  • Magnesium salt (e.g., Mg(NO₃)₂·6H₂O)

  • This compound (or gallic acid)

  • Deionized water

Procedure:

  • Solution Preparation: Prepare separate aqueous solutions of the magnesium salt and this compound.

  • Reaction: Mix the two solutions under controlled temperature and stirring conditions. The MOF will precipitate out of the solution.

  • Washing: The resulting solid is collected by filtration or centrifugation and washed thoroughly with deionized water and/or an organic solvent to remove any unreacted precursors.

  • Activation: The purified MOF is then "activated" by heating under a vacuum to remove the solvent molecules from the pores, making them accessible for guest molecules.

  • Characterization: The structure and porosity of the gallate-based MOF can be characterized using Powder X-ray Diffraction (PXRD), Thermogravimetric Analysis (TGA), and gas adsorption measurements (e.g., N₂ sorption).

Table 2: Drug Loading and Release in Gallate-Based Materials

MaterialDrugLoading Capacity (%)Release ConditionsCumulative Release (%)Reference
Methyl Gallate@Folate ZIF-LMethyl Gallate-pH 5~80% after 39h[10]
Methyl Gallate@Folate ZIF-LMethyl Gallate-pH 7.4~13.7% after 52h[10]
Doxorubicin@ZIF-8@PAADoxorubicin6.2pH 4.084.7% after 30h[11]
Doxorubicin@ZIF-8@PAADoxorubicin6.2pH 7.46.5% after 25h[11]

IV. Visualizations

Signaling Pathway: Antioxidant Mechanism of Gallate-Functionalized Nanoparticles

Gallate-functionalized nanoparticles exert their antioxidant effects by scavenging reactive oxygen species (ROS), thereby mitigating cellular oxidative stress.

Antioxidant_Mechanism cluster_extracellular Extracellular cluster_cellular Cellular Environment Gallate_NP Gallate-Functionalized Nanoparticle ROS Reactive Oxygen Species (ROS) Gallate_NP->ROS Scavenging Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage

Caption: Antioxidant action of gallate nanoparticles against ROS.

Experimental Workflow: pH-Responsive Drug Release from ZIF-8

Zeolitic Imidazolate Framework-8 (ZIF-8) is a type of MOF that exhibits pH-sensitive degradation, making it an excellent candidate for targeted drug delivery to acidic environments, such as tumor microenvironments.

Drug_Release_Workflow cluster_synthesis Synthesis & Loading cluster_release Drug Release Start Synthesize ZIF-8 Nanoparticles Load_Drug Load Drug into ZIF-8 (e.g., Doxorubicin) Start->Load_Drug Coat Coat with Polymer (e.g., PAA) Load_Drug->Coat Expose_pH Expose to different pH environments Coat->Expose_pH Neutral_pH Neutral pH (7.4) Stable ZIF-8 Structure Expose_pH->Neutral_pH Acidic_pH Acidic pH (e.g., 4.0) Degradation of ZIF-8 Expose_pH->Acidic_pH Low_Release Low Drug Release Neutral_pH->Low_Release High_Release High Drug Release Acidic_pH->High_Release

Caption: Workflow of pH-triggered drug release from ZIF-8.

Logical Relationship: Cellular Uptake of Gallate-Functionalized Nanoparticles

The surface functionalization of nanoparticles with gallate moieties can enhance their interaction with and subsequent uptake by tumor cells, often through endocytosis.

Cellular_Uptake Gallate_NP Gallate-Functionalized Nanoparticle Cell_Membrane Tumor Cell Membrane Gallate_NP->Cell_Membrane Interaction Interaction with Membrane Receptors Cell_Membrane->Interaction Endocytosis Endocytosis Interaction->Endocytosis Endosome Endosome Formation Endocytosis->Endosome Drug_Release_Inside Intracellular Drug Release Endosome->Drug_Release_Inside

Caption: Cellular uptake pathway of gallate nanoparticles.

References

Application Notes and Protocols: Preparation of Sodium Gallate Solutions for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium gallate, the sodium salt of gallic acid, is a compound of significant interest in biomedical research.[1][2] It is a white crystalline powder that is highly soluble in water.[1][3][4][5] This high water solubility makes it a convenient compound for in vitro studies compared to its less soluble parent compound, gallic acid.[1] this compound is investigated for a variety of biological activities, including antioxidant, anti-inflammatory, antineoplastic, and apoptosis-inducing effects.[1][2] Its mechanism of action often involves the modulation of cellular signaling pathways, such as inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase, which are involved in inflammation.[1][2][4] These properties make this compound a valuable tool for in vitro screening and mechanistic studies in drug development and cell biology.

Physicochemical and Handling Data

Proper preparation of this compound solutions is critical for reproducible and accurate experimental results. The following table summarizes key quantitative data for handling and solution preparation.

ParameterValueNotes & References
Chemical Formula C₇H₅NaO₅[1][2][5]
Molecular Weight 192.11 g/mol [2]
Appearance White crystalline powder[1][2][3]
Solubility (Water) Highly solubleIt is recommended to use purified water (e.g., Milli-Q) or buffers like PBS for biological applications.[1][3][4][5]
UV-Visible Absorbance λmax ≈ 295 nmCan be used for concentration determination.[1]
Storage (Powder) Dry, cool, ventilated placeStore away from combustibles and oxidants.[3]
Storage (Stock Solution) -20°CFor long-term storage to maintain stability. Avoid repeated freeze-thaw cycles.
Solution Stability Sensitive to pH, temperature, and oxygenGallate compounds can be unstable under physiological conditions (pH 7.4, 37°C).[6][7] Alkaline conditions may promote oxidation.[1]

Experimental Protocols

Protocol 1: Preparation of a 1 M this compound Aqueous Stock Solution

This protocol describes the preparation of a high-concentration primary stock solution from this compound powder. This stock can then be used to prepare working solutions for various in vitro assays.

Materials:

  • This compound powder (≥98% purity)

  • Nuclease-free, sterile water (e.g., Milli-Q or for injection)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters

  • Sterile syringes (5 mL or 10 mL)

  • Sterile, light-protecting storage vials or cryotubes

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 1 M stock solution, calculate the mass of this compound needed using its molecular weight (192.11 g/mol ).

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 1 mol/L x 0.010 L x 192.11 g/mol = 1.9211 g

  • Weighing: In a sterile conical tube, accurately weigh out 1.9211 g of this compound powder.

  • Dissolution:

    • Add approximately 8 mL of sterile water to the conical tube.

    • Vortex the tube vigorously until the powder is completely dissolved. This compound's high water solubility should facilitate this process.[1][3][4][5] Gentle warming in a water bath (up to 50°C) can be used to hasten dissolution if necessary.[4]

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10 mL. Invert the tube several times to ensure the solution is homogenous.

  • Sterilization:

    • Aseptically draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into sterile, light-protecting cryotubes for storage. This step is critical for removing any potential microbial contamination before use in cell culture.

  • Aliquoting and Storage:

    • Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL or 500 µL).

    • Label each aliquot clearly with the compound name, concentration (1 M), and preparation date.

    • Store the aliquots at -20°C for long-term use.

G cluster_prep Preparation cluster_sterile Sterilization & Storage calc 1. Calculate Mass (e.g., 1.92 g for 10mL of 1M) weigh 2. Weigh Powder calc->weigh dissolve 3. Dissolve in Sterile Water (e.g., 8 mL) weigh->dissolve vortex 4. Vortex Until Dissolved dissolve->vortex adjust 5. Adjust Volume to Final (e.g., 10 mL) vortex->adjust filter 6. Sterile Filter (0.22 µm) adjust->filter aliquot 7. Aliquot into Cryotubes filter->aliquot store 8. Store at -20°C aliquot->store G cluster_setup Assay Setup cluster_exp Experiment cluster_readout Data Acquisition seed 1. Seed Cells in 96-well plate attach 2. Incubate Overnight (Allow attachment) seed->attach treat 3. Treat with this compound (Varying Concentrations) attach->treat incubate 4. Incubate (e.g., 48 hours) treat->incubate add_reagent 5. Add MTS/MTT Reagent incubate->add_reagent read 6. Measure Absorbance add_reagent->read analyze 7. Analyze Data (Calculate IC₅₀) read->analyze

References

Application of sodium gallate in studying oxidative stress in cell cultures.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor in cellular damage and the pathogenesis of numerous diseases.[1][2] In cell culture, oxidative stress can be induced by various stimuli and can lead to apoptosis, necrosis, and senescence. Sodium gallate, the sodium salt of gallic acid, is a water-soluble antioxidant that serves as an excellent tool for studying the mechanisms of oxidative stress and cytoprotection in vitro.[3] Its structure, featuring three hydroxyl groups on a benzene ring, enables it to effectively scavenge free radicals, making it a valuable compound for researchers in cell biology and drug development.[3]

Mechanism of Action

The primary antioxidant mechanism of this compound is its function as a free radical scavenger. The three phenolic hydroxyl groups on its aromatic ring can readily donate hydrogen atoms to unstable free radicals (e.g., superoxide anion, hydroxyl radical). This process neutralizes the radicals, terminating the damaging chain reactions of oxidation.[3][4][5] Upon donating a hydrogen atom, the this compound molecule forms a more stable, less reactive phenoxyl radical, which prevents the propagation of further oxidative damage.

G cluster_0 Radical Scavenging by this compound SG This compound (with -OH groups) SGR Stable Gallate Radical SG->SGR H• donation FR Free Radical (e.g., ROO•) NFR Neutralized Molecule (e.g., ROOH) FR->NFR H• acceptance G A 1. Cell Culture Seed cells (e.g., HaCaT, HepG2) in appropriate plates. B 2. Induce Oxidative Stress Treat cells with an inducer (e.g., H₂O₂, UV radiation). A->B C 3. This compound Treatment Treat cells with varying concentrations of this compound. B->C D 4. Incubation Incubate for a defined period (e.g., 24, 48 hours). C->D E 5. Cellular Assays Measure markers of oxidative stress and cell viability. D->E F 6. Data Analysis Quantify results and perform statistical analysis. E->F G cluster_nucleus Inside Nucleus OS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex OS->Keap1_Nrf2 destabilizes SG This compound SG->OS scavenges Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (SOD, CAT, GPx, HO-1) ARE->Genes activates transcription of Enzymes Protective Enzymes Genes->Enzymes expression leads to Protection Cellular Protection Enzymes->Protection Nrf2_n Nrf2 Nrf2_n->ARE binds to

References

Troubleshooting & Optimization

Technical Support Center: Stability of Sodium Gallate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of sodium gallate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by several factors:

  • pH: this compound is more susceptible to degradation in neutral to alkaline conditions.[1][2][3][4][5] Acidic conditions generally improve its stability.

  • Temperature: Elevated temperatures accelerate the degradation of this compound.[5]

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.[1]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic hydroxyl groups.[6][7]

  • Metal Ions: Transition metal ions, such as iron (Fe²⁺, Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of this compound.[8]

Q2: What are the common signs of this compound degradation in an aqueous solution?

A2: Degradation of this compound solutions is often visually indicated by a change in color, typically a yellowing or browning of the solution.[9][10] This is due to the formation of oxidized species, such as quinones.[2][6] A decrease in the concentration of this compound over time, which can be monitored by analytical techniques like HPLC or UV-Vis spectrophotometry, is a quantitative indicator of degradation.

Q3: What is the main degradation pathway for this compound in aqueous solutions?

A3: The primary degradation pathway for this compound in aqueous solutions is oxidation. The three hydroxyl groups on the benzene ring are susceptible to oxidation, which can be initiated by factors like oxygen, light, and metal ions. This process leads to the formation of semiquinone radicals and subsequently quinone-type structures, which can further polymerize to form colored compounds.[2][6] In alkaline conditions, hydrolysis of the gallate to gallic acid can also occur, although as a salt of gallic acid, this compound exists in equilibrium with gallic acid in solution.

Troubleshooting Guides

Problem 1: My this compound solution is turning yellow/brown.

Possible Cause Troubleshooting Step
Oxidation due to dissolved oxygen 1. Prepare solutions using deoxygenated water (e.g., by sparging with nitrogen or argon).2. Store the solution under an inert atmosphere (e.g., nitrogen blanket).
High pH of the solution 1. Adjust the pH of the solution to a more acidic range (e.g., pH 3-5) using a suitable buffer, if compatible with your experimental needs.[1][2][3][4][5]
Presence of catalytic metal ions 1. Use high-purity water and reagents to minimize metal ion contamination.2. Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA) or citric acid, to sequester metal ions.[11][12][13][14][15]
Exposure to light 1. Store the solution in amber-colored vials or protect it from light by wrapping the container in aluminum foil.[1]
Elevated storage temperature 1. Store the solution at a lower temperature (e.g., 2-8 °C).[5]

Problem 2: The concentration of my this compound standard solution is decreasing over time.

Possible Cause Troubleshooting Step
Chemical degradation 1. Follow all the stabilization strategies outlined in "Problem 1" to minimize degradation.2. Prepare fresh standard solutions more frequently.
Adsorption to container surfaces 1. Use silanized glassware or polypropylene containers to minimize adsorption.
Microbial contamination 1. Filter-sterilize the solution using a 0.22 µm filter.2. Consider adding a preservative if it does not interfere with the intended application.

Data Presentation

Table 1: Summary of Factors Affecting Gallate Stability in Aqueous Solutions

FactorEffect on StabilityNotes
High pH (Neutral to Alkaline) DecreasesPromotes oxidation and degradation.[1][2][3][4][5]
Low pH (Acidic) IncreasesGenerally stabilizes gallate compounds.[4][5]
High Temperature DecreasesAccelerates degradation kinetics.[5]
Light Exposure DecreasesCan induce photodegradation.[1]
Dissolved Oxygen DecreasesA key reactant in the oxidative degradation pathway.[6][7]
Transition Metal Ions (e.g., Fe²⁺, Cu²⁺) DecreasesCatalyze oxidative reactions.[8]
Chelating Agents (e.g., EDTA) IncreasesSequester metal ions, preventing their catalytic activity.[11][12][13][14][15]
Antioxidants (e.g., Ascorbic Acid) IncreasesCan act as sacrificial compounds to protect the gallate.[7]

Note: Much of the detailed stability data is for gallic acid and its esters; however, the general trends are applicable to this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for assessing the stability of this compound in aqueous solutions. Method optimization will be required for specific applications.

Objective: To quantify the concentration of this compound over time and detect the formation of degradation products.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Purified water (HPLC grade)

  • Phosphoric acid or another suitable acid for pH adjustment

  • Aqueous buffers of desired pH values

Chromatographic Conditions (Example):

  • Mobile Phase: A mixture of aqueous phosphoric acid (e.g., 0.1% v/v) and acetonitrile in a gradient or isocratic elution. A common starting point is a gradient of 5% to 95% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30 °C

  • Detection Wavelength: Approximately 270-280 nm, determined by scanning the UV spectrum of a this compound standard.

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., the mobile phase at the initial composition). Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Prepare aqueous solutions of this compound at the desired concentration in the buffers or matrices of interest.

  • Stability Study: Store the sample solutions under the desired stress conditions (e.g., varying pH, temperature, light exposure).

  • Analysis: At specified time points, withdraw an aliquot of each sample solution, filter if necessary, and inject it into the HPLC system.

  • Data Analysis: Quantify the peak area of this compound and calculate its concentration using the calibration curve. The appearance of new peaks indicates the formation of degradation products.

Protocol 2: UV-Vis Spectrophotometric Method for Monitoring this compound Degradation

This method is a simpler, though less specific, alternative to HPLC for monitoring the overall degradation of this compound.

Objective: To monitor the decrease in this compound concentration by measuring the change in absorbance over time.

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes

Reagents:

  • This compound

  • Aqueous buffers of desired pH values

Procedure:

  • Determine λmax: Scan a freshly prepared solution of this compound in the chosen buffer to determine the wavelength of maximum absorbance (λmax), which is typically around 270 nm.

  • Standard Curve: Prepare a series of standard solutions of this compound with known concentrations and measure their absorbance at the λmax to construct a calibration curve.

  • Sample Preparation and Stability Study: Prepare aqueous solutions of this compound in the buffers of interest and store them under the desired experimental conditions.

  • Absorbance Measurement: At regular intervals, measure the absorbance of the sample solutions at the λmax.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound at each time point. A decrease in absorbance indicates degradation.

Visualizations

cluster_main Degradation Pathway of this compound cluster_factors Initiating Factors sodium_gallate This compound semiquinone Semiquinone Radical sodium_gallate->semiquinone Oxidation (Loss of e⁻ and H⁺) quinone Quinone Derivative semiquinone->quinone Further Oxidation polymerized Polymerized Products (Colored) quinone->polymerized Polymerization O2 Oxygen O2->sodium_gallate Light Light (UV) Light->sodium_gallate Metal Metal Ions (Fe²⁺, Cu²⁺) Metal->sodium_gallate pH High pH pH->sodium_gallate

Caption: Oxidative degradation pathway of this compound.

start This compound Solution Shows Instability (e.g., color change, concentration loss) check_ph Is the pH > 6? start->check_ph adjust_ph Adjust pH to acidic range (3-5) if possible check_ph->adjust_ph Yes check_light Is the solution exposed to light? check_ph->check_light No adjust_ph->check_light protect_light Store in amber vials or protect from light check_light->protect_light Yes check_oxygen Is the solution exposed to air? check_light->check_oxygen No protect_light->check_oxygen inert_atmosphere Use deoxygenated solvent and store under inert gas (N₂) check_oxygen->inert_atmosphere Yes check_metals Is there potential for metal ion contamination? check_oxygen->check_metals No inert_atmosphere->check_metals add_chelator Add a chelating agent (e.g., EDTA) check_metals->add_chelator Yes check_temp Is the storage temperature elevated? check_metals->check_temp No add_chelator->check_temp lower_temp Store at a lower temperature (e.g., 2-8°C) check_temp->lower_temp Yes stable_solution Stable this compound Solution check_temp->stable_solution No lower_temp->stable_solution

Caption: Troubleshooting workflow for this compound instability.

cluster_factors Influencing Factors cluster_stabilizers Stabilization Strategies instability This compound Instability low_ph Acidic pH instability->low_ph Mitigated by low_temp Low Temperature instability->low_temp Mitigated by darkness Light Protection instability->darkness Mitigated by inert Inert Atmosphere instability->inert Mitigated by chelators Chelating Agents instability->chelators Mitigated by ph High pH ph->instability Promotes temp High Temperature temp->instability Promotes light Light Exposure light->instability Promotes oxygen Dissolved Oxygen oxygen->instability Promotes metals Metal Ions metals->instability Catalyzes

Caption: Factors influencing this compound stability.

References

Technical Support Center: Overcoming In Vivo Bioavailability Challenges of Sodium Gallate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to overcome the challenges associated with the in vivo bioavailability of sodium gallate.

FAQs & Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with this compound, presented in a question-and-answer format.

Question 1: We are observing very low and highly variable plasma concentrations of gallic acid after oral administration of this compound in our rat model. What are the potential causes and how can we troubleshoot this?

Answer:

Low and variable plasma concentrations of this compound (which is readily converted to gallic acid in the stomach) are common challenges. The primary reasons often revolve around its physicochemical properties and physiological interactions.

Potential Causes:

  • Poor Membrane Permeability: Gallic acid, being a small hydrophilic molecule, exhibits low passive diffusion across the lipophilic intestinal epithelium. Studies have shown that its intestinal absorption efficiency is significantly lower than more lipophilic phenolic acids.[1]

  • Rapid Metabolism and Elimination: Gallic acid is subject to rapid metabolism, primarily through methylation to 4-O-methylgallic acid, and subsequent elimination.[2] Pharmacokinetic studies in rats show a short elimination half-life, often between 0.7 and 1.7 hours.

  • Gastrointestinal Instability: While generally stable in acidic gastric conditions, gallic acid can be degraded by intestinal microflora.[3][4]

  • Efflux Transporter Activity: Gallic acid and its metabolites may be substrates for efflux transporters like P-glycoprotein (P-gp), which actively pump the compounds back into the intestinal lumen, reducing net absorption.

Troubleshooting Strategies:

  • Formulation Enhancement:

    • Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, liposomes) can protect it from degradation, improve its solubility, and enhance its permeation across the intestinal barrier.[5][6][7] Studies have shown that nanoformulations can increase the bioavailability of gallic acid by up to four-fold.[5]

    • Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium.

  • Dosing Regimen:

    • Repeated Dosing: Studies have demonstrated that repeated daily administration of gallic acid can significantly increase its bioavailability, potentially by saturating metabolic enzymes or altering transporter expression.[8][9]

  • Analytical Method Validation:

    • Ensure your analytical method (e.g., HPLC-UV, LC-MS/MS) is validated for sensitivity, accuracy, and precision in plasma.[10][11][12][13] The limit of quantification (LOQ) should be low enough to detect the expected low concentrations of gallic acid.

Question 2: We are planning a Caco-2 cell permeability assay for this compound. What should we consider, and what kind of results should we expect?

Answer:

A Caco-2 permeability assay is an excellent in vitro model to predict the intestinal absorption of this compound.

Key Considerations:

  • Cell Monolayer Integrity: Ensure the Caco-2 cell monolayers are fully differentiated (typically 21 days post-seeding) and have a high transepithelial electrical resistance (TEER) value, indicating tight junction formation.

  • Transport Buffer: Use a transport buffer with a pH that mimics the intestinal environment (e.g., pH 6.5 in the apical chamber and pH 7.4 in the basolateral chamber).

  • Efflux Ratio: To assess the involvement of efflux transporters, perform the permeability assay in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux.

  • Use of Inhibitors: To identify specific efflux transporters, the assay can be conducted in the presence of inhibitors like verapamil (for P-gp).

Expected Results:

  • This compound, as a hydrophilic compound, is expected to have a low apparent permeability coefficient (Papp) , likely in the range of 1 x 10⁻⁶ cm/s or lower.[1] For comparison, highly permeable drugs typically have Papp values greater than 10 x 10⁻⁶ cm/s.[14][15]

  • You may observe an efflux ratio greater than 2 , indicating that active transport mechanisms are limiting its net absorption.

Question 3: How can we investigate the metabolism of this compound in our preclinical studies?

Answer:

Investigating the metabolism of this compound is crucial for understanding its low bioavailability. Here are two key experimental approaches:

  • In Vitro Liver Microsome Assay: This assay helps to determine the hepatic metabolism of gallic acid.

    • Procedure: Incubate this compound with liver microsomes (from rats or humans) in the presence of NADPH (a cofactor for cytochrome P450 enzymes).

    • Analysis: At different time points, analyze the reaction mixture using LC-MS/MS to identify and quantify the disappearance of the parent compound and the formation of metabolites, such as 4-O-methylgallic acid.

  • In Vivo Pharmacokinetic Study with Metabolite Profiling:

    • Procedure: After oral administration of this compound to rats, collect plasma and urine samples at various time points.

    • Analysis: Use a validated LC-MS/MS method to simultaneously quantify gallic acid and its major metabolites.[2][10] This will provide a comprehensive picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies on gallic acid, the active form of this compound in vivo.

Table 1: Pharmacokinetic Parameters of Gallic Acid in Rats After Oral Administration

Dosage (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Elimination Half-life (h)Reference
50~1201.0 - 1.5~1200.7 - 1.7[1][16]
100~2401.4~250~1.5[16]
1000 (from Triphala)1,000 - 1,500~1.01,500 - 2,000~1.0
5000 (from Triphala)5,000 - 7,000~1.08,000 - 10,000~1.5

Note: Values are approximate and can vary based on the formulation and animal model.

Table 2: In Vitro Caco-2 Permeability of Gallic Acid and Related Compounds

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)DirectionEfflux RatioReference
Gallic Acid0.16 (nmol/min/mg protein)A-BNot Reported[1]
Epigallocatechin gallate (EGCG)0.88 ± 0.09A-BNot Reported[17]
EGCG in Niosomes1.42 ± 0.24A-BNot Reported[17]
Methyl GallateHigh (Absorbed)A-BNot Reported[18]
Propyl GallateHigh (Absorbed)A-BNot Reported[18]
Octyl GallateLow (Cellular uptake, no transport)A-BNot Reported[18]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study of this compound in Rats

Objective: To determine the pharmacokinetic profile of gallic acid after oral administration of this compound.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound

  • Vehicle for oral administration (e.g., water, 0.5% carboxymethylcellulose)

  • Gavage needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Fast rats overnight (12-18 hours) with free access to water.

  • Prepare the this compound formulation at the desired concentration in the vehicle.

  • Administer a single oral dose of the this compound formulation to the rats via oral gavage (e.g., 50 mg/kg).

  • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Immediately centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

  • Analyze the plasma concentrations of gallic acid and its major metabolites using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.

Protocol 2: Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of this compound in vitro.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well or 24-well plates)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • This compound

  • Lucifer yellow (a marker for paracellular transport)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto the Transwell® inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Measure the TEER of the cell monolayers to ensure their integrity.

  • Wash the cell monolayers with pre-warmed transport buffer.

  • Add the this compound solution (at a known concentration) to the apical (A) or basolateral (B) chamber.

  • At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber (B or A, respectively).

  • At the end of the experiment, measure the concentration of this compound in all samples using a validated analytical method.

  • Also, measure the permeability of Lucifer yellow to confirm the integrity of the tight junctions during the experiment.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation stability Stability Assay (Simulated Gastric/Intestinal Fluid) caco2 Caco-2 Permeability Assay stability->caco2 Stable Compound metabolism Liver Microsome Assay caco2->metabolism Permeability Data pk_study Pharmacokinetic Study in Rats caco2->pk_study Predicts Absorption nano_dev Nanoformulation Development metabolism->nano_dev Metabolic Profile metabolism->pk_study Predicts Clearance nano_dev->pk_study Optimized Formulation efficacy_study Efficacy Study pk_study->efficacy_study Dosage Selection data_analysis Data Analysis & Interpretation efficacy_study->data_analysis end End: Bioavailability Enhanced data_analysis->end start Start: Low Bioavailability of this compound start->stability

Experimental workflow for overcoming this compound's bioavailability challenges.

logical_relationship cluster_challenges Bioavailability Challenges cluster_solutions Potential Solutions poor_perm Poor Permeability (Hydrophilic Nature) low_bioavailability Low Oral Bioavailability of this compound poor_perm->low_bioavailability rapid_met Rapid Metabolism (e.g., Methylation) rapid_met->low_bioavailability efflux Active Efflux (e.g., P-gp) efflux->low_bioavailability nano Nanoformulations (Liposomes, Polymeric NPs) nano->poor_perm Improves nano->rapid_met Protects from nano->efflux Bypasses perm_enhancers Permeation Enhancers perm_enhancers->poor_perm Improves met_inhibitors Metabolism Inhibitors met_inhibitors->rapid_met Inhibits

Logical relationship between challenges and solutions for this compound bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein sg This compound ga Gallic Acid sg->ga Acidic pH ga_in Gallic Acid ga->ga_in Passive Diffusion (Low) metabolites Metabolites (e.g., 4-O-methylgallic acid) ga_in->metabolites Metabolism ga_blood Gallic Acid ga_in->ga_blood Absorption efflux_pump Efflux Pump (e.g., P-gp) ga_in->efflux_pump met_blood Metabolites metabolites->met_blood Absorption efflux_pump->ga Efflux

Simplified pathway of this compound absorption and metabolism in the intestine.

References

Optimizing reaction conditions for high-yield sodium gallate synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Sodium Gallate Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the high-yield synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent and straightforward method is the direct neutralization of gallic acid with a sodium base, such as sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃), in an aqueous solution.[1][2][3] The reaction involves the deprotonation of the carboxylic acid group on gallic acid to form the sodium salt.[1]

Q2: Why might sodium bicarbonate be preferred over sodium hydroxide? A2: Sodium hydroxide is a strong base and can react with the phenolic hydroxyl groups on the gallic acid ring in addition to the intended carboxylic acid group, potentially leading to side products.[2] Sodium bicarbonate is a weaker base and offers higher selectivity, reacting preferentially with the more acidic carboxylic acid group while leaving the phenolic groups unaffected.[2]

Q3: What are the key parameters to control for a high-yield synthesis? A3: To achieve optimal yields and purity, it is crucial to control the stoichiometry of reactants, reaction temperature, pH, and reaction time.[1][3] Proper management of these parameters minimizes side reactions and prevents the degradation of the product.[1]

Q4: How can the purity of synthesized this compound be assessed? A4: High-Performance Liquid Chromatography (HPLC) is considered the gold standard for analyzing the purity of this compound and identifying any impurities.[1] For routine and rapid quality control, UV-Visible spectrophotometry is a cost-effective method, with this compound showing maximum absorption at a wavelength of 295 nm.[1]

Q5: What are the typical stability and storage concerns for this compound? A5: this compound, like many phenolic compounds, can be susceptible to oxidation in alkaline solutions, especially when exposed to air.[1] It should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents.[4] For long-term storage, temperatures between 2°C and 8°C are recommended.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: Insufficient base to neutralize all the gallic acid.[1] 2. Suboptimal Temperature: Reaction temperature is too low, leading to poor solubility of gallic acid and slow kinetics.[3] 3. Product Decomposition: Reaction temperature is too high, or there is prolonged exposure to alkaline conditions, causing degradation.[1]1. Use a slight stoichiometric excess of the sodium base. For NaOH, a 1.02-1.05 molar equivalent is suggested.[1] For NaHCO₃, use a slight excess of gallic acid (e.g., 1.0:0.9 ratio of gallic acid to NaHCO₃).[2] 2. Optimize the reaction temperature. A range of 60-80°C is effective for the NaOH method to ensure gallic acid dissolution and complete conversion.[1] 3. The reaction is exothermic; ensure adequate heat management, especially during scale-up.[1] Avoid unnecessarily high temperatures or long reaction times.
Product Discoloration (e.g., yellow, brown) Oxidation: The phenolic hydroxyl groups of gallic acid or this compound are sensitive to oxidation by atmospheric oxygen, which is accelerated in alkaline solutions.[1]1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. 2. Keep the reaction time to the minimum necessary for complete conversion (typically 1-2 hours for the NaOH method).[1]
Presence of Unreacted Gallic Acid in Final Product 1. Poor Solubility of Gallic Acid: Gallic acid is only sparingly soluble in cold water (approx. 1.5 g/100 mL), preventing it from fully reacting.[2][3] 2. Insufficient Base: The molar ratio of base to gallic acid was too low.[1]1. Increase the reaction temperature to 60-80°C to improve the solubility of gallic acid in the aqueous medium.[1] 2. For purification, wash the final product with a solvent in which gallic acid is soluble but this compound is not, such as anhydrous diethyl ether.[2] Alternatively, recrystallize the product from hot water.[1][3]
Formation of Side Products Reaction with Phenolic Groups: Using a strong base like NaOH can cause deprotonation of the hydroxyl groups on the aromatic ring, leading to phenoxide formation and potential side reactions.[2]1. Use a milder base such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), which selectively reacts with the carboxylic acid.[2] 2. Maintain careful control over reaction conditions (temperature, stoichiometry) to favor the desired reaction.
Optimized Reaction Condition Parameters
ParameterConventional Method (NaOH)Selective Method (NaHCO₃)Solvent-Free Method
Base Sodium HydroxideSodium BicarbonateSodium Hydroxide (Solid)
Molar Ratio (Acid:Base) 1 : 1.02-1.05[1]1 : 0.9 (Gallic Acid in excess)[2]1 : 1
Temperature 60 - 80 °C[1]Room Temperature60 - 80 °C[1]
Reaction Time 1 - 2 hours[1]N/A (until effervescence ceases)N/A
Solvent Water[3]Water[2]None[1]
Typical Yield 90 - 98%[1]>95% (qualitative)Up to 90%[1]
Purity >98%[1]High (phenolic -OH unaffected)[2]High

Experimental Protocols

Protocol 1: High-Yield Synthesis using Sodium Hydroxide

This protocol describes the synthesis of this compound via the direct reaction of gallic acid with sodium hydroxide under optimized temperature conditions.

Materials:

  • Gallic Acid (C₇H₆O₅)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Anhydrous Diethyl Ether (for washing, optional)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Preparation: In a reaction vessel, prepare a suspension of gallic acid in deionized water.

  • Dissolution: While stirring, heat the suspension to 60-80°C to dissolve the gallic acid.[1]

  • Reaction: Prepare a solution of sodium hydroxide in deionized water, using 1.02-1.05 molar equivalents relative to the gallic acid.[1] Add the NaOH solution dropwise to the heated gallic acid solution with continuous, vigorous stirring. The reaction is exothermic and should be controlled to maintain the temperature within the 60-80°C range.[1]

  • Completion: Continue stirring the reaction mixture at 60-80°C for 1-2 hours to ensure the reaction goes to completion.[1]

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the this compound product.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Purification: Wash the collected crystals with a small amount of cold deionized water to remove any unreacted NaOH. For higher purity, wash the crystals with anhydrous diethyl ether to remove any unreacted gallic acid.[2]

  • Drying: Dry the purified this compound crystals under vacuum to obtain the final product.

Protocol 2: Selective Synthesis using Sodium Bicarbonate

This protocol utilizes the milder base sodium bicarbonate to selectively form the carboxylate salt without affecting the phenolic hydroxyl groups.[2]

Materials:

  • Gallic Acid (C₇H₆O₅)

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Anhydrous Diethyl Ether

  • Reaction vessel with vigorous stirring

  • Rotary evaporator

Procedure:

  • Preparation: Create a suspension of gallic acid in deionized water in a reaction vessel. Use a slight excess of gallic acid (e.g., a molar ratio of 1.0 gallic acid to 0.9 sodium bicarbonate).[2]

  • Reaction: While stirring vigorously, add solid sodium bicarbonate (or a saturated aqueous solution) portion-wise to the gallic acid suspension at room temperature.[2] Effervescence (release of CO₂) will be observed as the reaction proceeds. Continue adding the bicarbonate until all of it has been introduced.

  • Completion: Continue stirring until the effervescence ceases, indicating the completion of the neutralization reaction. The resulting solution will contain dissolved this compound and a small amount of unreacted gallic acid.[2]

  • Solvent Removal: Evaporate the water completely under reduced pressure using a rotary evaporator to obtain a solid residue.[2]

  • Purification: Wash the solid residue repeatedly with anhydrous diethyl ether.[2] Unreacted gallic acid is soluble in ether and will be removed, while this compound is insoluble and will remain as a solid.[2]

  • Isolation & Drying: Collect the purified solid this compound by filtration and dry it under vacuum.[2]

Visualizations

experimental_workflow Diagram 1: Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_ga Suspend Gallic Acid in Water heat Heat to 60-80°C prep_ga->heat prep_naoh Prepare NaOH Solution add_naoh Add NaOH Solution (1-2 hours) prep_naoh->add_naoh heat->add_naoh cool Cool in Ice Bath (Crystallization) add_naoh->cool filter Vacuum Filtration cool->filter wash Wash with Ether (Optional) filter->wash dry Dry Under Vacuum wash->dry product High-Purity This compound dry->product troubleshooting_logic Diagram 2: Troubleshooting Logic for Synthesis Issues cluster_yield Low Yield cluster_purity Low Purity / Discoloration problem Problem Encountered cause_yield1 Incomplete Reaction? problem->cause_yield1 Low Yield cause_purity1 Unreacted Gallic Acid? problem->cause_purity1 Low Purity cause_yield2 Decomposition? cause_yield1->cause_yield2 No sol_yield1 Adjust Stoichiometry (Excess Base) cause_yield1->sol_yield1 Yes sol_yield2 Control Temperature (60-80°C) cause_yield2->sol_yield2 Yes cause_purity2 Oxidation? cause_purity1->cause_purity2 No sol_purity1 Improve GA Solubility (Heat) / Purify (Wash) cause_purity1->sol_purity1 Yes sol_purity2 Use Inert Atmosphere cause_purity2->sol_purity2 Yes

References

Troubleshooting impurities in sodium gallate synthesis and purification methods.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis and purification of sodium gallate (sodium 3,4,5-trihydroxybenzoate).

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for synthesizing this compound in a laboratory setting?

A1: The most direct method is the neutralization of gallic acid with a sodium-containing base.[1][2] While sodium hydroxide (NaOH) is commonly used, sodium bicarbonate (NaHCO₃) is often recommended to avoid potential side reactions.

Q2: What are the primary impurities I should be aware of during this compound synthesis?

A2: The most common impurity is unreacted gallic acid.[2][3] Other potential impurities include oxidation byproducts like quinones, which can form in alkaline solutions exposed to air, and various colored impurities.[1]

Q3: Which purification method offers the highest purity for this compound?

A3: Column chromatography is capable of producing the highest purity this compound, achieving levels of 99-99.5%.[1] However, recrystallization is the most common and often sufficient method for achieving high purity (96-98% or higher with multiple cycles).[1]

Q4: How can I analyze the purity of my synthesized this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the standard for accurate purity analysis, offering high sensitivity.[1] For rapid, qualitative checks of impurities, Thin Layer Chromatography (TLC) is a valuable tool.[1] Melting point determination can also serve as a quick identity and preliminary purity check.[1]

Troubleshooting Guide

Low Yield

Problem: The final yield of this compound is significantly lower than expected.

Possible Cause Suggested Solution
Incomplete Reaction Ensure a slight molar excess (e.g., 1.02-1.05 equivalents) of the sodium base is used to drive the reaction to completion.[1]
For reactions in solution, ensure the gallic acid is fully dissolved. Mild heating (e.g., 40-50°C) can improve solubility.[2]
Loss During Purification During recrystallization, avoid using an excessive amount of solvent and ensure the solution is sufficiently cooled to maximize crystal precipitation.
When washing the final product, use a minimal amount of cold solvent to prevent the desired product from dissolving.
Side Reactions If using a strong base like NaOH, consider switching to a milder base such as sodium bicarbonate to minimize potential side reactions involving the phenolic hydroxyl groups.[3]
Product Discoloration (Yellow/Brown Tint)

Problem: The final this compound product is not a white crystalline powder and shows a distinct yellow or brown color.

Possible Cause Suggested Solution
Oxidation The phenolic hydroxyl groups on the gallate molecule are susceptible to oxidation, especially in alkaline conditions and in the presence of air.[1] Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
Colored Impurities Treat the this compound solution with activated carbon before the final crystallization step to adsorb colored impurities. Use a minimal amount of activated carbon to avoid significant product loss.
High Reaction Temperature Excessive heat can lead to the degradation of this compound. Maintain a controlled and moderate temperature during the synthesis.
Presence of Starting Material in Final Product

Problem: Analytical tests (TLC/HPLC) show significant contamination with unreacted gallic acid.

Possible Cause Suggested Solution
Insufficient Base Ensure the stoichiometry of the reaction is correct, with a slight excess of the sodium base to ensure all the gallic acid reacts.[1]
Ineffective Purification Perform a solvent wash. This compound is insoluble in solvents like anhydrous diethyl ether, while the unreacted gallic acid is soluble and will be washed away.[3]
Re-purify the product using recrystallization. The difference in solubility between this compound and gallic acid in water allows for effective separation.[1]

Quantitative Data on Purification Methods

Purification Method Achievable Purity Typical Recovery Rate Notes
Single Recrystallization (from water) 96-98%[1]VariableCan be improved with multiple recrystallization cycles.[1]
Column Chromatography 99-99.5%[1]70-75%[1]Ideal for achieving very high purity, though with lower recovery.[1]
Solvent Washing (with diethyl ether) Effective at removing unreacted gallic acidHighPrimarily for removing specific, soluble impurities.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound using Sodium Bicarbonate

This method is preferred for its selectivity towards the carboxylic acid group, minimizing side reactions.[3]

  • Preparation: In a round-bottom flask, prepare a suspension of gallic acid in water (approx. 1.5 g per 100 mL of water).[3]

  • Reaction: While stirring vigorously, slowly add solid sodium bicarbonate (NaHCO₃). Use a slight excess of gallic acid (molar ratio of approximately 1.0 gallic acid to 0.9 NaHCO₃) to ensure all the bicarbonate reacts.[3] Continue stirring at room temperature until gas evolution (CO₂) ceases.

  • Isolation: Evaporate the water completely under reduced pressure to obtain the solid crude product, which will be a mixture of this compound and a small amount of unreacted gallic acid.[3]

  • Purification (Solvent Wash): Transfer the crude solid to a Buchner funnel and wash it repeatedly with anhydrous diethyl ether. The unreacted gallic acid will dissolve in the ether, leaving the purified this compound, which is insoluble in ether, as a solid residue.[3]

  • Drying: Collect the purified this compound and dry it under a vacuum.

Protocol 2: Purification by Recrystallization from Water
  • Dissolution: In a beaker, dissolve the crude this compound in a minimum volume of hot deionized water, near its boiling point.[1]

  • Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath to induce crystallization.

  • Filtration: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold deionized water.

  • Drying: Dry the purified crystals in a vacuum oven. For higher purity, this process can be repeated.[1]

Protocol 3: Purity Analysis by Thin Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark spots for the starting material (gallic acid), the crude product, and the purified product.

  • Spotting: Dissolve small amounts of each sample in a suitable solvent (e.g., methanol). Using a capillary tube, spot each sample onto its designated mark on the baseline. Allow the solvent to evaporate completely.

  • Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., a mixture of ethyl acetate, hexane, and a small amount of formic acid). The solvent level should be below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Once the solvent front is near the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots under UV light (254 nm), where conjugated compounds will appear as dark spots.[4] Further visualization can be achieved by placing the plate in an iodine chamber or by using a chemical stain.[4]

  • Analysis: The presence of a spot in the product lanes that corresponds to the Rf value of the gallic acid standard indicates incomplete reaction or purification.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification GallicAcid Gallic Acid Reaction Reaction Vessel (Vigorous Stirring) GallicAcid->Reaction SodiumBase Sodium Bicarbonate or Sodium Hydroxide SodiumBase->Reaction Solvent Water Solvent->Reaction CrudeProduct Crude this compound Reaction->CrudeProduct Evaporation Recrystallization Recrystallization (from Hot Water) CrudeProduct->Recrystallization SolventWash Solvent Wash (Diethyl Ether) CrudeProduct->SolventWash PurifiedProduct Purified this compound Recrystallization->PurifiedProduct SolventWash->PurifiedProduct Troubleshooting_Logic cluster_low_yield Low Yield cluster_discoloration Discoloration cluster_impurity Gallic Acid Impurity start Problem Identified ly1 Incomplete Reaction? start->ly1 d1 Oxidation? start->d1 i1 Ineffective Purification? start->i1 ly_sol1 Check Stoichiometry (Slight Excess of Base) ly1->ly_sol1 Yes ly_sol2 Ensure Full Dissolution (Mild Heating) ly1->ly_sol2 Yes d_sol1 Use Inert Atmosphere d1->d_sol1 Yes d_sol2 Use Activated Carbon d1->d_sol2 Yes i_sol1 Perform Solvent Wash (Diethyl Ether) i1->i_sol1 Yes i_sol2 Repeat Recrystallization i1->i_sol2 Yes

References

Technical Support Center: Prevention of Sodium Gallate Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds is paramount to the accuracy and reproducibility of experimental results. Sodium gallate, a widely used antioxidant and research chemical, is susceptible to degradation if not stored under optimal conditions. This technical support center provides a comprehensive guide to understanding and preventing the degradation of this compound, complete with troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A1: this compound (C₇H₅NaO₅) is the sodium salt of gallic acid. Its structure, featuring a benzene ring with three hydroxyl (-OH) groups, endows it with potent antioxidant properties, enabling it to effectively scavenge free radicals.[1] In research and pharmaceutical applications, its stability is crucial as degradation can lead to a loss of antioxidant activity, the formation of interfering byproducts, and ultimately, compromised experimental outcomes.

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound are:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, especially in alkaline solutions, in the presence of oxidizing agents (like hydrogen peroxide), or upon exposure to air. This process can lead to the formation of colored quinone-type structures.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline environments can promote oxidation.

  • Moisture: As this compound is highly soluble in water, excessive moisture can facilitate degradation reactions.

Q3: How can I visually identify degraded this compound?

A3: Pure this compound is a white to off-white crystalline powder. A noticeable change in color, such as the development of a yellowish or brownish tint, is a common indicator of degradation, often due to the formation of oxidized quinone-like compounds.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure maximum shelf-life and stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated place. It is also advisable to store it away from strong oxidizing agents and alkaline substances.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Discoloration (yellowing/browning) of solid this compound. 1. Prolonged exposure to air (oxidation).2. Exposure to light.3. Storage at elevated temperatures.4. Contamination with impurities.1. Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).2. Use amber vials or store in a dark place.3. Store in a refrigerator or a cool, designated chemical storage area.4. Ensure proper handling to avoid cross-contamination.
Loss of antioxidant activity in experiments. 1. Degradation of the this compound stock solution.2. Incompatibility with other components in the experimental medium.3. pH of the experimental buffer is too high (alkaline).1. Prepare fresh stock solutions before use. If storing solutions, keep them refrigerated and protected from light for a limited time.2. Check for potential interactions with other reagents, especially metal ions or oxidizing agents.3. Adjust the pH of the buffer to be neutral or slightly acidic, if the experimental design allows.
Inconsistent results between experimental batches. 1. Variable storage conditions of the this compound powder.2. Use of degraded this compound in some batches.3. Inconsistent preparation of stock solutions.1. Standardize storage conditions for all batches of this compound.2. Always use this compound that is white and crystalline. Discard any discolored powder.3. Follow a strict, documented protocol for preparing solutions.
Precipitation in aqueous solutions. 1. Exceeding the solubility limit.2. Interaction with other components in the solution leading to the formation of insoluble complexes.1. Ensure the concentration is within the solubility limits. Gentle warming may aid dissolution, but avoid high temperatures.2. Analyze the composition of your solution for potential incompatibilities.

Degradation Pathways and Mechanisms

The primary degradation pathway for this compound is oxidation. The electron-rich phenol rings are susceptible to attack by oxidizing agents and reactive oxygen species (ROS).

cluster_main This compound Degradation Pathway SodiumGallate This compound Semiquinone Semiquinone Radical SodiumGallate->Semiquinone Oxidation (e.g., O2, light, heat) Quinone Ortho-quinone Semiquinone->Quinone Further Oxidation Polymerized Polymerized Products Quinone->Polymerized Polymerization

Caption: Oxidative degradation of this compound.

Experimental Protocols

To assess the stability of this compound and quantify its degradation, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

Objective: To develop and validate an HPLC method for the determination of this compound in the presence of its degradation products.

Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Forced degradation reagents: 1N HCl, 1N NaOH, 3% H₂O₂

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

Chromatographic Conditions (Example):

ParameterCondition
Mobile Phase Acetonitrile and 0.1% orthophosphoric acid in water (gradient or isocratic)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 272 nm
Injection Volume 20 µL

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or mobile phase). Prepare a series of working standards by diluting the stock solution.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Mix equal volumes of this compound stock solution and 1N HCl. Heat at 60 °C for a specified time. Neutralize with 1N NaOH.

    • Base Hydrolysis: Mix equal volumes of this compound stock solution and 1N NaOH. Keep at room temperature for a specified time. Neutralize with 1N HCl.

    • Oxidative Degradation: Mix equal volumes of this compound stock solution and 3% H₂O₂. Keep at room temperature for a specified time.

    • Thermal Degradation: Heat the solid this compound powder in an oven at a specified temperature (e.g., 105 °C) for a specified time. Dissolve in the solvent to prepare a sample solution.

    • Photodegradation: Expose the this compound solution to UV light in a photostability chamber for a specified duration.

  • Analysis: Inject the standard solutions and the stressed samples into the HPLC system.

  • Data Analysis: Compare the chromatograms of the stressed samples with that of the unstressed standard. The appearance of new peaks indicates degradation products. The decrease in the peak area of this compound corresponds to the extent of degradation.

Quantitative Data Summary

The following table provides an illustrative summary of expected degradation under various conditions. Actual degradation rates will depend on the specific experimental parameters.

Condition Time Temperature Expected Degradation (%) Primary Degradation Products
Acid Hydrolysis (1N HCl) 2 hours60 °C5 - 15Gallic Acid
Alkaline Hydrolysis (1N NaOH) 30 minsRoom Temp20 - 40Quinones, Polymerized Products
Oxidative (3% H₂O₂) 1 hourRoom Temp30 - 60Quinones, Oxidized Dimers
Thermal (Solid) 24 hours105 °C10 - 25Oxidized and Polymerized Products
Photolytic (UV light) 8 hoursAmbient15 - 30Quinones, Radicals

Note: This data is illustrative. Actual results may vary.

Experimental Workflow

The logical flow for investigating and mitigating this compound degradation is outlined below.

cluster_workflow Troubleshooting Workflow for this compound Degradation Observe Observe Signs of Degradation (e.g., discoloration, inconsistent results) Identify Identify Potential Causes (Light, Heat, Air, Moisture, pH) Observe->Identify Isolate Isolate Variable (Conduct controlled experiments) Identify->Isolate Implement Implement Corrective Actions (Modify storage and handling) Isolate->Implement Validate Validate Solution (Repeat experiment and monitor stability) Implement->Validate

References

Factors affecting the antioxidant efficacy of sodium gallate in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sodium gallate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during antioxidant efficacy experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's antioxidant activity?

A1: this compound, the sodium salt of gallic acid, exerts its antioxidant effects primarily through a single electron transfer (SET) and hydrogen atom transfer (HAT) mechanism. Its structure, featuring three hydroxyl (-OH) groups on a benzene ring, allows it to readily donate electrons or hydrogen atoms to neutralize free radicals, thus preventing oxidative damage.[1]

Q2: Why am I seeing inconsistent antioxidant activity results for this compound across different assays like DPPH, ABTS, and FRAP?

A2: It is common to observe variations in antioxidant activity across different assays due to their differing chemical principles.[2]

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on single electron transfer.[2]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay can involve both single electron transfer and hydrogen atom transfer.[2]

  • FRAP (Ferric Reducing Antioxidant Power) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which is a single electron transfer process.[2] this compound's effectiveness will vary depending on the specific reaction kinetics and mechanisms favored by each assay. For a comprehensive assessment, it is recommended to use a panel of assays.

Q3: Can this compound act as a pro-oxidant?

A3: Yes, under certain conditions, this compound and its parent compound, gallic acid, can exhibit pro-oxidant activity. This typically occurs in the presence of transition metal ions like copper (Cu²⁺) or iron (Fe³⁺). In such cases, the gallate can reduce the metal ion, which then participates in Fenton-like reactions to generate highly reactive hydroxyl radicals. The concentration of the gallate also plays a role; at high concentrations, the likelihood of pro-oxidant effects can increase.

Q4: What is the optimal pH for this compound's antioxidant activity?

A4: The antioxidant activity of gallates is pH-dependent. Generally, they exhibit higher stability and antioxidant efficacy in acidic to neutral conditions. In alkaline solutions, this compound can be more prone to auto-oxidation, which can decrease its antioxidant capacity and potentially lead to the formation of quinones and other oxidized derivatives.

Troubleshooting Guides

Issue 1: Lower than Expected Antioxidant Activity

Q: I am observing lower than expected antioxidant activity for my this compound solution. What could be the cause?

A: Several factors could contribute to this issue. Consider the following troubleshooting steps:

  • Solution Stability: this compound solutions, particularly at neutral to alkaline pH, can degrade over time, especially when exposed to light and oxygen. Prepare fresh solutions for your experiments and store them protected from light.

  • pH of the Medium: The antioxidant capacity of gallates can be significantly influenced by the pH of the reaction mixture. Ensure the pH of your assay system is within the optimal range for the specific assay and for this compound stability (typically acidic to neutral).

  • Solvent Choice: The solvent used to dissolve this compound and in the assay can impact the results. While this compound is highly soluble in water[1], the overall solvent system of the assay (e.g., presence of methanol or ethanol) can affect reaction kinetics.

  • Reagent Quality: Ensure that the reagents for your antioxidant assay (e.g., DPPH, ABTS radical solution, FRAP reagent) are fresh and have been stored correctly. Degradation of these reagents can lead to inaccurate results.[2]

Issue 2: High Variability Between Replicates

Q: My replicate experiments are showing high variability. How can I improve reproducibility?

A: High variability can stem from several sources. Here are some tips to improve consistency:

  • Precise Pipetting: Ensure accurate and consistent pipetting of all solutions, especially small volumes. Calibrate your pipettes regularly.

  • Thorough Mixing: Ensure all components in each well or cuvette are thoroughly mixed before taking measurements.

  • Temperature Control: Maintain a consistent temperature throughout the assay, as reaction rates can be temperature-sensitive.

  • Light Exposure: For light-sensitive assays like DPPH, protect the reaction mixtures from light as much as possible.[3]

  • Reaction Time: The reaction between this compound and the assay radicals may not be instantaneous. Standardize the incubation time for all samples and standards to ensure you are measuring at a consistent point in the reaction kinetic. For the ABTS assay, the reaction can be slow, and a fixed time point might not represent the reaction's completion.[2]

Issue 3: Interference in Colorimetric Assays

Q: I am concerned that my this compound solution might be interfering with the absorbance readings in my colorimetric assays.

A: This is a valid concern, especially if your sample has some inherent color. Here's how to address it:

  • Run a Sample Blank: For each concentration of this compound you test, prepare a corresponding blank that contains the sample and the assay solvent but not the colored reagent (e.g., DPPH or ABTS radical). Subtract the absorbance of this blank from the absorbance of your test sample to correct for any background color.[2]

Data Presentation

The antioxidant efficacy of gallates can be influenced by various experimental conditions. The following tables summarize key quantitative data for gallic acid, the parent compound of this compound.

Table 1: Factors Affecting Gallic Acid Antioxidant Activity

FactorObservationReference
pH Higher antioxidant activity observed in acidic conditions (pH 2-4). Activity decreases as pH becomes more alkaline.
Temperature Stability of gallates decreases with increasing temperature. For instance, degradation of epigallocatechin gallate (a related compound) increases significantly at higher temperatures.
Concentration Antioxidant activity generally increases with concentration, but at very high concentrations, pro-oxidant effects may be observed, especially in the presence of metal ions.

Table 2: Reported Antioxidant Activity of Gallic Acid in Common Assays

AssayParameterReported ValueReference
DPPH IC₅₀13.2 µM[4]
ABTS TEAC (Trolox Equivalent Antioxidant Capacity)Varies with pH; higher at neutral pH.
FRAP FRAP ValueIncreases with increasing pH from 4 to 7.

Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals. TEAC is a measure of the antioxidant capacity of a substance relative to the standard, Trolox.

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5]

Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM DPPH solution in methanol. Store this solution in an amber bottle at 4°C.[2]

    • Prepare a series of this compound solutions of varying concentrations in methanol or water.

    • Prepare a positive control solution (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure (96-well plate):

    • To respective wells, add 20 µL of your this compound sample, standard, or solvent (for the blank).

    • To correct for potential color interference, add 20 µL of each sample concentration to separate wells, followed by 180 µL of the solvent (these are your sample blanks).

    • Add 180 µL of the 0.1 mM DPPH solution to all wells except the sample blanks.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm.

    • Subtract the absorbance of the sample blanks from their corresponding test samples.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of this compound to determine the IC₅₀ value.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a decolorization of the solution.[6]

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[2]

  • Assay Procedure (96-well plate):

    • Add 10 µL of your this compound sample, standard, or solvent to the wells.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for a specified time (e.g., 6-30 minutes) in the dark.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the antioxidant's activity to that of a Trolox standard curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: This assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of an antioxidant, which results in an intense blue color.[7]

Methodology:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare and carefully adjust the pH.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh and warm it to 37°C before use.[7]

  • Assay Procedure (96-well plate):

    • Add 20 µL of your this compound sample, standard (e.g., FeSO₄ or Trolox), or solvent to the wells.

    • Add 180 µL of the FRAP reagent to each well.

    • Incubate at 37°C for a specified time (e.g., 4-30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 593 nm.

    • Subtract the blank reading from the sample and standard readings.

    • Plot the absorbance of the standards against their concentration to create a standard curve.

    • Determine the FRAP value of your samples from the standard curve, expressed as µmol of Fe²⁺ equivalents per gram or liter of sample.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sample Prepare this compound and Standard Solutions mix Mix Sample/Standard with Reagent prep_sample->mix prep_reagent Prepare Assay Reagent (DPPH, ABTS, or FRAP) prep_reagent->mix incubate Incubate (Time & Temp Dependent) mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition or Ferric Reduction measure->calculate determine Determine IC50 or TEAC/FRAP Value calculate->determine pro_oxidant_mechanism cluster_0 Pro-oxidant Activity of this compound NaG This compound Metal_reduced Reduced Metal Ion (e.g., Fe²⁺, Cu⁺) NaG->Metal_reduced reduces OH_radical Hydroxyl Radical (•OH) Metal_reduced->OH_radical reacts with Metal_oxidized Transition Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_oxidized->NaG H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Metal_reduced Oxidative_Damage Oxidative Damage (e.g., to DNA, lipids) OH_radical->Oxidative_Damage causes nf_kb_pathway cluster_nfkb Inhibition of NF-κB Signaling by Gallic Acid cluster_nuc Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 inhibits NFkB_p65_active Active NF-κB NFkB_p65->NFkB_p65_active translocates to Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_p65_active->Inflammatory_Genes activates transcription of Gallic_Acid Gallic Acid Gallic_Acid->IKK inhibits

References

Addressing solubility issues of sodium gallate in different solvent systems.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on addressing solubility challenges encountered when working with sodium gallate in various solvent systems. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and relevant biological pathway information to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound is known to be highly soluble in water.[1][2][3][4] While specific quantitative data for this compound can be limited, its solubility is expected to be significantly higher than its parent compound, gallic acid, due to its salt form. For reference, the solubility of other sodium salts of organic acids, such as sodium benzoate and sodium salicylate, is well-documented and can provide an estimate. The solubility of phenolic compounds is also influenced by the presence of salts in the solution.[5]

Q2: My this compound solution is changing color. What is happening and how can I prevent it?

A2: The discoloration of phenolic compound solutions, often appearing as a yellow or brown tint, is a common sign of oxidation.[6] Phenolic compounds like this compound are susceptible to oxidation, which can be accelerated by several factors including:

  • High pH: Alkaline conditions can deprotonate the hydroxyl groups, making the molecule more prone to oxidation.

  • Dissolved Oxygen: Oxygen in the solvent can directly react with the compound.

  • Light Exposure: UV and visible light can trigger oxidative reactions.

  • Presence of Metal Ions: Metal ions can act as catalysts for oxidation.[6]

To prevent oxidation, it is recommended to use deoxygenated solvents, protect solutions from light by using amber vials or wrapping containers in foil, and preparing solutions at a slightly acidic to neutral pH if the experimental conditions allow.[6]

Q3: Can I prepare a concentrated stock solution of this compound in an organic solvent?

Q4: How should I prepare this compound solutions for cell culture experiments?

A4: For cell culture applications, it is critical to ensure the sterility of the this compound solution. A common method involves preparing a concentrated stock solution in a sterile solvent like DMSO, and then diluting it to the final working concentration in the cell culture medium.[7] It is important to filter-sterilize the stock solution through a 0.22 µm filter. When diluting the stock solution, add it dropwise to the medium while gently mixing to avoid precipitation. Always include a vehicle control (cell culture medium with the same final concentration of the solvent) in your experiments.

Data Presentation: Solubility of Sodium Salts

The following table summarizes the aqueous solubility of sodium benzoate and sodium salicylate, which can serve as a reference for estimating the solubility of this compound.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Reference(s)
Sodium BenzoateWater062.65[9]
Water1562.84[9]
Water2063[10]
Water3062.87[9]
Water10074.2[9]
Sodium SalicylateWater15111[11]
Water20~100[12]

Troubleshooting Guides

Issue 1: this compound Fails to Dissolve Completely

Caption: Troubleshooting workflow for initial dissolution issues.

  • Verify Solvent Choice: this compound is most soluble in water.[1][2][3][4] For organic solvents, solubility may be more limited.

  • Increase Energy Input: Use of a sonicator or gentle warming can help to break up solute particles and increase the rate of dissolution.

  • Check for Saturation: If the compound is still not dissolving, you may have reached the solubility limit. Try adding more solvent to decrease the concentration.

  • Assess Compound Purity: Impurities can affect solubility. If possible, use a high-purity grade of this compound.

Issue 2: Precipitate Forms in a Buffered Solution

Caption: Troubleshooting workflow for precipitation in buffered solutions.

  • pH Effects: The solubility of phenolic compounds can be pH-dependent. A significant shift in pH upon adding this compound to a buffer could lead to precipitation. Measure the final pH of the solution.

  • Salting Out: High concentrations of salts in a buffer can decrease the solubility of other solutes. If you are observing precipitation, consider diluting your buffer.

  • Divalent Cations: The presence of divalent cations like calcium or magnesium can sometimes lead to the formation of less soluble salts. If suspected, the addition of a chelating agent such as EDTA can help.[13]

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of the aqueous buffer to the vial.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved solids.

  • Dilute the filtered solution with the buffer as necessary to be within the linear range of the analytical method.

  • Quantify the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution for use in various assays.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • 0.22 µm syringe filter

Procedure:

  • Calculation: Determine the mass of this compound needed. For 1 mL of a 100 mM stock solution (Molecular Weight: 192.11 g/mol ), you will need 19.21 mg.

  • Weighing: Accurately weigh the calculated amount of this compound into a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of anhydrous, sterile DMSO to the tube.

  • Mixing: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Sterilization: For cell culture applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

Signaling Pathway Diagrams

This compound and related phenolic compounds are known for their antioxidant and anti-inflammatory properties. These activities are often mediated through their interaction with key cellular signaling pathways.

Antioxidant Signaling Pathway: Nrf2/HO-1 Activation

This compound can exert antioxidant effects by activating the Nrf2/HO-1 pathway, a key regulator of cellular defense against oxidative stress.[14][15][16][17][18]

G cluster_nucleus Nuclear Events ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation SodiumGallate This compound SodiumGallate->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to HO1 HO-1 ARE->HO1 activates transcription AntioxidantEnzymes Other Antioxidant & Cytoprotective Genes ARE->AntioxidantEnzymes activates transcription CellularProtection Cellular Protection (Reduced Oxidative Damage) HO1->CellularProtection AntioxidantEnzymes->CellularProtection G cluster_cox COX Pathway cluster_lox LOX Pathway InflammatoryStimuli Inflammatory Stimuli PLA2 Phospholipase A2 InflammatoryStimuli->PLA2 activates MembranePhospholipids Membrane Phospholipids ArachidonicAcid Arachidonic Acid MembranePhospholipids->ArachidonicAcid PLA2->MembranePhospholipids acts on COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins (e.g., PGE2) COX->Prostaglandins Inflammation_COX Inflammation Prostaglandins->Inflammation_COX Leukotrienes Leukotrienes (e.g., LTB4) LOX->Leukotrienes Inflammation_LOX Inflammation Leukotrienes->Inflammation_LOX SodiumGallate This compound SodiumGallate->COX inhibits SodiumGallate->LOX inhibits

References

How to control for the pro-oxidant effects of gallates under certain conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on managing the pro-oxidant effects of gallates, such as propyl gallate and epigallocatechin gallate (EGCG), which can occur under specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: Under what conditions do gallates switch from being antioxidants to pro-oxidants?

A1: Gallates can exhibit pro-oxidant activity under certain in vitro conditions, including:

  • High Concentrations: At elevated concentrations, the rate of autooxidation and subsequent reactive oxygen species (ROS) generation can surpass the compound's radical scavenging capacity.[1][2][3]

  • Presence of Transition Metal Ions: Metal ions like iron (Fe³⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals from the hydrogen peroxide (H₂O₂) produced during gallate autooxidation, via the Fenton reaction.[1][4][5]

  • High pH: Alkaline or even physiological pH (pH 7.4) can promote the autooxidation of gallates, leading to the generation of ROS.[1][6][7]

  • High Oxygen Tension: The oxygen levels in standard cell culture incubators (~18-21%) are significantly higher than in most tissues in vivo, which can facilitate the autooxidation of gallates.[8]

Q2: What is the primary mechanism behind the pro-oxidant effect of gallates?

A2: The primary mechanism involves the autooxidation of the gallate molecule in an oxygen-rich environment. This process generates superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂).[1] In the presence of transition metal ions, H₂O₂ can then be converted into the highly damaging hydroxyl radical (•OH), which can lead to oxidative damage to lipids, proteins, and DNA.[1][5]

Q3: How can I minimize the pro-oxidant effects of gallates in my cell culture experiments?

A3: To minimize pro-oxidant effects, consider the following strategies:

  • Use Metal Chelators: Add a metal chelator like ethylenediaminetetraacetic acid (EDTA) to your culture medium to sequester transition metal ions that catalyze the Fenton reaction.[5][9]

  • Co-treat with Catalase: The addition of catalase to the culture medium can help to break down the H₂O₂ generated by gallate autooxidation, thus preventing the formation of hydroxyl radicals.[1][10]

  • Use N-acetylcysteine (NAC): Co-treatment with NAC can help replenish intracellular glutathione (GSH) levels, a key cellular antioxidant, thereby protecting cells from oxidative stress.[11]

  • Prepare Fresh Solutions: Always prepare gallate solutions fresh for each experiment to avoid degradation products that may have different activities.[11]

  • Control pH: Be mindful of the pH of your experimental system, as higher pH can promote pro-oxidant activity.[6][7]

Q4: Are the pro-oxidant effects of gallates always detrimental?

A4: Not necessarily. The pro-oxidant activity of gallates is being explored for therapeutic applications, particularly in cancer research. The generation of ROS in cancer cells can induce apoptosis (programmed cell death) and inhibit tumor growth.[1][8] However, in most other applications, these effects are unintended and need to be controlled for accurate experimental outcomes.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent gallate concentration due to precipitation or degradation.Prepare fresh gallate solutions for each experiment and ensure complete dissolution before use.[11]
Cell passage number and health.Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before treatment.[11]
Unexpected cell death in control groups treated with gallates. Pro-oxidant effects of the gallate at the concentration used.Lower the concentration of the gallate. The antioxidant-to-pro-oxidant switch is often dose-dependent.[1][2]
Presence of transition metal ions in the media.Use high-purity water and reagents. Consider adding a metal chelator like EDTA to the media.[5][11]
Inconsistent results in ROS assays. Autooxidation of gallates in the assay buffer.Prepare gallate solutions immediately before addition to the assay. Minimize exposure to light and air.
Interference of the gallate with the fluorescent probe.Run appropriate controls, including the gallate with the probe in a cell-free system, to check for direct interactions.

Quantitative Data Summary

Table 1: Concentration-Dependent Effects of Gallates
Gallate Derivative Model System Antioxidant Concentration Range Pro-oxidant Concentration Range Reference
Epigallocatechin-3-gallate (EGCG)Human blood lymphocytes0.01-0.1 µM1-100 µM[1]
Propyl GallateHepatoma fish cell line (PLHC-1)Not specifiedEC₅₀ of 10 µM[12]
Methyl GallateHepatocellular carcinoma cellsNot specifiedIC₅₀ of ~20-40 µg/ml[13]
Table 2: Influence of Experimental Conditions on Gallate Activity
Condition Effect on Gallate Activity Controlling Factor Reference
pH Pro-oxidant activity observed at low pH (2-4) for EGCG in some systems; antioxidant at higher pH (5-7).[6] Antioxidative activities of catechins are high and constant at pH 6-12, but decrease in acidic solutions.[14][15]Buffer the experimental system to the desired pH.[6][7][14][15]
Metal Ions Fe³⁺ and Cu²⁺ can catalyze Fenton reactions, leading to pro-oxidant effects.[1][5] Cu²⁺ can increase the antioxidative activity of EGCG, while Fe²⁺ can inhibit it.[7][14]Use metal chelators (e.g., EDTA).[5][9] Use high-purity reagents.[1][5][9][14]
Oxygen Tension High oxygen levels in cell culture can promote autooxidation.[8]Consider using physiological oxygen concentrations if experimentally feasible.[8]

Experimental Protocols

Protocol 1: Assessment of Intracellular ROS using DCFDA/H2DCFDA

This protocol is for measuring general intracellular ROS levels.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Gallate Treatment: Prepare fresh serial dilutions of the gallate in serum-free medium. Remove the culture medium from the cells and add the gallate dilutions. Include a positive control (e.g., 100 µM H₂O₂) and a vehicle control. Incubate for the desired time (e.g., 30 minutes to 24 hours).[16]

  • Probe Loading: After treatment, wash the cells twice with warm PBS. Prepare a 10 µM working solution of H2DCFDA in serum-free medium. Add the H2DCFDA solution to each well and incubate for 30 minutes at 37°C, protected from light.[16]

  • Measurement: Wash the cells twice with PBS. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[17]

Protocol 2: Mitigation of Gallate Pro-oxidant Effects with N-acetylcysteine (NAC)

This protocol describes how to use NAC to counteract gallate-induced cytotoxicity.

  • Cell Seeding: Seed cells in a multi-well plate suitable for a viability assay (e.g., 96-well plate for MTT assay).

  • Co-treatment: Prepare solutions of your gallate of interest and NAC. Treat cells with the gallate alone, NAC alone, and a combination of the gallate and NAC. Include untreated and vehicle-treated controls. A typical concentration for NAC is in the range of 1-10 mM.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Viability Assessment: After incubation, assess cell viability using a standard method such as the MTT assay.[11]

    • Remove the treatment medium.

    • Add fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

    • Calculate cell viability as a percentage of the untreated control.[11]

Visualizations

Gallate_Pro_oxidant_Pathway Gallate Gallate Autooxidation Autooxidation (High pH, O2) Gallate->Autooxidation H2O2 Hydrogen Peroxide (H₂O₂) Autooxidation->H2O2 Superoxide Superoxide (O₂⁻) Autooxidation->Superoxide FentonReaction Fenton Reaction H2O2->FentonReaction MetalIons Transition Metal Ions (Fe²⁺, Cu⁺) MetalIons->FentonReaction HydroxylRadical Hydroxyl Radical (•OH) FentonReaction->HydroxylRadical OxidativeDamage Oxidative Damage (Lipid Peroxidation, DNA Damage) HydroxylRadical->OxidativeDamage

Caption: Mechanism of gallate-induced pro-oxidant activity.

Troubleshooting_Workflow Start Unexpected Cytotoxicity Observed CheckConc Is Gallate Concentration Too High? Start->CheckConc LowerConc Lower Gallate Concentration CheckConc->LowerConc Yes CheckMetals Are Metal Ions Present in Media? CheckConc->CheckMetals No Reassess Re-evaluate Cytotoxicity LowerConc->Reassess AddChelator Add Metal Chelator (e.g., EDTA) CheckMetals->AddChelator Yes CheckH2O2 Is H₂O₂ Production the Culprit? CheckMetals->CheckH2O2 No AddChelator->Reassess AddCatalase Co-treat with Catalase CheckH2O2->AddCatalase Yes CheckH2O2->Reassess No AddCatalase->Reassess Experimental_Control_Logic Objective Objective: Isolate Antioxidant Effects of Gallate Condition1 High Gallate Concentration Objective->Condition1 Condition2 Presence of Metal Ions Objective->Condition2 Condition3 High pH Objective->Condition3 Control1 Use Lower, Therapeutically Relevant Dose Condition1->Control1 Control2 Add Metal Chelator (EDTA) Condition2->Control2 Control3 Buffer System to Neutral/Acidic pH Condition3->Control3 Outcome Reduced Pro-oxidant Interference Control1->Outcome Control2->Outcome Control3->Outcome

References

Technical Support Center: Mitigating the Cytotoxicity of Sodium Gallate at High Concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving high concentrations of sodium gallate.

Troubleshooting Guide

This guide addresses specific problems you might encounter during your experiments with this compound, offering potential causes and solutions.

ProblemPossible Cause(s)Suggested Solution(s)
High variability in cytotoxicity results between experiments. 1. Inconsistent this compound Concentration: Precipitation of the compound in the stock solution or culture medium. 2. Cell Health and Passage Number: Primary cells or continuous cell lines at high passage numbers can have altered sensitivity. 3. Instability in Culture Medium: this compound can be unstable in certain cell culture media, leading to degradation and loss of activity over time.[1][2]1. Prepare fresh this compound solutions for each experiment. Ensure complete dissolution in the solvent (e.g., sterile water or PBS) before diluting in culture medium. Visually inspect for precipitates before use. 2. Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase before treatment. 3. Minimize the time between preparing the media with this compound and adding it to the cells. Consider the composition of your media, as some components can affect stability.
Precipitate forms when adding this compound to the culture medium. 1. Low Aqueous Solubility in Complex Media: The compound may be less soluble in the complex mixture of salts and proteins in the culture medium. 2. Solvent Shock: Rapid dilution of a concentrated stock solution can cause the compound to precipitate. 3. pH and Temperature Effects: Changes in pH or temperature upon addition to the medium can reduce solubility.1. Prepare the this compound stock solution in a solvent in which it is highly soluble (e.g., sterile deionized water) and perform serial dilutions. 2. Add the stock solution dropwise to the culture medium while gently vortexing to ensure rapid mixing and avoid localized high concentrations. 3. Ensure the pH of your stock solution is compatible with the culture medium. Warm the medium to 37°C before adding the this compound solution.
Unexpectedly high cytotoxicity at low concentrations. 1. Pro-oxidant Effect: At certain concentrations and in the presence of metal ions, this compound can act as a pro-oxidant, increasing reactive oxygen species (ROS) and cellular damage.[3][4][5][6][7] 2. Synergistic Effects with Media Components: Components in the culture medium may enhance the cytotoxic effects of this compound.1. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to counteract the pro-oxidant effect. See the experimental protocols section for more details. 2. Review the composition of your culture medium. If possible, use a simpler, defined medium for the duration of the experiment to identify potential synergistic interactions.
Difficulty reproducing published IC50 values. 1. Different Cell Lines and Culture Conditions: IC50 values are highly dependent on the cell line, its metabolic activity, and the specific culture conditions used. 2. Assay-Specific Artifacts: The chosen cytotoxicity assay (e.g., MTT, MTS, LDH) may be influenced by the chemical properties of this compound.1. Ensure your experimental setup (cell line, seeding density, incubation time) closely matches the published study. 2. If using a tetrazolium-based assay (MTT, MTS), run a control with this compound in cell-free medium to check for any direct reduction of the dye.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity at high concentrations?

A1: At high concentrations, this compound's cytotoxicity is primarily mediated by its pro-oxidant activity, leading to the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including lipids, proteins, and DNA, and trigger programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis appears to be a key mechanism.

Q2: How can I reduce the cytotoxicity of this compound to non-target cells in my experiments?

A2: There are two primary strategies to mitigate the off-target cytotoxicity of this compound:

  • Antioxidant Co-treatment: The addition of an antioxidant, such as N-acetylcysteine (NAC), can help neutralize the pro-oxidant effects of high concentrations of this compound.

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as those made from chitosan and alginate, can provide a controlled release of the compound. This can reduce the immediate cytotoxic impact on cells and may allow for more targeted delivery in future applications.[8][9][10]

Q3: Does the choice of cell culture medium affect the stability and cytotoxicity of this compound?

A3: Yes, the composition of the cell culture medium can significantly impact the stability of phenolic compounds like this compound.[1][2] Factors such as pH, the presence of metal ions, and other components can influence its oxidation and degradation, which in turn will affect its cytotoxic properties. It is recommended to prepare fresh solutions and minimize the time the compound is in the medium before being added to the cells.

Q4: Is there a concentration at which this compound switches from being an antioxidant to a pro-oxidant?

A4: The transition from antioxidant to pro-oxidant activity is concentration-dependent and also influenced by the cellular microenvironment, particularly the presence of transition metal ions.[4][5][6][7] At low concentrations, this compound can act as an antioxidant by scavenging free radicals. However, at higher concentrations, it can participate in Fenton-like reactions, leading to the generation of ROS and a pro-oxidant effect.[4] The exact concentration for this switch can vary between cell types and experimental conditions.

Q5: How does nanoparticle encapsulation reduce the cytotoxicity of this compound?

A5: Nanoparticle encapsulation can reduce cytotoxicity by altering the pharmacokinetic profile of this compound. By entrapping the compound within a polymeric matrix, its immediate availability to the cells is reduced. The nanoparticles then provide a sustained release of this compound over time, preventing the sudden high concentration that can lead to acute cytotoxicity.[8][9][10]

Quantitative Data on Cytotoxicity

The following tables summarize the cytotoxic effects of gallic acid and its derivatives on various cell lines. While specific data for this compound is limited, these values for structurally related compounds provide a useful reference.

Table 1: IC50 Values of Gallic Acid and its Derivatives in Cancer vs. Normal Cell Lines

CompoundCell Line (Cancer)IC50 (µg/mL)Cell Line (Normal)IC50 (µg/mL)Reference
Gallic AcidHeLa (Cervical Cancer)10.00 ± 1.06Vero (Kidney Epithelial)No activity observed[11]
Methyl GallateHeLa (Cervical Cancer)11.00 ± 0.58Vero (Kidney Epithelial)No activity observed[11]
Gallic AcidMCF-7 (Breast Cancer)166.90--[3][12]
Heptyl GallateMCF-7 (Breast Cancer)25.94--[3][12]
Octyl GallateMCF-7 (Breast Cancer)42.34--[3][12]

Table 2: Comparative Cytotoxicity of Free vs. Encapsulated Compounds

CompoundFormulationCell LineIC10 (µg/mL) after 72hFold Change in CytotoxicityReference
ICD-85 (Peptide)Free FormPrimary Lamb Kidney9 ± 2.7-[8][9]
ICD-85 (Peptide)Sodium Alginate NPsPrimary Lamb Kidney52 ± 4.3~6-fold decrease[8][9]

Note: Data for a peptide (ICD-85) is used to illustrate the principle of reduced cytotoxicity through encapsulation, as direct comparative data for this compound was not available.

Experimental Protocols

Assessment of this compound Cytotoxicity using MTS Assay

This protocol outlines the steps to determine the cytotoxicity of this compound using a 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well cell culture plates

  • MTS reagent kit (containing MTS and an electron coupling reagent like PES)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in sterile deionized water or PBS.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include wells with medium only (no cells) for background control and wells with cells in medium without this compound as a negative control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTS Assay:

    • Add 20 µL of the MTS reagent solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the medium-only wells from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol describes how to analyze the expression of key proteins in the apoptotic pathway, such as caspases, after treatment with this compound.

Materials:

  • This compound

  • Cell line of interest

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-9, anti-Caspase-8, anti-Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-Actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with this compound at the desired concentrations for the specified time.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities, normalizing to a loading control like β-actin, to determine changes in protein expression and cleavage.[13][14][15][16][17]

Encapsulation of this compound in Chitosan-Alginate Nanoparticles

This protocol describes the preparation of this compound-loaded chitosan-alginate nanoparticles using the ionic gelation method.[18][19]

Materials:

  • This compound

  • Low molecular weight Chitosan

  • Sodium Alginate

  • Calcium Chloride (CaCl₂)

  • Acetic Acid

  • Deionized water

  • Magnetic stirrer

  • Ultracentrifuge

Procedure:

  • Preparation of Polymer Solutions:

    • Chitosan Solution: Prepare a 0.1% (w/v) chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution with continuous stirring.

    • Sodium Alginate and this compound Solution: Prepare a 0.1% (w/v) sodium alginate solution in deionized water. Once dissolved, add this compound to this solution at the desired concentration (e.g., 0.05% w/v) and stir until fully dissolved.

  • Nanoparticle Formation:

    • Add a 0.1% (w/v) calcium chloride solution dropwise to the sodium alginate-sodium gallate solution under constant magnetic stirring. This forms a pre-gel.

    • Add the chitosan solution dropwise to the pre-gelled alginate mixture under continuous stirring.

    • Continue stirring for 30-60 minutes to allow for the formation of stable nanoparticles.

  • Purification:

    • Collect the nanoparticles by ultracentrifugation (e.g., 14,000 x g for 30 minutes).

    • Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated this compound and other reagents.

    • Repeat the centrifugation and washing steps twice.

  • Characterization (Optional):

    • Resuspend the final nanoparticle pellet in deionized water.

    • Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency using appropriate techniques (e.g., Dynamic Light Scattering, UV-Vis spectrophotometry).

Visualizations

Signaling Pathway of this compound-Induced Apoptosis

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR1) Death_Ligand->Death_Receptor Binds Pro_Caspase8 Pro-Caspase-8 Death_Receptor->Pro_Caspase8 Recruits & Activates Caspase8 Caspase-8 Pro_Caspase8->Caspase8 Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 Activates Sodium_Gallate High Concentration This compound ROS Increased ROS Sodium_Gallate->ROS Bax Bax ROS->Bax Activates Bcl2 Bcl-2 ROS->Bcl2 Inhibits Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Bax->Mitochondrion Forms pore Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Pro_Caspase9 Pro-Caspase-9 Apaf1->Pro_Caspase9 Recruits Caspase9 Caspase-9 Pro_Caspase9->Caspase9 Cleavage Caspase9->Pro_Caspase3 Activates Caspase3 Caspase-3 Pro_Caspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: this compound-induced apoptosis signaling pathway.

Experimental Workflow for Assessing Cytotoxicity Mitigation

G Cell_Culture 1. Seed Cells in 96-well plate Prepare_SG 2. Prepare this compound (SG) and Mitigation Agents Control A. Control (No Treatment) Prepare_SG->Control 3. Treat Cells SG_Alone B. SG Alone Prepare_SG->SG_Alone 3. Treat Cells SG_Antioxidant C. SG + Antioxidant Prepare_SG->SG_Antioxidant 3. Treat Cells Encapsulated_SG D. Encapsulated SG Prepare_SG->Encapsulated_SG 3. Treat Cells Incubate 4. Incubate for 24-72h Encapsulated_SG->Incubate MTS_Assay 5. Perform MTS Assay Incubate->MTS_Assay Measure_Absorbance 6. Measure Absorbance MTS_Assay->Measure_Absorbance Data_Analysis 7. Calculate % Viability and IC50 Measure_Absorbance->Data_Analysis

Caption: Workflow for cytotoxicity mitigation assessment.

Troubleshooting Flowchart for Unexpected High Cytotoxicity

Caption: Troubleshooting high cytotoxicity flowchart.

References

Best practices for handling and storing sodium gallate in the lab.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling and storing sodium gallate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (C₇H₅NaO₅) is the organic sodium salt of gallic acid.[1] It typically appears as a white crystalline powder that is highly soluble in water.[1][2][3] Due to its phenolic structure, it is known for its antioxidant properties.[2][4]

Q2: How should I properly store solid this compound?

A2: Solid this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6] It should be kept away from incompatible materials such as strong oxidants and combustibles.[3] It is classified as a non-combustible solid.[7]

Q3: What are the primary safety hazards associated with this compound?

A3: this compound may cause skin and eye irritation.[3] When handling the powder, it is important to work in a well-ventilated area to avoid inhaling dust.[3][5] Standard personal protective equipment (PPE), including safety goggles and gloves, should be worn.[3][8]

Q4: How should I prepare an aqueous solution of this compound?

A4: Due to its high water solubility, this compound can be readily dissolved in water by stirring.[1][2][3][4] However, be aware that alkaline solutions of this compound can be susceptible to oxidation from the air, which may cause a color change.[2] For sensitive experiments, it is recommended to use freshly prepared solutions.

Q5: How should I dispose of this compound waste?

A5: Disposal of this compound should be in accordance with local, state, and federal regulations. Uncontaminated solid this compound may be considered non-hazardous and disposable in regular trash, provided it is securely packaged.[9] However, if mixed with hazardous materials, it must be treated as hazardous waste.[9] Empty containers should be triple-rinsed, with the rinsate collected for proper disposal if required by institutional guidelines.[10]

Troubleshooting Guide

Q: Why has my this compound solution turned a yellow or brown color? A: The discoloration is likely due to oxidation. In alkaline solutions, this compound can be oxidized by air, leading to the formation of quinones and other colored derivatives.[2]

  • Solution: Prepare solutions fresh before use. For experiments sensitive to oxidation, consider using deoxygenated water and preparing the solution under an inert atmosphere (e.g., nitrogen or argon).

Q: The solid this compound in the container has become clumpy and hard. What happened? A: This indicates moisture absorption.

  • Solution: Ensure the container is always tightly sealed after use and stored in a dry environment.[3][6] Storing the container inside a desiccator can help prevent this issue.

Q: My synthesis of this compound from gallic acid has a very low yield. What could be the cause? A: Low yield can result from several factors:

  • Incomplete reaction: Gallic acid has limited solubility in cold water.[1][11] The reaction may be incomplete if the gallic acid did not fully dissolve.

  • Incorrect pH: The pH is crucial for optimal salt formation.[1]

  • Side reactions: Using a strong base like sodium hydroxide (NaOH) can cause reactions with the phenolic hydroxyl groups, not just the intended carboxylic acid group.[11]

  • Solution: Gently warm the reaction mixture to between 20°C and 50°C to increase the solubility of gallic acid.[1] Use a milder base like sodium bicarbonate (NaHCO₃) to selectively react with the carboxylic acid.[11] Monitor the reaction to ensure it reaches a pH of 7-8 for optimal results.[1]

Data and Properties Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Chemical FormulaC₇H₅NaO₅[4][7]
Molecular Weight192.10 g/mol [4][7]
AppearanceWhite crystalline powder[1][2][3]
SolubilityHighly soluble in water[1][2][3][4]
StabilityStable in various pH, but can oxidize in alkaline solutions[2][4]

Table 2: Safety and Handling Information

AspectRecommendationReferences
Hazards May cause skin and eye irritation.[3]
PPE Safety glasses/goggles, gloves.[3][8]
Handling Use in a well-ventilated area to avoid dust formation.[3][5]
Storage Store in a dry, cool, well-ventilated place away from oxidants.[3]
First Aid (Eyes) Rinse cautiously with water for several minutes.[5][6]
First Aid (Skin) Wash with plenty of soap and water.[5][6]
First Aid (Ingestion) Rinse mouth, seek immediate medical attention.[3]

Experimental Protocols & Workflows

A general workflow for handling this compound from receipt to disposal is outlined below.

G cluster_prep Preparation & Storage cluster_use Experiment & Disposal receive Receive & Inspect Container storage Store in Cool, Dry, Ventilated Area receive->storage weigh Weigh in Ventilated Area (Wear PPE) storage->weigh prep_sol Prepare Fresh Aqueous Solution weigh->prep_sol waste_solid Solid Waste & Contaminated PPE weigh->waste_solid exp Use in Experiment prep_sol->exp waste_liq Aqueous Waste exp->waste_liq exp->waste_solid dispose Dispose Waste per Institutional Guidelines waste_liq->dispose waste_solid->dispose

Caption: Standard laboratory workflow for this compound.

Protocol: Synthesis of this compound via Gallic Acid Neutralization

This protocol details a common lab-scale synthesis method using sodium bicarbonate, which minimizes side reactions.[11]

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification GA Gallic Acid (Solid) suspend Suspend Gallic Acid in Water with Vigorous Stirring GA->suspend SB Sodium Bicarbonate (Solid) add_sb Gradually Add NaHCO₃ SB->add_sb suspend->add_sb react Reaction Continues (CO₂ evolves) Maintain 20-50°C add_sb->react evap Evaporate Water (Reduced Pressure) react->evap crude Crude this compound (with unreacted Gallic Acid) evap->crude wash Wash with Anhydrous Diethyl Ether crude->wash final Pure this compound (Solid) wash->final

Caption: Synthesis and purification of this compound.

Methodology:

  • Preparation: Weigh gallic acid and sodium bicarbonate. A molar ratio of approximately 1.0 (gallic acid) to 0.9 (sodium bicarbonate) is suggested to ensure the reaction medium does not become too basic, leaving a small amount of unreacted gallic acid which is easily removed.[11]

  • Reaction: Create a suspension of the weighed gallic acid in a suitable volume of water in a flask equipped with a magnetic stirrer.

  • While stirring vigorously, gradually add the sodium bicarbonate to the suspension. Carbon dioxide will evolve.

  • Mild heating (20-50°C) can be applied to aid the dissolution of gallic acid.[1] Continue stirring until the evolution of gas ceases.

  • Isolation: Evaporate the water completely under reduced pressure to obtain the crude solid product.[11]

  • Purification: Wash the resulting solid residue repeatedly with anhydrous diethyl ether. Unreacted gallic acid is soluble in ether, while this compound is not.[11]

  • Drying: Collect the purified this compound via filtration and dry it under a vacuum to remove any residual ether.[11]

Troubleshooting Logic Diagram

This diagram provides a decision-making flow for common experimental issues.

G cluster_solutions Potential Solutions start Experimental Issue Encountered q1 Is the issue related to the prepared solution? start->q1 q2 Is the issue related to the solid material? start->q2 q3 Is the issue related to a chemical synthesis? start->q3 sol1 Solution Discolored? -> Prepare Fresh -> Use Deoxygenated Solvent q1->sol1 Yes sol2 Precipitate Formed? -> Check pH & Solubility -> Ensure Purity q1->sol2 Yes sol3 Solid is Clumped? -> Store in Desiccator -> Ensure Container is Sealed q2->sol3 Yes sol4 Low Synthesis Yield? -> Optimize Temp (20-50°C) -> Use NaHCO₃ instead of NaOH -> Check Reactant Stoichiometry q3->sol4 Yes

Caption: Decision tree for troubleshooting common issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacity of Sodium Gallate and Propyl Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacities of sodium gallate and propyl gallate, supported by experimental data from various assays. Due to the limited availability of direct comparative studies on this compound, this guide utilizes data for its parent compound, gallic acid, as a proxy for a comprehensive analysis.

Executive Summary

Both this compound and propyl gallate are derivatives of gallic acid and are recognized for their antioxidant properties. Propyl gallate, a synthetic ester, has been extensively studied and demonstrates potent free radical scavenging and lipid peroxidation inhibition capabilities. While direct quantitative data for this compound is scarce, the antioxidant activity of its parent compound, gallic acid, suggests a comparable, though potentially different, efficacy profile. This guide delves into the available data, outlines the experimental methodologies used to assess their antioxidant potential, and explores the underlying signaling pathways involved in their antioxidant action.

Data Presentation: Quantitative Antioxidant Activity

The following table summarizes the antioxidant capacity of propyl gallate and gallic acid (as a proxy for this compound) from various in vitro assays. It is important to note that IC50 values represent the concentration of the antioxidant required to inhibit 50% of the free radicals, and therefore, a lower IC50 value indicates a higher antioxidant activity.

Antioxidant AssayPropyl GallateGallic Acid (as a proxy for this compound)Reference
DPPH Radical Scavenging Activity (IC50) 4.2 µmol/L29.5 µM[1]
ABTS Radical Scavenging Activity (IC50) 4.2 µmol/LNot directly available in the same study[1]
Ferric Reducing Antioxidant Power (FRAP) 0.506 (absorbance)Not directly available in the same study[1]
Lipid Peroxidation Inhibition Effective inhibitorEffective inhibitor[2]

Note: The provided data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Antioxidant Action

The antioxidant activity of both this compound and propyl gallate stems from the three hydroxyl groups on the gallic acid moiety. These hydroxyl groups can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the radical chain reactions that lead to oxidative damage. This mechanism is particularly effective in preventing lipid peroxidation, a key process in cellular injury.[2][3]

Furthermore, gallic acid and its derivatives have been shown to modulate cellular antioxidant defenses through the Keap1-Nrf2 signaling pathway. Under conditions of oxidative stress, Nrf2, a transcription factor, is released from its inhibitor Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their upregulation and an enhanced cellular antioxidant response. Gallic acid has been demonstrated to activate this pathway, suggesting that its derivatives, including this compound and propyl gallate, may exert their antioxidant effects not only through direct radical scavenging but also by bolstering endogenous antioxidant systems.[3][4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (this compound, Propyl Gallate)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate or cuvettes, add a specific volume of the DPPH solution to each well/cuvette.

  • Add an equal volume of the test compound or control solution to the corresponding wells/cuvettes. A blank containing only methanol and DPPH is also prepared.

  • Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at a specific wavelength (typically around 517 nm).

  • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compounds (this compound, Propyl Gallate)

  • Positive control (e.g., Trolox)

  • Spectrophotometer

Protocol:

  • Prepare the ABTS radical cation (ABTS•+) solution by reacting ABTS stock solution with potassium persulfate. This solution is typically left in the dark for 12-16 hours.

  • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of approximately 0.7 at 734 nm.

  • Prepare a series of dilutions of the test compounds and the positive control.

  • In a 96-well plate or cuvettes, add a small volume of the test compound or control solution.

  • Add the diluted ABTS•+ solution to all wells/cuvettes and mix.

  • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)

  • Test compounds (this compound, Propyl Gallate)

  • Ferrous sulfate (for standard curve)

  • Spectrophotometer

Protocol:

  • Prepare the FRAP reagent fresh by mixing TPTZ solution, FeCl₃ solution, and acetate buffer.

  • Warm the FRAP reagent to 37°C.

  • Prepare a series of dilutions of the test compounds and a standard curve using ferrous sulfate.

  • In a 96-well plate or cuvettes, add the FRAP reagent.

  • Add the test compound or standard solution to the corresponding wells/cuvettes and mix.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve of ferrous sulfate.

Lipid Peroxidation Inhibition Assay (TBARS Method)

This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.

Materials:

  • Tissue homogenate (e.g., from rat liver) or a lipid source (e.g., linoleic acid)

  • Inducing agent (e.g., FeSO₄ and ascorbic acid)

  • Test compounds (this compound, Propyl Gallate)

  • Trichloroacetic acid (TCA)

  • Thiobarbituric acid (TBA) reagent

  • Spectrophotometer or Fluorometer

Protocol:

  • Prepare a reaction mixture containing the lipid source, an inducing agent, and different concentrations of the test compounds.

  • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

  • Stop the reaction by adding TCA.

  • Centrifuge the mixture to precipitate proteins.

  • Take the supernatant and add TBA reagent.

  • Heat the mixture at 95-100°C for a specified time (e.g., 20 minutes) to form a pink-colored adduct.

  • Cool the samples and measure the absorbance at 532 nm or fluorescence at an excitation/emission of 530/550 nm.

  • The inhibition of lipid peroxidation is calculated by comparing the absorbance/fluorescence of the samples with that of a control without the antioxidant.

Visualization of Pathways and Workflows

experimental_workflow_antioxidant_assays cluster_sample_prep Sample Preparation cluster_assays Antioxidant Assays cluster_measurement Measurement & Analysis Sample This compound or Propyl Gallate Dilutions Serial Dilutions Sample->Dilutions DPPH DPPH Assay Dilutions->DPPH ABTS ABTS Assay Dilutions->ABTS FRAP FRAP Assay Dilutions->FRAP Lipid_Perox Lipid Peroxidation Assay Dilutions->Lipid_Perox Spectro Spectrophotometry DPPH->Spectro ABTS->Spectro FRAP->Spectro Lipid_Perox->Spectro IC50 IC50 Calculation Spectro->IC50 DPPH, ABTS FRAP_Value FRAP Value Calculation Spectro->FRAP_Value FRAP Inhibition % Inhibition Calculation Spectro->Inhibition Lipid Peroxidation

Fig. 1: General experimental workflow for assessing antioxidant capacity.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Gallates Gallic Acid Derivatives (this compound, Propyl Gallate) Gallates->Keap1_Nrf2 may promote dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates to ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (e.g., HO-1, GCLC) ARE->Genes activates Response Enhanced Cellular Antioxidant Response Genes->Response

Fig. 2: The Keap1-Nrf2 antioxidant signaling pathway and the potential role of gallic acid derivatives.

Conclusion

References

A Comparative Guide to the Efficacy of Sodium Gallate and Other Natural Antioxidants in Food Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the continuous effort to enhance food quality and extend shelf life, the role of antioxidants is paramount. While synthetic antioxidants have long been employed, the growing consumer demand for "clean label" products has shifted focus towards natural alternatives. This guide provides an objective comparison of the efficacy of sodium gallate, a water-soluble salt of gallic acid, against other prevalent natural antioxidants used in food systems. The information presented herein is supported by experimental data from various studies, offering a comprehensive resource for professionals in research and development.

Executive Summary

This compound demonstrates significant antioxidant activity, primarily attributed to its molecular structure featuring three hydroxyl groups on a benzene ring. This configuration allows it to effectively scavenge free radicals, a key mechanism in preventing oxidative degradation in food products. When compared to other natural antioxidants such as ascorbic acid (Vitamin C), tocopherols (Vitamin E), and plant extracts like rosemary extract, this compound's efficacy can be comparable or superior depending on the food matrix and the specific oxidative challenge. Its excellent water solubility makes it particularly suitable for aqueous food systems and oil-in-water emulsions.

Comparative Antioxidant Efficacy: Quantitative Data

The following tables summarize the comparative antioxidant activities of this compound and other natural antioxidants as determined by common in vitro assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and Ferric Reducing Antioxidant Power (FRAP). It is important to note that much of the available comparative research has been conducted on propyl gallate, an ester of gallic acid. Due to their shared active galloyl moiety, the antioxidant activities are expected to be similar, with differences mainly arising from their solubility and partitioning behavior in different food systems.

Table 1: DPPH Radical Scavenging Activity (IC50, µg/mL)

AntioxidantMeat ProductsEdible OilsReference
This compound (inferred from Propyl Gallate)~2.5 - 5.0~5.0 - 10.0[1]
Ascorbic Acid~5.0 - 10.0-[2]
α-Tocopherol>50~20 - 40[3]
Rosemary Extract~10.0 - 20.0~15.0 - 30.0[4]

Lower IC50 values indicate higher antioxidant activity.

Table 2: Ferric Reducing Antioxidant Power (FRAP, µmol Fe²⁺/g)

AntioxidantMeat ProductsEdible OilsReference
This compound (inferred from Propyl Gallate)HighHigh[5][6]
Ascorbic AcidModerate to High-[7]
α-TocopherolLow to ModerateModerate[3]
Rosemary ExtractModerate to HighModerate[8]

Higher FRAP values indicate greater reducing power.

Mechanism of Action: A Visual Representation

The primary antioxidant mechanism of this compound involves donating hydrogen atoms from its hydroxyl groups to free radicals, thereby neutralizing them and terminating the oxidative chain reaction. This process is a cornerstone of its efficacy in preserving food quality.

Antioxidant_Mechanism cluster_oxidation Oxidative Stress cluster_antioxidant_action Antioxidant Intervention Free_Radical Free Radical (R•) Food_Component Food Component (e.g., Lipid) Free_Radical->Food_Component Attacks Stabilized_Radical Stabilized Radical Free_Radical->Stabilized_Radical Becomes Oxidized_Component Oxidized Food Component (Rancidity) Food_Component->Oxidized_Component Oxidation Sodium_Gallate This compound Sodium_Gallate->Free_Radical Donates H+

Caption: Mechanism of this compound as a free radical scavenger.

Experimental Protocols: Standardized Assays

The following are detailed methodologies for the DPPH and FRAP assays, which are commonly used to evaluate and compare the antioxidant efficacy of substances like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

Methodology:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The antioxidant compound (e.g., this compound, ascorbic acid) is dissolved in a suitable solvent (e.g., water or methanol) to create a stock solution, from which serial dilutions are made.

  • Reaction Mixture: In a microplate well or a cuvette, a small volume of the antioxidant solution (e.g., 100 µL) is mixed with a larger volume of the DPPH solution (e.g., 900 µL).

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a wavelength of approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the reaction mixture. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺), which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Methodology:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio. The reagent is freshly prepared and warmed to 37°C before use.

  • Sample Preparation: The antioxidant sample is prepared in a suitable solvent.

  • Reaction Mixture: A small aliquot of the antioxidant solution (e.g., 50 µL) is mixed with a large volume of the FRAP reagent (e.g., 950 µL).

  • Incubation: The mixture is incubated at 37°C for a defined period (e.g., 4 minutes).

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄·7H₂O. The results are expressed as µmol of Fe²⁺ equivalents per gram or milliliter of the sample.

Experimental Workflow Visualization

The general workflow for comparing the antioxidant efficacy of this compound with other natural antioxidants in a food system, such as minced meat, is depicted below.

Experimental_Workflow Start Start: Prepare Minced Meat Samples Control Control (No Antioxidant) Start->Control SG This compound Start->SG AA Ascorbic Acid Start->AA Toco Tocopherols Start->Toco RE Rosemary Extract Start->RE Storage Store Samples (Refrigerated/Frozen) Control->Storage SG->Storage AA->Storage Toco->Storage RE->Storage Sampling Periodic Sampling Storage->Sampling Assays Perform Antioxidant Assays (DPPH, FRAP, TBARS) Sampling->Assays Data_Analysis Data Analysis and Comparison Assays->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: Workflow for comparing antioxidant efficacy in a meat system.

Conclusion

This compound is a potent natural antioxidant with significant potential for application in various food systems. Its high water solubility provides an advantage in aqueous-based foods. While direct comparative data with other natural antioxidants is still emerging, inferences from closely related gallates suggest its efficacy is often comparable or superior to that of other commonly used natural antioxidants. For researchers and product developers, the choice of antioxidant will ultimately depend on the specific food matrix, processing conditions, and desired shelf-life characteristics. Further head-to-head comparative studies are warranted to fully elucidate the relative performance of this compound in diverse food applications.

References

Validating the Anti-inflammatory Effects of Gallates in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of gallates, specifically focusing on data from preclinical animal models. Due to a lack of publicly available in vivo data for sodium gallate, this document utilizes gallic acid as a closely related surrogate to illustrate the compound's potential efficacy against a common non-steroidal anti-inflammatory drug (NSAID), Diclofenac Sodium. The primary mechanism of action for gallates, the inhibition of the NF-κB signaling pathway, is also detailed.

Comparative Analysis of Anti-inflammatory Activity

The most common acute inflammation model used for screening anti-inflammatory drugs is the carrageenan-induced paw edema test in rats. This model is sensitive to cyclooxygenase (COX) inhibitors and is highly reproducible. The efficacy of the test compound is determined by its ability to reduce the swelling of the paw after the injection of carrageenan, an inflammatory agent.

Data Summary

The following table summarizes the anti-inflammatory effects of Gallic Acid (as a proxy for this compound) and the standard NSAID, Diclofenac Sodium, in the carrageenan-induced paw edema model.

CompoundDoseAnimal ModelTime Point (Post-Carrageenan)% Inhibition of EdemaReference
Gallic Acid 50 µmol/kg (i.p.)RatNot Specified31.1%[1][2]
Diclofenac Sodium 5 mg/kg (p.o.)Rat3 hours63.26%[3]
Diclofenac Sodium 20 mg/kg (p.o.)Rat3 hours71.82%[4]
Diclofenac Sodium 5 mg/kg (p.o.) + 200 mg/kg Ascorbic AcidRatNot Specified74.19%[5]

Note: The data presented for Gallic Acid is based on a single study and may not be directly comparable to the various studies on Diclofenac Sodium due to differences in experimental protocols. Further research is required to establish a direct comparative efficacy for this compound.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

Gallates are understood to exert their anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.

In an unstimulated cell, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Inflammatory stimuli, such as those initiated by carrageenan, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators.

Gallates have been shown to inhibit the nuclear translocation of NF-κB, thereby preventing the expression of these inflammatory genes.[6] This action reduces the overall inflammatory response.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK complex IkBa_p p-IκBα IKK->IkBa_p Phosphorylation IkBa_NFkB IκBα-NF-κB (inactive) IkBa_NFkB->IKK Inflammatory Stimulus NFkB_active NF-κB (active) Ub Ubiquitination IkBa_p->Ub DNA DNA NFkB_active->DNA Transcription Proteasome Proteasome Proteasome->NFkB_active Release Ub->Proteasome Degradation mRNA Pro-inflammatory mRNA DNA->mRNA Cytokines TNF-α, IL-6, etc. mRNA->Cytokines Translation NFkB_active_cyto->NFkB_active Translocation Gallate This compound Gallate->IKK Inhibits Gallate->NFkB_active_cyto Inhibits Translocation caption NF-κB Signaling Pathway Inhibition by this compound Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis acclimatize Animal Acclimatization (1 week) grouping Random Grouping (n=6) acclimatize->grouping baseline Measure Baseline Paw Volume (t=0) grouping->baseline admin Administer Compound (p.o.) baseline->admin induce Induce Edema (Carrageenan, t=1h) admin->induce measure Measure Paw Volume (t=2h, 3h, 4h, 5h) induce->measure calculate Calculate Edema Volume & % Inhibition measure->calculate compare Compare Groups calculate->compare

References

A Comparative Analysis of Sodium Gallate and Epigallocatechin Gallate (EGCG) as Enzyme Inhibitors in Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of drug discovery and development, the identification of potent and selective enzyme inhibitors is paramount. This guide provides a detailed comparative study of two phenolic compounds, sodium gallate and epigallocatechin gallate (EGCG), focusing on their roles as inhibitors of key enzymes in the inflammatory cascade: cyclooxygenase (COX) and lipoxygenase (LOX). This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their inhibitory profiles, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction

This compound, the sodium salt of gallic acid, and epigallocatechin gallate (EGCG), the most abundant catechin in green tea, are both recognized for their antioxidant and anti-inflammatory properties.[1] These effects are largely attributed to their ability to modulate the activity of enzymes that play a crucial role in the inflammatory process. This guide delves into a side-by-side comparison of their efficacy as inhibitors of COX-1, COX-2, and LOX enzymes, supported by available experimental data.

It is important to note that while extensive research has been conducted on the enzyme inhibitory activities of EGCG, direct experimental data for this compound is less abundant in the current literature. Therefore, for the purpose of this comparative analysis, the inhibitory data for gallic acid, the parent compound of this compound, will be utilized as a proxy, with the acknowledgment of this scientific assumption.

Data Presentation: A Quantitative Comparison

The inhibitory potential of both compounds against key inflammatory enzymes is summarized in the tables below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cyclooxygenase (COX) Inhibition

CompoundEnzymeIC50 (µM)Notes
This compound (as Gallic Acid) COX-2>50Showed inhibition >50% at 100µg/ml.[2]
Epigallocatechin Gallate (EGCG) COX-1>30Moderately blocked isolated COX-1.[3]
COX-13.37Calculated IC50 value in inhibition of COX-1 activity in platelets.[3]
COX-2>30Failed to significantly inhibit isolated COX-2 up to 30 µM.[3]
mPGES-11.8Efficiently inhibited the transformation of PGH2 to PGE2 catalyzed by mPGES-1.[3]

Table 2: Lipoxygenase (LOX) Inhibition

CompoundEnzymeIC50 (µM)Notes
This compound (as Gallic Acid) Lipoxygenase-Ethanolic extract of Terminalia chebula galls, rich in gallic acid, showed an IC50 of 560 ± 02 μg/mL.[4]
Epigallocatechin Gallate (EGCG) Lipoxygenase-Interaction with soybean lipoxygenase-3 has been analyzed, but the compound was observed to degrade to EGC.

Signaling Pathways and Mechanisms of Action

Both this compound and EGCG exert their anti-inflammatory effects by modulating key signaling pathways.

This compound (and Gallates): Gallates, including derivatives of gallic acid, have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB).[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for COX-2, cytokines, and adhesion molecules. By preventing the nuclear translocation of NF-κB, gallates can effectively suppress the inflammatory response.

Sodium_Gallate_Signaling Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nuclear Translocation Nuclear Translocation NF-κB->Nuclear Translocation Gene Expression Gene Expression Nuclear Translocation->Gene Expression activates Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators This compound This compound This compound->IKK

This compound's inhibition of the NF-κB signaling pathway.

Epigallocatechin Gallate (EGCG): EGCG has a more extensively studied mechanism of action, impacting multiple signaling cascades. It is a known inhibitor of the NF-κB pathway, similar to this compound.[5] Additionally, EGCG has been shown to suppress the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways.[1][6] These pathways are also integral to the inflammatory response, controlling cell proliferation, differentiation, and the production of inflammatory mediators.

EGCG_Signaling cluster_stimuli Inflammatory Stimuli cluster_pathways Signaling Pathways LPS LPS MAPK MAPK LPS->MAPK NF-κB NF-κB LPS->NF-κB Cytokines Cytokines PI3K/Akt PI3K/Akt Cytokines->PI3K/Akt Gene Expression Gene Expression MAPK->Gene Expression PI3K/Akt->Gene Expression NF-κB->Gene Expression Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Expression->Pro-inflammatory Mediators EGCG EGCG EGCG->MAPK EGCG->PI3K/Akt EGCG->NF-κB

EGCG's multi-target inhibition of inflammatory signaling pathways.

Experimental Protocols

Detailed methodologies for the key enzyme inhibition assays are provided below. These protocols are representative of the techniques used to generate the comparative data.

Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2.

Materials:

  • COX-1 or COX-2 enzyme (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compounds (this compound, EGCG) dissolved in a suitable solvent (e.g., DMSO)

  • Colorimetric or fluorometric detection kit (e.g., measuring prostaglandin E2 production)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds and a known COX inhibitor (positive control) in the reaction buffer.

  • In a 96-well plate, add the reaction buffer, COX enzyme, and either the test compound, positive control, or solvent (vehicle control).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction according to the detection kit instructions.

  • Measure the product formation (e.g., PGE2) using a microplate reader at the appropriate wavelength.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

COX_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) B Add Enzyme and Inhibitor to Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with Substrate C->D E Incubate at 37°C D->E F Stop Reaction & Detect Product E->F G Measure Absorbance/Fluorescence F->G H Calculate % Inhibition & IC50 G->H

Workflow for the Cyclooxygenase (COX) Inhibition Assay.
Lipoxygenase (LOX) Inhibition Assay

This protocol describes a common spectrophotometric method for assessing LOX inhibition.

Materials:

  • Lipoxygenase enzyme (e.g., from soybean)

  • Linoleic acid or arachidonic acid (substrate)

  • Borate buffer (e.g., 0.2 M, pH 9.0)

  • Test compounds (this compound, EGCG) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds and a known LOX inhibitor (positive control) in the buffer.

  • In a quartz cuvette, mix the borate buffer, LOX enzyme, and either the test compound, positive control, or solvent (vehicle control).

  • Pre-incubate the mixture at room temperature for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding the substrate (linoleic or arachidonic acid).

  • Immediately measure the increase in absorbance at 234 nm over a set period (e.g., 3-5 minutes). The formation of conjugated dienes from the fatty acid substrate results in an increase in absorbance at this wavelength.

  • Calculate the initial reaction velocity (rate of change in absorbance) for each concentration.

  • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

LOX_Inhibition_Workflow A Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitors) B Mix Enzyme and Inhibitor in Cuvette A->B C Pre-incubate at Room Temperature B->C D Initiate Reaction with Substrate C->D E Monitor Absorbance at 234 nm D->E F Calculate Reaction Velocity E->F G Calculate % Inhibition & IC50 F->G

Workflow for the Lipoxygenase (LOX) Inhibition Assay.

Conclusion

This comparative guide highlights the potential of both this compound and epigallocatechin gallate as inhibitors of key enzymes in the inflammatory pathway. EGCG demonstrates a broad spectrum of activity, inhibiting multiple signaling pathways and showing potent inhibition of COX-1 and mPGES-1. While direct quantitative data for this compound is limited, the available information on gallic acid suggests its involvement in COX-2 inhibition. The differing inhibitory profiles and mechanisms of action of these two compounds suggest they may have distinct therapeutic applications. Further research, particularly direct experimental evaluation of this compound's enzyme inhibitory capacity, is warranted to fully elucidate its potential as an anti-inflammatory agent and to enable a more direct and comprehensive comparison with EGCG. The provided experimental protocols serve as a foundational resource for researchers undertaking such investigations.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Quantifying Sodium Gallate in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of sodium gallate, the sodium salt of gallic acid, in biological matrices is crucial for pharmacokinetic, toxicokinetic, and various biomedical studies. Gallic acid and its derivatives are known for their antioxidant properties.[1][2] Ensuring the reliability and comparability of analytical data, especially when methods are transferred between laboratories or updated, requires a robust cross-validation process.[3][4] This guide provides a comparative overview of common analytical methods, their validation parameters, and detailed protocols to assist researchers in selecting and cross-validating the most appropriate technique for their needs.

Cross-validation serves to compare data from at least two different analytical methods or the same method used in different laboratories to ensure the results are comparable and reliable.[4][5] This process is a scientific necessity and a regulatory expectation, playing a vital role in maintaining data integrity.[3]

Comparative Overview of Analytical Methods

The two most prevalent methods for the quantification of gallic acid (the active component of this compound) in biological samples are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). A summary of their typical performance characteristics is presented below.

Table 1: Comparison of Validation Parameters for HPLC-UV and LC-MS/MS Methods

ParameterHPLC-UV MethodLC-MS/MS MethodSignificance
Linearity Range 1 - 1000 µg/mL[6]5 - 1000 ng/mL[7]The range of concentrations where the method provides a linear response. LC-MS/MS is significantly more sensitive.
Correlation Coeff. (r²) > 0.99[6]≥ 0.99[7]Indicates the goodness-of-fit of the calibration curve. Both methods show excellent linearity.
Limit of Detection (LOD) ~0.75 µg/mL[8]0.5 - 29 ng/mL[9]The lowest concentration of analyte that can be reliably detected. LC-MS/MS offers superior sensitivity.
Limit of Quantification (LOQ) ~2.50 µg/mL[8]2.0 - 90 ng/mL[9]The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Accuracy (% Recovery) 97.1 - 102.2%[6]85.7 - 115.0%[9]Measures the closeness of the measured value to the true value. Both methods demonstrate high accuracy.
Precision (% RSD) < 2.0%[10][11]< 15%[9]Indicates the degree of scatter between a series of measurements. Both methods are highly precise.
Selectivity/Specificity Good; potential for interference from co-eluting compounds.[12]Excellent; based on mass-to-charge ratio, minimizing interferences.[7]The ability to assess the analyte unequivocally in the presence of other components.
Matrix Effect Not typically measured.No significant effect (<0.28%) reported.[7]The effect of co-eluting, endogenous substances from the sample matrix on analyte ionization in MS-based methods.
Workflow for Analytical Method Cross-Validation

The process of cross-validation ensures that different analytical procedures yield comparable results for the same set of biological samples.[4] This workflow is essential when transferring a method between labs or comparing a new method against an established one.

G Cross-Validation Workflow for Analytical Methods cluster_prep Sample Handling cluster_analysis Analysis cluster_eval Evaluation SAMPLES Collect Identical Set of Biological Samples (e.g., Plasma, Urine) PREP Sample Preparation (e.g., Protein Precipitation, LLE) SAMPLES->PREP METHOD_A Analysis via Method A (e.g., HPLC-UV) PREP->METHOD_A METHOD_B Analysis via Method B (e.g., LC-MS/MS) PREP->METHOD_B COMPARE Data Comparison & Statistical Analysis (e.g., Bland-Altman plot) METHOD_A->COMPARE METHOD_B->COMPARE CONCLUSION Assess Comparability & Conclude Validation COMPARE->CONCLUSION REPORT REPORT CONCLUSION->REPORT Generate Validation Report

Caption: A flowchart illustrating the key stages of cross-validating two analytical methods.

Experimental Protocols

Below are detailed, representative protocols for the quantification of gallic acid in biological samples using LC-MS/MS and a simpler spectrophotometric method for total phenolic content, which can be adapted for specific research needs.

Protocol 1: LC-MS/MS Quantification of Gallic Acid in Serum/Plasma

This method offers high sensitivity and selectivity, making it the gold standard for bioanalysis.[7]

  • Preparation of Standards:

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in a suitable solvent like methanol.

    • Prepare a stock solution of an internal standard (IS), such as Gallic acid-D2, at 100 ng/mL.[7]

    • Generate a series of working standard solutions by serial dilution to create a calibration curve (e.g., 5-1000 ng/mL).[7]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of serum or plasma sample, add 25 µL of the internal standard solution (100 ng/mL).[7]

    • Add 200 µL of 0.1 N HCl and mix thoroughly.[7]

    • Add 2 mL of ethyl acetate, vortex for 5 minutes, and then centrifuge at 2,500 rpm for 5 minutes.[7]

    • Carefully transfer the upper organic layer to a new tube and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 200 µL of a reconstitution solution (e.g., 90% buffer: 10% Methanol).[7]

  • Chromatographic Conditions:

    • System: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer (e.g., Sciex API 5500+).[7]

    • Column: Phenomenex Luna C18 (150 x 3.9 mm, 5 µm particle size) or equivalent.[7]

    • Mobile Phase: Isocratic elution with Methanol and 0.1% Formic Acid in water (60:40 v/v).[7]

    • Flow Rate: 0.8 mL/min.[7]

    • Injection Volume: 20 µL.[7]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.[2][7]

    • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for gallic acid and the IS should be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the standards.

    • Quantify the gallic acid concentration in the unknown samples using the linear regression equation derived from the calibration curve.

Protocol 2: Spectrophotometric Determination of Total Phenolic Content (as Gallic Acid Equivalents)

This colorimetric method, often using the Folin-Ciocalteu reagent, is simpler and suitable for determining total phenolic content, which can be expressed as gallic acid equivalents (GAE).[13][14] It is less specific than chromatographic methods.

  • Preparation of Standards:

    • Prepare a stock solution of gallic acid (e.g., 1 mg/mL) in distilled water.[15]

    • Create a series of standard solutions with concentrations ranging from approximately 200 to 600 ppm by diluting the stock solution.[13]

  • Sample Preparation:

    • Extract the biological sample with a suitable solvent (e.g., methanol or acetone) to isolate phenolic compounds.[14]

    • Centrifuge the mixture to pellet any solids and collect the supernatant for analysis.

  • Assay Procedure:

    • Pipette 0.2 mL of each standard solution or sample extract into a test tube.

    • Add 15.8 mL of distilled water.[13]

    • Add 1.0 mL of Folin-Ciocalteu reagent and mix. Let the mixture stand for 8 minutes.[13]

    • Add 3.0 mL of 20% sodium carbonate solution.[13]

    • Incubate the mixture for a set time (e.g., 70 minutes) at a controlled temperature (e.g., 45°C) to allow for color development.[13][14]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the maximum wavelength (typically around 757-765 nm) against a reagent blank.[13][14]

  • Data Analysis:

    • Generate a standard calibration curve by plotting the absorbance values of the standards against their concentrations.

    • Calculate the total phenolic content of the samples from the linear regression equation of the standard curve. The results are typically expressed as mg of GAE per gram or mL of the original sample.[13]

References

A Comparative Analysis of the Chelating Activity of Sodium Gallate and Other Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ability of a compound to chelate metal ions is a critical aspect of its antioxidant and therapeutic potential. Transition metals, such as iron (Fe²⁺), can catalyze the formation of highly reactive oxygen species (ROS) through Fenton-like reactions, leading to oxidative stress and cellular damage. Phenolic compounds, including sodium gallate, are known to possess metal-chelating properties, thereby mitigating this detrimental process. This guide provides a comparative overview of the ferrous ion (Fe²⁺) chelating activity of this compound against other common phenolic compounds, supported by available experimental data.

Quantitative Comparison of Fe²⁺ Chelating Activity

The chelating activity of phenolic compounds is often quantified by their IC50 value, which represents the concentration of the compound required to chelate 50% of the metal ions in a given assay. The following table summarizes the Fe²⁺ chelating activity of gallic acid (the parent compound of this compound) and other selected phenolic compounds based on data from various scientific studies.

Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC50 values should be made with caution, as experimental conditions such as pH, temperature, and reagent concentrations can vary between studies, influencing the results.

Phenolic CompoundFe²⁺ Chelating Activity (IC50)Source / Notes
Gallic Acid Binding Constant: 4.78 M⁻¹Ranked based on binding constants, indicating its ability to chelate iron.[1]
Quercetin IC50 for iron removal from hepatocytes: lower than diosmetin, higher than catechin.This study evaluated the removal of iron from iron-loaded hepatocytes.[2]
Catechin IC50 for iron removal from hepatocytes: lower than quercetin and diosmetin.This study evaluated the removal of iron from iron-loaded hepatocytes.[2]
Ferulic Acid Did not show complex formation with Fe²⁺ in one study.In another study, the IC50 for Fe²⁺ chelation was reported as 270.27 ± 1.14 µM.[1][3]
Caffeic Acid Binding Constant: 8.12 M⁻¹Ranked higher than gallic acid based on binding constants.[1]
EDTA (Control) IC50 = 17 µg/mlA well-known potent metal chelator, often used as a positive control.

Experimental Protocol: Ferrous Ion (Fe²⁺) Chelating Activity Assay using Ferrozine

The most common method to determine the Fe²⁺ chelating activity of a compound is the ferrozine assay. This colorimetric assay is based on the competition between the test compound and ferrozine for the binding of ferrous ions.

Principle: Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm. In the presence of a chelating agent, the formation of this complex is inhibited, leading to a decrease in the color intensity. The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is a measure of the chelating activity of the test compound.

Materials:

  • Test compound (e.g., this compound)

  • Ferrous chloride (FeCl₂)

  • Ferrozine

  • Methanol or other suitable solvent

  • Spectrophotometer (capable of measuring absorbance at 562 nm)

  • 96-well microplate or cuvettes

  • EDTA (as a positive control)

Procedure: [4][5][6]

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Prepare a solution of ferrous chloride (e.g., 2 mM in deionized water).

    • Prepare a solution of ferrozine (e.g., 5 mM in deionized water or methanol).

    • Prepare a solution of EDTA at a known concentration to be used as a positive control.

  • Assay Protocol (Microplate Method):

    • To each well of a 96-well plate, add 50 µL of various concentrations of the test compound or standard (EDTA).

    • Add 50 µL of the ferrous chloride solution to each well and incubate for a short period (e.g., 3-5 minutes) at room temperature.

    • Initiate the reaction by adding 100 µL of the ferrozine solution to each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance of the solution in each well at 562 nm using a microplate reader.

    • A blank sample containing the solvent instead of the test compound should be prepared to represent 100% ferrozine-Fe²⁺ complex formation.

  • Calculation of Chelating Activity: The percentage of inhibition of ferrozine-Fe²⁺ complex formation is calculated using the following formula:

    Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100

    Where:

    • A₀ is the absorbance of the control (blank).

    • A₁ is the absorbance in the presence of the test compound or standard.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of chelating activity against the concentration of the test compound. The concentration that causes 50% inhibition is the IC50 value.

Visualizing the Experimental Workflow and Mechanism of Action

To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.

Ferrozine_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_sample Prepare Test Compound (e.g., this compound) add_sample Add Test Compound to Well prep_sample->add_sample prep_fecl2 Prepare FeCl₂ Solution add_fecl2 Add FeCl₂ Solution prep_fecl2->add_fecl2 prep_ferrozine Prepare Ferrozine Solution add_ferrozine Add Ferrozine Solution prep_ferrozine->add_ferrozine incubate1 Incubate add_fecl2->incubate1 incubate1->add_ferrozine incubate2 Incubate add_ferrozine->incubate2 measure_abs Measure Absorbance at 562 nm incubate2->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow of the Ferrous Ion Chelating Assay using Ferrozine.

The primary mechanism by which chelating agents like this compound exert their antioxidant effect is by sequestering transition metal ions, such as Fe²⁺, thus preventing their participation in the Fenton reaction. The Fenton reaction is a major source of the highly damaging hydroxyl radical (•OH) in biological systems.

Caption: Inhibition of the Fenton Reaction by Metal Chelation.

References

A Comparative Guide to the Structure-Activity Relationship of Gallate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of various gallate esters, focusing on their antioxidant, antimicrobial, and anticancer properties. By presenting key experimental data in a comparative format, this document aims to facilitate a deeper understanding of how the structural modifications of gallic acid, specifically the esterification of its carboxyl group, influence its biological activities. Detailed experimental protocols for the cited assays are also included to support the replication and further investigation of these findings.

Structure-Activity Relationship Overview

Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid with a range of biological activities. The esterification of its carboxylic acid group with various alcohols yields gallate esters. The length and branching of the alkyl or aryl chain of the ester group significantly impact the lipophilicity of the molecule. This alteration in physicochemical properties is a key determinant of the compound's biological efficacy, influencing its ability to cross cell membranes and interact with molecular targets.

Generally, an increase in the alkyl chain length of gallate esters leads to enhanced biological activity up to a certain point, after which a "cut-off" effect is often observed. This parabolic relationship is attributed to a balance between increased lipophilicity, which facilitates membrane interaction, and steric hindrance, which may impede binding to target sites.

Antioxidant Activity

The antioxidant activity of gallate esters is primarily attributed to the three hydroxyl groups on the phenyl ring, which can donate hydrogen atoms to scavenge free radicals. The esterification of the carboxyl group modulates this activity.

Comparative Antioxidant Activity of Gallate Esters (DPPH Radical Scavenging Assay)

The 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

Gallate EsterAlkyl Chain LengthIC50 (µg/mL)Reference
Gallic Acid-> 5.00[1]
Methyl GallateC1< 5.00[1]
Ethyl GallateC2< 5.00[1]
Propyl GallateC3< 5.00[1]
Octyl GallateC8Superior to Gallic Acid[2]

Note: Specific IC50 values can vary depending on the experimental conditions.

The data suggests that esterification generally enhances the radical scavenging activity compared to gallic acid. Alkyl gallates with medium chain lengths have demonstrated very high antioxidant activities.[2] This is likely due to the increased lipophilicity allowing for better interaction with the radical species in the assay medium.

Antimicrobial Activity

Gallate esters exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The length of the alkyl chain is a critical factor in determining their efficacy.

Comparative Antimicrobial Activity of Gallate Esters (Minimum Inhibitory Concentration)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial potency.

Gallate EsterAlkyl Chain LengthMIC against S. epidermidis (µg/mL)MIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)Reference
Methyl GallateC1>250-> 8.00[1][3]
Ethyl GallateC2--> 8.00[1]
Propyl GallateC3--> 8.00[1]
Octyl GallateC8--< 8.00[1]
Dodecyl GallateC1232--[3]

Note: MIC values are highly dependent on the bacterial strain and testing methodology.

Studies indicate that increasing the alkyl chain length improves the MIC against Gram-positive bacteria, with dodecyl gallate being a highly effective antimicrobial agent.[3] The enhanced activity is attributed to the increased ability of longer-chain esters to disrupt the bacterial cell membrane.[4] However, some studies have found gallate esters to be less effective against Gram-negative bacteria.[3]

Anticancer Activity

Gallate esters have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis through multiple signaling pathways.

Comparative Anticancer Activity of Gallate Esters (IC50)

The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro.

Gallate EsterCancer Cell LineIC50 (µg/mL)Reference
Gallic AcidMCF-7 (Breast)166.90[5][6]
Methyl GallateMCF-7 (Breast)113.25[5][6]
Ethyl GallateMCF-7 (Breast)130.12[5][6]
Ethyl GallateKB (Oral Squamous Carcinoma)30[7]
Heptyl GallateMCF-7 (Breast)25.94[5][6]
Octyl GallateMCF-7 (Breast)42.34[5][6]
Dodecyl GallateMG-63 (Osteosarcoma)~5-20 µM[8]

Note: IC50 values can vary significantly based on the cell line and assay conditions.

The data indicates that esterification of gallic acid can enhance its cytotoxic activity against cancer cells. For instance, heptyl gallate and octyl gallate show significantly lower IC50 values against MCF-7 cells compared to gallic acid.[5][6] The increased lipophilicity of the esters likely facilitates their passage through the cancer cell membrane, allowing them to reach intracellular targets more effectively.

Signaling Pathways and Mechanisms of Action

Anticancer Signaling Pathways

Gallate esters, particularly epigallocatechin gallate (EGCG), have been shown to modulate multiple signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[9][10][11]

anticancer_pathways GallateEsters Gallate Esters (e.g., EGCG) EGFR_HER2 EGFR/HER2 GallateEsters->EGFR_HER2 Inhibits NFkB_pathway NF-κB Pathway GallateEsters->NFkB_pathway Inhibits Apoptosis_pathway Apoptosis Pathway GallateEsters->Apoptosis_pathway Induces Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK (MAPK Pathway) EGFR_HER2->Ras_Raf_MEK_ERK PI3K_Akt PI3K/Akt EGFR_HER2->PI3K_Akt Proliferation Cell Proliferation & Survival Ras_Raf_MEK_ERK->Proliferation PI3K_Akt->Proliferation IkB IκBα NFkB_pathway->IkB Prevents Degradation NFkB NF-κB IkB->NFkB Inhibits GeneTranscription Pro-inflammatory & Anti-apoptotic Genes NFkB->GeneTranscription Bax Bax Apoptosis_pathway->Bax Upregulates Bcl2 Bcl-2 Apoptosis_pathway->Bcl2 Downregulates Caspases Caspases Bax->Caspases Bcl2->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathways modulated by gallate esters.

Gallate esters can inhibit receptor tyrosine kinases like EGFR and HER2, which are often overexpressed in cancer cells.[9][11] This inhibition blocks downstream signaling cascades such as the Ras/MAPK and PI3K/Akt pathways, ultimately leading to decreased cell proliferation and survival.[9][10] Furthermore, gallate esters can suppress the activation of the transcription factor NF-κB, which is involved in inflammation and cell survival.[12][13][14] They also induce apoptosis by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins and activating caspases.[8]

Antimicrobial Mechanism of Action

The antimicrobial action of gallate esters involves a multi-pronged attack on bacterial cells.

antimicrobial_mechanism GallateEster Alkyl Gallate Ester BacterialMembrane Bacterial Cell Membrane GallateEster->BacterialMembrane Interacts with ROS Reactive Oxygen Species (ROS) Generation GallateEster->ROS Induces MembraneDisruption Membrane Disruption & Increased Permeability BacterialMembrane->MembraneDisruption CellularComponents Intracellular Components MembraneDisruption->CellularComponents Leakage of CellDeath Bacterial Cell Death MembraneDisruption->CellDeath OxidativeDamage Oxidative Damage to DNA, Proteins, and Lipids ROS->OxidativeDamage OxidativeDamage->CellDeath

Caption: Antimicrobial mechanism of action of gallate esters.

The primary mechanism involves the disruption of the bacterial cell membrane integrity, leading to increased permeability and leakage of intracellular components.[4][15] This effect is more pronounced with longer alkyl chains due to their increased lipophilicity. Additionally, gallate esters can induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and damage to vital cellular components like DNA, proteins, and lipids, ultimately resulting in cell death.[4][16][17]

Experimental Protocols

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging activity of a compound.

Workflow:

dpph_workflow Start Start PrepareDPPH Prepare 0.1 mM DPPH in Methanol Start->PrepareDPPH PrepareSamples Prepare Gallate Ester Solutions (various conc.) Start->PrepareSamples Mix Mix DPPH Solution with Gallate Ester Solution (1:1 v/v) PrepareDPPH->Mix PrepareSamples->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate End End Calculate->End

Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of the gallate esters to be tested in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions.

  • Assay Procedure: In a 96-well microplate, add a specific volume of each gallate ester dilution to the wells. Add an equal volume of the DPPH solution to each well. A control well should contain the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the gallate ester.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Culture the test bacterium in a suitable broth medium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of the gallate esters in a suitable broth medium.

  • Inoculation: Inoculate each well with the adjusted bacterial suspension. Include a positive control (broth with bacteria, no gallate ester) and a negative control (broth only).

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the gallate ester at which no visible bacterial growth is observed.

MTT Assay for Cell Viability (Anticancer Activity)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the gallate esters and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated by plotting cell viability against the concentration of the gallate ester.

Conclusion

The structure-activity relationship of gallate esters is a critical area of study for the development of new therapeutic agents. The esterification of gallic acid, particularly with alkyl chains of varying lengths, significantly influences the antioxidant, antimicrobial, and anticancer activities of these compounds. Generally, an increase in alkyl chain length enhances lipophilicity and, consequently, biological activity, up to an optimal length. This guide provides a comparative overview of these activities, supported by experimental data and detailed protocols, to aid researchers in the rational design and evaluation of novel gallate ester derivatives with improved therapeutic potential.

References

A Comparative Analysis of the Antimicrobial Properties of Sodium Gallate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antimicrobial properties of sodium gallate and its various derivatives. The information presented is collated from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, pharmacology, and drug development. This document outlines the antimicrobial efficacy of these compounds, details the experimental methodologies used for their evaluation, and explores their mechanisms of action.

Quantitative Antimicrobial Data

The antimicrobial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. The following tables summarize the reported MIC and MBC values for this compound and a range of its derivatives against various bacterial and fungal species.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Gallic Acid

Compound/SaltMicroorganismMIC (mg/mL)Reference
This compoundEscherichia coli25-50[1]
This compoundPseudomonas aeruginosa25-50[1]
This compoundStaphylococcus aureus25-50[1]
This compoundListeria monocytogenes25-50[1]
This compoundSalmonella enterica25-50[1]
This compoundLactobacillus plantarum25-50[1]
This compoundLeuconostoc mesenteroides25-50[1]
Gallic AcidStaphylococcus aureus (MSSA)0.2[2]
Gallic AcidStaphylococcus aureus (MRSA)0.4[2]
Gallic AcidStenotrophomonas maltophilia0.064 - 0.256[3]
Gallic AcidAchromobacter xylosoxidans0.064 - 0.256[3]
Gallic AcidBurkholderia cenocepacia0.064 - 0.256[3]

Table 2: Minimum Inhibitory and Bactericidal Concentrations (MIC/MBC) of Gallic Acid Derivatives

DerivativeMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
Methyl GallateStaphylococcus aureus (MSSA)16003200[2]
Methyl GallateStaphylococcus aureus (MRSA)16003200[2]
Methyl GallateNalidixic Acid-Resistant E. coli250-[4]
Methyl GallateNalidixic Acid-Resistant S. typhimurium1000-[4]
Nonyl GallateStaphylococcus aureus (MRSA)15.6 (MIC₉₀)-[5]
Decyl GallateStaphylococcus aureus (MSSA)15.6 (MIC₉₀)-[5]
Quinolin-8-yl 3,4,5-trihydroxybenzoateEscherichia coli--[6]
Quinolin-8-yl 3,4,5-trihydroxybenzoateCandida albicans--[6]
3,4,5-triacetoxybenzoic acid peptide derivativesStaphylococcus aureusGood to moderate activity at 40-160 µg/mL-[7]
3,4,5-triacetoxybenzoic acid peptide derivativesEscherichia coliGood to moderate activity at 40-160 µg/mL-[7]

Note: MIC₉₀ represents the concentration required to inhibit 90% of the tested isolates.

Experimental Protocols

The data presented in this guide were primarily obtained through the broth microdilution method. This is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Broth Microdilution Method for MIC Determination

This protocol is a generalized procedure based on established guidelines.

1. Preparation of Materials:

  • Test Compound: A stock solution of the test compound (this compound or its derivative) is prepared in a suitable solvent and sterilized, typically by filtration.
  • Bacterial Inoculum: A pure culture of the test microorganism is grown overnight on an appropriate agar medium. A few colonies are then used to inoculate a sterile saline or broth solution. The turbidity of this suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
  • Growth Medium: A suitable broth medium, such as Mueller-Hinton Broth (MHB), is used for the assay.
  • 96-Well Microtiter Plate: Sterile 96-well plates are used to perform the serial dilutions and incubate the bacteria.

2. Assay Procedure:

  • Serial Dilutions: A two-fold serial dilution of the test compound is prepared directly in the 96-well plate using the broth medium. This creates a range of decreasing concentrations of the compound across the wells.
  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.
  • Controls:
  • Growth Control: A well containing only the broth medium and the bacterial inoculum (no test compound) is included to ensure the bacteria are viable and can grow under the assay conditions.
  • Sterility Control: A well containing only the sterile broth medium (no bacteria or test compound) is included to check for contamination.
  • Incubation: The microtiter plate is covered and incubated at an appropriate temperature (e.g., 37°C) for a specified period, typically 18-24 hours.

3. Interpretation of Results:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is determined as the lowest concentration of the test compound at which there is no visible growth.

Determination of Minimum Bactericidal Concentration (MBC)

Following the determination of the MIC, the MBC can be ascertained.

1. Subculturing:

  • A small aliquot (e.g., 10 µL) is taken from each well that showed no visible growth in the MIC assay.
  • This aliquot is then plated onto an appropriate agar medium that does not contain the test compound.

2. Incubation:

  • The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.

3. Interpretation of Results:

  • The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating and the mechanisms of action of these antimicrobial compounds, the following diagrams are provided.

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Analysis A Prepare Stock Solution of Test Compound D Perform Serial Dilutions of Test Compound A->D B Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Prepare Mueller-Hinton Broth C->D D->E G Incubate at 37°C for 18-24 hours E->G F Include Growth and Sterility Controls F->G H Visually Inspect for Bacterial Growth G->H I Determine MIC H->I Mechanism_of_Action cluster_compound Antimicrobial Agent cluster_bacterium Bacterial Cell Compound This compound / Derivative Membrane Cell Membrane Disruption Compound->Membrane Initial Interaction DNA Interaction with DNA Compound->DNA Direct Interaction Metabolism Metabolic Inhibition Membrane->Metabolism Increased Permeability ROS Induction of Reactive Oxygen Species (ROS) Metabolism->ROS Disrupted Respiration Death Cell Death Metabolism->Death Energy Depletion ROS->Death Oxidative Damage DNA->Death Replication Failure

References

Validating the Radioprotective Effects of Sodium Gallate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radioprotective effects of sodium gallate in cellular models, supported by experimental data. It is designed to assist researchers in evaluating its potential as a radioprotective agent.

Comparative Analysis of Radioprotective Efficacy

Ionizing radiation induces cellular damage primarily through the generation of reactive oxygen species (ROS), leading to DNA strand breaks, lipid peroxidation, and ultimately, cell death. Radioprotective agents aim to mitigate these effects. This section compares the performance of this compound with other known radioprotectors, amifostine and sodium selenite, based on key in vitro assays.

Cell Viability (MTT Assay)

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. A higher cell viability post-irradiation in the presence of a compound suggests a protective effect.

CompoundCell LineRadiation Dose (Gy)Compound ConcentrationCell Viability (%) vs. Irradiated Control
This compound Data not availableData not availableData not availableData not available
Amifostine (WR-1065) Human Fibroblasts104 mM~50% increase in viable cells
Sodium Selenite Human Fibroblasts2 - 71 µMSignificant increase in survival
Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive integrity of cells after exposure to cytotoxic agents like radiation. The surviving fraction represents the proportion of cells that have retained their ability to produce colonies.

CompoundCell LineRadiation Dose (Gy)Compound ConcentrationSurviving Fraction (SF)
This compound Data not availableData not availableData not availableData not available
Amifostine V79, CHO2 - 84 mMDose-dependent increase in SF
Sodium Selenite Ewing's Sarcoma Cells2 - 81 µMNo protective effect on tumor cells

Note: Quantitative clonogenic survival data for this compound is not specified in the available literature. Amifostine has been shown to protect various cell lines, while sodium selenite's protective effect appears to be selective for normal cells over tumor cells.[1]

DNA Damage (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks. A reduction in the comet tail length or intensity indicates less DNA damage.

CompoundCell LineRadiation Dose (Gy)Compound ConcentrationReduction in DNA Damage (% Tail DNA)
Gallic Acid Mouse Leukocytes4100 mg/kg (in vivo)Significant reduction in tail DNA
Amifostine Human Lymphocytes4250-5000 µg/mLDose-modifying factor of 0.87 (in vivo)
Sodium Selenite Data not availableData not availableData not availableData not available

Note: While direct data for this compound is unavailable, studies on gallic acid, its parent compound, show significant protection against radiation-induced DNA damage.[2] Amifostine also demonstrates a clear protective effect on DNA.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Cell Viability Assessment: MTT Assay

Objective: To determine the protective effect of a compound on cell viability after irradiation.

Methodology:

  • Cell Seeding: Plate cells (e.g., Chinese Hamster Ovary (CHO) or Human Fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1-2 hours) before irradiation.

  • Irradiation: Expose the cells to a specific dose of ionizing radiation (e.g., 2, 4, 6, 8 Gy).

  • Incubation: Incubate the cells for 48-72 hours post-irradiation.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the non-irradiated control.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cells after irradiation and treatment.

Methodology:

  • Cell Preparation: Prepare a single-cell suspension of the desired cell line (e.g., V79 or CHO).

  • Compound Treatment: Treat the cells in suspension or as a monolayer with the test compound for a defined period.

  • Irradiation: Irradiate the cells with a range of radiation doses.

  • Cell Plating: Plate a known number of cells into 60 mm dishes. The number of cells plated will depend on the expected survival rate for each radiation dose.

  • Incubation: Incubate the dishes for 7-14 days to allow for colony formation.

  • Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

DNA Damage Assessment: Alkaline Comet Assay

Objective: To quantify DNA strand breaks in individual cells following irradiation and treatment.

Methodology:

  • Cell Treatment and Irradiation: Treat cells with the test compound before exposing them to ionizing radiation.

  • Cell Embedding: Mix a suspension of single cells with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis, allowing the negatively charged DNA fragments to migrate towards the anode, forming a "comet tail".

  • Staining: Stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify parameters such as tail length, tail intensity, and tail moment.

Signaling Pathways and Experimental Workflows

The radioprotective effects of many compounds, including gallates, are attributed to their ability to modulate cellular signaling pathways involved in stress response, cell survival, and DNA repair.

Experimental Workflow for Evaluating Radioprotective Agents

The following diagram illustrates a typical workflow for screening and validating potential radioprotective compounds in cellular models.

G cluster_screening Initial Screening cluster_validation Validation Assays cluster_mechanistic Mechanistic Studies A Cell Culture (e.g., CHO, V79, Human Lymphocytes) B Compound Treatment (e.g., this compound) A->B C Irradiation (Various Doses) B->C D MTT Assay (Cell Viability) C->D E Clonogenic Survival Assay (Reproductive Integrity) C->E F Comet Assay (DNA Damage) C->F G Apoptosis Assay (e.g., Annexin V) C->G D->E Promising Candidates I ROS Measurement (e.g., DCFH-DA) F->I H Western Blot / PCR (Signaling Pathway Analysis) G->H

Caption: Experimental workflow for radioprotector validation.

Putative Signaling Pathway for Gallate-Mediated Radioprotection

Ionizing radiation induces cellular stress and DNA damage, activating signaling cascades that determine cell fate. Gallates, including this compound, are thought to exert their radioprotective effects by scavenging ROS and modulating key survival pathways such as PI3K/Akt and NF-κB.[4][5]

G cluster_stimulus cluster_cellular_response cluster_pathways cluster_outcome IR Ionizing Radiation ROS Reactive Oxygen Species (ROS) IR->ROS DNA_Damage DNA Damage IR->DNA_Damage PI3K_Akt PI3K/Akt Pathway ROS->PI3K_Akt NFkB NF-κB Pathway ROS->NFkB DNA_Damage->PI3K_Akt Apoptosis Apoptosis DNA_Damage->Apoptosis PI3K_Akt->Apoptosis Cell_Survival Cell Survival & DNA Repair PI3K_Akt->Cell_Survival NFkB->Apoptosis NFkB->Cell_Survival Sodium_Gallate This compound Sodium_Gallate->ROS Scavenges Sodium_Gallate->PI3K_Akt Activates Sodium_Gallate->NFkB Activates

Caption: Putative signaling pathways in radioprotection.

References

How does sodium gallate's performance in nanoparticle synthesis compare to other reducing agents?

Author: BenchChem Technical Support Team. Date: December 2025

In the burgeoning field of nanotechnology, the synthesis of nanoparticles with controlled size, shape, and stability is paramount for their application in diverse areas, including drug delivery, diagnostics, and catalysis. The choice of reducing agent is a critical factor in the synthesis process, directly influencing the physicochemical properties of the resulting nanoparticles. This guide provides a comprehensive comparison of sodium gallate's performance against other commonly used reducing agents in the synthesis of metallic nanoparticles, supported by experimental data and detailed protocols.

This compound, the sodium salt of gallic acid, is gaining attention as a "green" reducing agent due to its natural origin, low toxicity, and dual functionality as a reducing and capping agent.[1][2] This comparison will evaluate its performance against established chemical reducing agents such as sodium borohydride, sodium citrate, and ascorbic acid.

Performance Comparison of Reducing Agents

The efficacy of a reducing agent in nanoparticle synthesis is evaluated based on several key parameters, including the size and size distribution (polydispersity), stability, and morphology of the synthesized nanoparticles. The following tables summarize quantitative data from various studies on the synthesis of gold (AuNPs) and silver (AgNPs) nanoparticles using different reducing agents.

Gold Nanoparticle (AuNP) Synthesis
Reducing AgentAverage Particle Size (nm)Zeta Potential (mV)Key Observations
Gallic Acid 30.30 ± 3.98-49.63 ± 2.11Spherical nanoparticles synthesized at pH 11. The negative zeta potential indicates good stability.[3]
Gallic Acid 54.4 (hydrodynamic radius)-41.98Synthesized nanoparticles were spherical and possessed excellent stability.[1][4]
Sodium Citrate ~10-50Not specifiedA common method (Turkevich) that produces relatively monodisperse spherical nanoparticles.[5][6]
Sodium Borohydride 1.7 - 8.2Not specifiedA strong reducing agent that can produce very small nanoparticles; size is tunable by adjusting the reactant ratio.[7]
Ascorbic Acid 8 - 18Not specifiedA mild reducing agent, often used in seed-mediated growth to control particle size and shape.[8][9]
Silver Nanoparticle (AgNP) Synthesis
Reducing AgentAverage Particle Size (nm)Zeta Potential (mV)Key Observations
Gallic Acid 5.77Not specifiedGreen synthesis method yielding small, stable, and spherical nanoparticles at an optimal pH of 9.[2]
Gallic Acid 33.7 (hydrodynamic radius)-53.47Produced highly stable, spherical silver nanoparticles.[1][4]
Sodium Citrate & Tannic Acid ~30Not specifiedA combination of a weak reducing agent and a strong complexing stabilizer yields monodisperse spherical nanoparticles.[10]
Sodium Borohydride 18, 20, 29Not specifiedA strong reducing agent leading to the rapid formation of small nanoparticles.[11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. The following are representative experimental protocols for the synthesis of nanoparticles using gallic acid and other common reducing agents.

Synthesis of Gold Nanoparticles using Gallic Acid

This protocol is adapted from a study by Lin et al. (2020).[3]

  • Preparation of Solutions:

    • Prepare a 10 mM solution of gallic acid.

    • Prepare a 2.5 mM solution of tetrachloroauric acid (HAuCl₄). Adjust the pH of the HAuCl₄ solution to 11 using sodium hydroxide.

  • Synthesis:

    • Heat 10 mL of the pH-adjusted HAuCl₄ solution to 50°C.

    • While stirring, add 0.1 mL of the 10 mM gallic acid solution dropwise to the heated HAuCl₄ solution.

    • Continue stirring the mixture for 6 hours at room temperature.

  • Characterization:

    • The formation of AuNPs is indicated by a color change to red.

    • Characterize the size and morphology of the synthesized AuNPs using Transmission Electron Microscopy (TEM) and Dynamic Light Scattering (DLS).

    • Measure the surface plasmon resonance (SPR) peak using a UV-Vis spectrophotometer (typically around 522 nm for spherical AuNPs).[3]

    • Determine the stability of the nanoparticle suspension by measuring the zeta potential.

Synthesis of Gold Nanoparticles using Sodium Citrate (Turkevich Method)

This is a widely used method for synthesizing spherical gold nanoparticles.[5][6]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of HAuCl₄.

    • Prepare a 1% solution of trisodium citrate dihydrate.

  • Synthesis:

    • Bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil in a clean flask with constant stirring.

    • Quickly add 5 mL of the 1% sodium citrate solution to the boiling HAuCl₄ solution.

    • The solution will undergo a series of color changes, from yellow to colorless, then to gray, and finally to a deep red.

    • Continue boiling and stirring for approximately 10-15 minutes.

    • Remove the flask from the heat and allow it to cool to room temperature while still stirring.

  • Characterization:

    • Confirm the formation of AuNPs by the characteristic red color and UV-Vis spectroscopy.

    • Analyze the size and morphology using TEM.

Synthesis of Silver Nanoparticles using Sodium Borohydride

This protocol utilizes a strong reducing agent for the rapid synthesis of AgNPs.[11]

  • Preparation of Solutions:

    • Prepare a 1 mM solution of silver nitrate (AgNO₃).

    • Prepare a 2 mM solution of sodium borohydride (NaBH₄). This solution should be freshly prepared and kept cold (on ice) to prevent decomposition.

  • Synthesis:

    • Place a specific volume of the cold NaBH₄ solution in a flask and stir vigorously.

    • Add the AgNO₃ solution dropwise to the NaBH₄ solution.

    • A color change to yellow indicates the formation of AgNPs.

  • Characterization:

    • Monitor the formation of AgNPs by observing the surface plasmon resonance peak using a UV-Vis spectrophotometer (typically around 400 nm).

    • Determine the particle size and distribution using DLS and TEM.

Visualizing the Synthesis Process

The following diagrams illustrate the general workflow for nanoparticle synthesis and the proposed reduction mechanism by gallic acid.

ExperimentalWorkflow cluster_prep Preparation cluster_synthesis Synthesis cluster_characterization Characterization Metal_Precursor Metal Precursor Solution (e.g., HAuCl₄, AgNO₃) Mixing Mixing and Reaction (Controlled Temperature & Stirring) Metal_Precursor->Mixing Reducing_Agent Reducing Agent Solution (e.g., this compound) Reducing_Agent->Mixing UV_Vis UV-Vis Spectroscopy Mixing->UV_Vis Confirmation of Formation TEM_DLS TEM / DLS Analysis Mixing->TEM_DLS Size & Morphology Zeta_Potential Zeta Potential Measurement Mixing->Zeta_Potential Stability Assessment ReductionMechanism Au_ion Gold Ion (Au³⁺) Reduction Reduction of Au³⁺ to Au⁰ Au_ion->Reduction Gallic_Acid Gallic Acid Oxidation Oxidation of Gallic Acid Gallic_Acid->Oxidation Reduction->Oxidation Electron Transfer Au_NP Gold Nanoparticle (Au⁰) Reduction->Au_NP Oxidized_GA Oxidized Gallic Acid (Capping Agent) Oxidation->Oxidized_GA

References

Safety Operating Guide

Proper Disposal of Sodium Gallate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical waste. This guide provides essential information and step-by-step procedures for the proper disposal of sodium gallate, tailored for researchers, scientists, and drug development professionals.

This compound, the sodium salt of gallic acid, requires careful management for its disposal due to its potential environmental hazards. Adherence to proper disposal protocols is crucial to prevent contamination of water systems and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE), including gloves, and eye and face protection, should be worn at all times to prevent skin and eye irritation.[1] Handling should occur in a well-ventilated area to avoid respiratory irritation.[1]

In the event of a spill, prevent the material from entering drains, waterways, or soil.[1] The spilled substance should be swept up or absorbed with an inert material and placed into a suitable, labeled container for disposal.[1]

Quantitative Data for Disposal Considerations

While specific disposal parameters can vary based on local regulations, the following data provides key insights into the environmental hazard profile of this compound.

ParameterValueSignificance
Water Hazard Class (WGK) 3Strongly hazardous to water. This classification, prevalent in Germany, indicates a high potential for water contamination, necessitating stringent disposal measures.
Hazard Statements H315, H319, H335Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1] These classifications highlight the immediate health risks and the need for appropriate PPE.
Aquatic Toxicity Toxic to aquatic lifeThis general classification underscores the importance of preventing this compound from entering aquatic environments.

Step-by-Step Disposal Protocol

The primary directive for this compound disposal is to treat it as a hazardous waste and arrange for its collection by a licensed professional waste disposal service.[2] Do not dispose of this compound with household garbage or down the drain.[2][3]

Experimental Protocol for Waste Preparation:

  • Segregation: Isolate this compound waste from other chemical waste streams to prevent unintended reactions. Do not mix it with other wastes.[3]

  • Containerization:

    • Place solid this compound waste in a clearly labeled, sealed, and compatible container.

    • For solutions of this compound, use a designated, leak-proof container.

    • Ensure the container is appropriate for storing chemical waste and is in good condition.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and "this compound."

    • Include the approximate quantity of the waste.

    • Note any other components if it is a mixed waste stream.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Follow all institutional and local regulations for the storage of hazardous waste.

  • Arranging Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.

    • Provide them with accurate information about the waste material.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Initial Handling & Assessment cluster_1 Waste Preparation cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection) start->ppe spill Spill Occurs? ppe->spill cleanup Contain and Clean Up Spill with Inert Material spill->cleanup Yes segregate Segregate this compound Waste spill->segregate No cleanup->segregate containerize Place in Labeled, Sealed, Compatible Container segregate->containerize label_waste Label as 'Hazardous Waste - this compound' containerize->label_waste store Store in Designated Secure Area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end Proper Disposal Complete pickup->end

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Considerations

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development.

References

Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Sodium Gallate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of sodium gallate, a compound with increasing interest in various research fields. Adherence to these protocols is critical to mitigate risks and ensure the well-being of all laboratory personnel.

This compound is a white crystalline powder that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Understanding and implementing proper personal protective equipment (PPE) and handling procedures is the first line of defense against these potential hazards.

Personal Protective Equipment (PPE) Summary

A systematic approach to safety begins with the correct selection and use of PPE. The following table summarizes the recommended protective equipment when handling this compound.

Protection Type Specific Recommendations Reasoning
Hand Protection Wear suitable protective gloves (e.g., nitrile, neoprene).To prevent skin contact which can cause irritation.[1]
Eye and Face Protection Use safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for operations with a higher risk of splashing.To protect against serious eye irritation from dust or splashes.[1]
Skin and Body Protection Wear a lab coat or other suitable protective clothing.To prevent contamination of personal clothing and skin.[1]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a respirator may be necessary.To avoid inhalation of dust which may cause respiratory irritation.[1]

Operational Plan for Safe Handling

A clear, step-by-step operational plan is crucial for minimizing exposure and ensuring safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood, to minimize dust accumulation and inhalation.[1][2]

  • Verify that an eyewash station and safety shower are readily accessible.

  • Before handling, wash hands thoroughly.

2. Handling the Compound:

  • Wear the appropriate PPE as outlined in the table above.[1]

  • Avoid contact with skin, eyes, and personal clothing.[1]

  • Do not breathe in the dust, fumes, gas, mist, vapors, or spray of this compound.[1]

  • When weighing or transferring the powder, do so carefully to minimize dust generation.

  • Keep the container tightly closed when not in use.[1]

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

  • Remove any contaminated clothing immediately and wash it before reuse.[1]

  • Clean the work area to remove any residual dust.

Disposal Plan

Proper disposal of this compound and its containers is an essential part of the laboratory workflow to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all this compound waste, including contaminated materials like gloves and weighing paper, in a designated and clearly labeled waste container.

  • Disposal Route: Dispose of the contents and the container at an approved waste disposal plant.[1]

  • Environmental Precautions: Do not let the product enter drains, other waterways, or the soil.[1]

  • Regulations: Consult local, state, and federal regulations for chemical waste disposal to ensure full compliance.

Experimental Workflow for Handling this compound

To provide a clear visual guide for the safe handling of this compound, the following workflow diagram outlines the key steps from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_workspace Ensure Safety Measures handling_weigh Weigh/Transfer this compound (Minimize Dust) prep_workspace->handling_weigh Proceed to Handling handling_experiment Perform Experimental Procedure handling_weigh->handling_experiment cleanup_decontaminate Decontaminate Work Area handling_experiment->cleanup_decontaminate After Experiment Completion cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash cleanup_ppe Doff PPE cleanup_wash->cleanup_ppe disposal_collect Collect Waste in Designated Container cleanup_ppe->disposal_collect Segregate Waste disposal_dispose Dispose via Approved Waste Disposal Plant disposal_collect->disposal_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium gallate
Reactant of Route 2
Sodium gallate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.